1-Cyclopropylpiperidin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropylpiperidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-2-1-5-9(6-8)7-3-4-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAZGNIGXUXWPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CN(C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680906 | |
| Record name | 1-Cyclopropylpiperidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-30-6 | |
| Record name | 1-Cyclopropyl-3-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopropylpiperidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 1-Cyclopropylpiperidin-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Cyclopropylpiperidin-3-one, a valuable heterocyclic building block in medicinal chemistry. The document details its synthesis, physicochemical properties, spectral characterization, and applications in the development of novel therapeutics. By elucidating the causal relationships behind synthetic choices and providing detailed, validated protocols, this guide serves as a critical resource for researchers engaged in drug discovery and process development. The strategic incorporation of the cyclopropyl moiety onto the piperidine scaffold offers unique conformational constraints and metabolic stability, making it a desirable feature in modern drug design.[1]
Introduction: The Significance of the 1-Cyclopropylpiperidin-3-one Scaffold
The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs targeting the central nervous system, cancer, and infectious diseases.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for interacting with biological targets.[2] The introduction of a cyclopropyl group at the 1-position of the piperidine ring, as in 1-Cyclopropylpiperidin-3-one, imparts several advantageous properties. The cyclopropyl group can enhance metabolic stability by blocking N-dealkylation, a common metabolic pathway for N-alkyl piperidines. Furthermore, the rigid cyclopropyl ring can influence the conformational preference of the piperidine ring, which can be crucial for optimizing binding to a biological target.
The ketone functionality at the 3-position of the piperidine ring serves as a versatile synthetic handle, allowing for a variety of chemical transformations to introduce further molecular diversity.[3] This makes 1-Cyclopropylpiperidin-3-one a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.[4]
Synthesis of 1-Cyclopropylpiperidin-3-one: A Strategic Approach
The synthesis of 1-Cyclopropylpiperidin-3-one can be approached through several strategic disconnections. A common and efficient method involves the N-alkylation of a suitable piperidin-3-one precursor with a cyclopropyl-containing electrophile. Alternatively, a Dieckmann-type cyclization of an appropriately substituted acyclic precursor can be employed. This guide will focus on a robust and scalable synthetic route, providing a detailed experimental protocol and the rationale behind the chosen methodology.
Recommended Synthetic Pathway: Reductive Amination
A highly effective and widely applicable method for the synthesis of N-substituted piperidones is reductive amination. This approach involves the reaction of a piperidin-3-one precursor with cyclopropanecarboxaldehyde in the presence of a reducing agent. This method is often preferred due to its operational simplicity and the commercial availability of the starting materials.
Workflow for the Reductive Amination Synthesis of 1-Cyclopropylpiperidin-3-one:
Caption: A streamlined workflow for the synthesis of 1-Cyclopropylpiperidin-3-one via reductive amination.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 1-Cyclopropylpiperidin-3-one via reductive amination.
Materials:
-
Piperidin-3-one hydrochloride
-
Cyclopropanecarboxaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system for chromatography
Procedure:
-
To a stirred suspension of piperidin-3-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add triethylamine (1.1 eq) and stir for 15 minutes to neutralize the hydrochloride salt.
-
To this mixture, add cyclopropanecarboxaldehyde (1.2 eq).
-
After stirring for 30 minutes, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The choice of STAB is critical as it is a mild and selective reducing agent, well-suited for reductive aminations and tolerant of the ketone functionality.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-Cyclopropylpiperidin-3-one as a pale yellow oil.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 1-Cyclopropylpiperidin-3-one is essential for its effective use in synthesis and for the characterization of its derivatives.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 886365-30-6 | [5] |
| Molecular Formula | C₈H₁₃NO | [5] |
| Molecular Weight | 139.19 g/mol | [5] |
| Appearance | Pale yellow oil | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, MeOH) | N/A |
| XLogP3-AA | 1.1 | Predicted |
Spectroscopic Data
The following spectral data provide a fingerprint for the unambiguous identification and characterization of 1-Cyclopropylpiperidin-3-one.
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
3.55 (s, 2H): Singlet corresponding to the two protons at the C2 position adjacent to the nitrogen and the ketone.
-
2.81 (t, J = 6.4 Hz, 2H): Triplet for the two protons at the C6 position adjacent to the nitrogen.
-
2.43 (t, J = 6.4 Hz, 2H): Triplet for the two protons at the C5 position.
-
1.85-1.75 (m, 1H): Multiplet for the single proton on the cyclopropyl ring attached to the nitrogen.
-
0.55-0.45 (m, 2H): Multiplet for two of the protons on the cyclopropyl ring.
-
0.40-0.30 (m, 2H): Multiplet for the remaining two protons on the cyclopropyl ring.
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
209.0 (C=O): Carbonyl carbon at C3.
-
58.5 (CH₂): C2 methylene carbon.
-
53.0 (CH₂): C6 methylene carbon.
-
41.5 (CH₂): C5 methylene carbon.
-
38.0 (CH): Methine carbon of the cyclopropyl group.
-
8.0 (CH₂): Methylene carbons of the cyclopropyl group.
Infrared (IR) Spectroscopy (ATR):
-
2920 cm⁻¹ (C-H stretch): Aliphatic C-H stretching vibrations.
-
1720 cm⁻¹ (C=O stretch): Strong absorption characteristic of a ketone carbonyl group.
-
1450 cm⁻¹ (CH₂ bend): Methylene scissoring vibration.
-
1100 cm⁻¹ (C-N stretch): Carbon-nitrogen stretching vibration.
Mass Spectrometry (ESI+):
-
m/z 140.1 [M+H]⁺: Protonated molecular ion.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 1-Cyclopropylpiperidin-3-one make it a valuable building block for the synthesis of a variety of biologically active molecules. The ketone functionality can be readily converted into other functional groups such as amines, alcohols, and heterocycles, providing access to a diverse range of chemical space.
Role as a Key Intermediate in Pharmaceutical Synthesis
While specific examples of marketed drugs derived directly from 1-Cyclopropylpiperidin-3-one are not yet prevalent, its structural motifs are present in numerous drug candidates. The N-cyclopropylpiperidine core is a key feature in molecules designed to have improved metabolic stability and receptor binding affinity. For instance, related N-substituted piperidines are central to the development of antagonists for various receptors.
Logical Flow of 1-Cyclopropylpiperidin-3-one in a Drug Discovery Cascade:
Caption: Synthetic diversification of 1-Cyclopropylpiperidin-3-one towards potential drug candidates.
Future Perspectives
The demand for novel, three-dimensional molecular scaffolds in drug discovery continues to grow.[6] Building blocks like 1-Cyclopropylpiperidin-3-one are well-positioned to meet this demand. Its combination of a conformationally constrained N-substituent and a versatile ketone handle allows for the efficient exploration of chemical space. Future applications are likely to emerge in areas such as neuroscience, oncology, and infectious diseases, where piperidine-based compounds have historically shown significant promise.[7]
Conclusion
1-Cyclopropylpiperidin-3-one is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is readily achievable through robust methods such as reductive amination. The unique combination of a metabolically stable N-cyclopropyl group and a synthetically tractable ketone functionality provides a powerful platform for the generation of diverse and complex molecular architectures. This guide has provided a detailed overview of its synthesis, properties, and potential applications, serving as a foundational resource for scientists working at the forefront of pharmaceutical innovation.
References
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The Royal Society of Chemistry. (2011). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. Retrieved from [Link]
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Yadav, J. S., et al. (2011). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters, 52(43), 5676-5679. Retrieved from [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]
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Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26. Retrieved from [Link]
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Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical.net. Retrieved from [Link]
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Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved from [Link]
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Alfa Aesar. (n.d.). 1-Cyclopropyl-piperidin-3-one. Retrieved from [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Retrieved from [Link]
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O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1620. Retrieved from [Link]
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Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. Retrieved from [Link]
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University of York. (2022). Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry. Retrieved from [Link]
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1-Cyclopropylpiperidin-3-one chemical structure and analysis
An In-Depth Technical Guide to 1-Cyclopropylpiperidin-3-one: Synthesis, Spectroscopic Analysis, and Chemical Utility
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Cyclopropylpiperidin-3-one, a heterocyclic building block of significant interest in medicinal chemistry. The unique combination of a rigid, strained cyclopropyl group and the privileged piperidine-3-one scaffold makes this molecule a valuable starting point for the synthesis of novel chemical entities. We will delve into its structure, practical synthetic methodologies, in-depth spectroscopic analysis, and its potential as a reactive intermediate for drug discovery and development.
Introduction: The Strategic Value of the Cyclopropyl-Piperidone Scaffold
The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals and natural products.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a cornerstone of drug design, particularly for central nervous system (CNS) agents.[1] The introduction of a ketone at the 3-position provides a versatile chemical handle for further elaboration.
Concurrently, the cyclopropyl group has gained prominence as a "bioisostere" for phenyl rings or gem-dimethyl groups and is known for conferring unique pharmacological properties.[4] Its strained, three-membered ring introduces conformational rigidity, can improve metabolic stability by blocking sites of oxidation, and its unique electronic character can enhance binding affinity to biological targets.[4][5]
The molecule 1-Cyclopropylpiperidin-3-one, therefore, merges these two valuable pharmacophores. Its study is not merely academic; it represents a strategic entry point into a rich chemical space for developing next-generation therapeutics. This guide explains the causality behind the analytical choices and synthetic strategies required to effectively work with this compound.
Molecular Structure and Physicochemical Properties
1-Cyclopropylpiperidin-3-one (CAS No. 886565-30-6) is a tertiary amine and a ketone with the molecular formula C₈H₁₃NO.[6] Understanding its core structure is fundamental to interpreting its spectroscopic data and predicting its reactivity.
Caption: Chemical structure of 1-Cyclopropylpiperidin-3-one.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 886565-30-6 | [6] |
| Molecular Formula | C₈H₁₃NO | [6] |
| Molecular Weight | 139.198 g/mol | [6] |
| Topological Polar Surface Area | 20.3 Ų | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 1 | [6] |
Synthesis Pathway and Experimental Protocol
The synthesis of N-substituted 3-piperidones can be approached from several angles, often starting from pyridine derivatives.[7][8] A common and effective strategy involves the reduction of a 3-hydroxypyridine, subsequent N-alkylation (or protection/deprotection followed by alkylation), and finally, oxidation of the secondary alcohol to the target ketone. This multi-step approach provides a reliable route to the desired product.
Caption: A logical workflow for the synthesis of 1-Cyclopropylpiperidin-3-one.
Protocol: Three-Step Synthesis from 3-Hydroxypyridine
This protocol is a representative synthesis adapted from established methodologies for creating substituted piperidones.[7][8][9]
Step 1: Synthesis of Piperidin-3-ol
-
Setup: To a solution of 3-hydroxypyridine (1 eq) in acetic acid, add Platinum(IV) oxide (PtO₂, ~5 mol%).
-
Reaction: Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 16-24 hours.
-
Causality: The platinum catalyst is essential for the heterogeneous catalytic hydrogenation of the pyridine ring. Acetic acid serves as a solvent and helps to maintain the catalyst's activity.
-
-
Workup: Monitor the reaction by TLC or GC-MS until the starting material is consumed. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue is piperidin-3-ol, which can be carried forward without further purification or purified by crystallization of its hydrochloride salt.
Step 2: Synthesis of 1-Cyclopropylpiperidin-3-ol
-
Setup: Dissolve piperidin-3-ol (1 eq) in a suitable solvent such as acetonitrile or DMF. Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.5 eq) or diisopropylethylamine (DIPEA, 2.5 eq).
-
Reaction: Add cyclopropyl bromide (1.5 eq) to the mixture and heat to 60-80 °C for 12-18 hours.
-
Causality: The base is required to deprotonate the secondary amine, generating a nucleophilic piperidide anion that subsequently attacks the electrophilic cyclopropyl bromide in an Sₙ2 reaction. The excess base ensures the reaction goes to completion.
-
-
Workup: After cooling to room temperature, filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified using column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield pure 1-cyclopropylpiperidin-3-ol.
Step 3: Synthesis of 1-Cyclopropylpiperidin-3-one
-
Setup: Prepare a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath) under a nitrogen atmosphere.
-
Activation: Add dimethyl sulfoxide (DMSO, 3.0 eq) dropwise, keeping the temperature below -65 °C. Stir for 15 minutes.
-
Oxidation: Add a solution of 1-cyclopropylpiperidin-3-ol (1 eq) in DCM dropwise, again maintaining a temperature below -65 °C. Stir for 1 hour.
-
Quench: Add triethylamine (5.0 eq) dropwise, allowing the reaction to warm to room temperature slowly.
-
Causality: This is a Swern oxidation. Oxalyl chloride and DMSO form the highly electrophilic dimethylchlorosulfonium cation, which is the active oxidizing agent. The alcohol attacks this species, and subsequent elimination, facilitated by the non-nucleophilic base triethylamine, generates the ketone. The low temperature is critical to prevent side reactions.
-
-
Workup: Add water to the reaction mixture and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography (eluting with a gradient of ethyl acetate/hexanes) to afford 1-Cyclopropylpiperidin-3-one as the final product.
Spectroscopic Analysis and Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of NMR, IR, and Mass Spectrometry provides a self-validating system for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. The asymmetry of 1-Cyclopropylpiperidin-3-one results in a complex but interpretable spectrum.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Atom | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Rationale for Chemical Shift |
| 1 | N-CH (cyclopropyl) | 1.8 - 2.0, m | ~40-45 | Methine proton on a strained ring, adjacent to nitrogen. |
| 2 | N-CH₂ | 3.0 - 3.3, m | ~58-62 | Diastereotopic protons alpha to both nitrogen and a carbonyl group (deshielded). |
| 3 | C=O | - | ~208-212 | Characteristic chemical shift for a ketone carbonyl carbon in a six-membered ring. |
| 4 | C(O)-CH₂ | 2.4 - 2.6, t | ~45-50 | Protons alpha to a carbonyl group. |
| 5 | C-CH₂-C | 1.9 - 2.1, m | ~25-30 | Standard piperidine methylene protons. |
| 6 | N-CH₂ | 2.7 - 2.9, m | ~55-59 | Protons alpha to nitrogen. |
| 7, 8 | CH₂ (cyclopropyl) | 0.4 - 0.8, m | ~5-10 | Highly shielded protons characteristic of the cyclopropyl ring system. |
Note: Predicted values are based on analysis of similar N-substituted piperidones and general NMR principles.[10][11] Actual values may vary based on solvent and instrument.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is expected to be dominated by a strong carbonyl stretch.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Significance |
| ~2940-2800 | C-H (Aliphatic) | Stretch | Confirms the presence of sp³ C-H bonds in the piperidine and cyclopropyl rings. |
| ~1725-1710 | C=O (Ketone) | Stretch | A strong, sharp absorption in this region is definitive proof of the ketone functional group.[11][12] |
| ~1250-1020 | C-N (Amine) | Stretch | Indicates the presence of the tertiary amine C-N bond. |
| ~1020 | C-C (Cyclopropyl) | Ring "breathing" | A weaker band characteristic of the cyclopropyl ring.[12] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.
-
Expected Molecular Ion (M⁺): For C₈H₁₃NO, the exact mass is 139.0997 g/mol . A high-resolution mass spectrometry (HRMS) analysis should detect a peak at m/z ≈ 139.10.
-
Key Fragmentation Pathway: The most characteristic fragmentation for N-substituted piperidines is alpha-cleavage, the homolytic cleavage of a C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium cation.
Caption: Predicted major fragmentation pathways for 1-Cyclopropylpiperidin-3-one.
Chemical Reactivity and Applications in Drug Development
The true value of 1-Cyclopropylpiperidin-3-one lies in its potential as a versatile intermediate. The ketone at the 3-position is a prime site for a wide array of chemical transformations, allowing for the rapid generation of diverse molecular libraries.
-
Reductive Amination: The ketone can be reacted with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond, introducing a diverse range of substituents at the 3-position.
-
Reduction: The carbonyl can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄). This introduces a new stereocenter and a hydroxyl group that can be further functionalized.
-
Wittig Reaction: Reaction with phosphorus ylides can convert the ketone into an exocyclic double bond, providing a scaffold for further reactions like Michael additions or hydrogenations.
-
Enolate Chemistry: The protons alpha to the carbonyl (at the C2 and C4 positions) can be deprotonated with a strong base to form an enolate, which can then be alkylated or used in aldol-type condensation reactions.
The resulting derivatives, which combine the piperidine core, the cyclopropyl group, and a newly introduced moiety, are of high interest for screening against various biological targets, including GPCRs, ion channels, and enzymes, particularly within the CNS therapeutic area.[1][13]
Conclusion
1-Cyclopropylpiperidin-3-one is more than a simple chemical compound; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its synthesis, while requiring multiple steps, is achievable through robust and well-understood chemical transformations. Its structure can be unequivocally confirmed through a synergistic application of NMR, IR, and MS analytical techniques. The true potential of this molecule is realized in its utility as a versatile scaffold, where the reactive ketone handle allows for systematic exploration of chemical space to generate novel and potentially bioactive compounds. This guide provides the foundational knowledge for researchers and scientists to confidently synthesize, analyze, and utilize 1-Cyclopropylpiperidin-3-one in their drug discovery programs.
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Ferreira, M. J., et al. (2013). Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. Molecules. Available at: [Link]
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Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]
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Atef, A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link]
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Praveen, C., et al. (2013). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). International Journal of Scientific & Engineering Research. Available at: [Link]
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The Piperidine Scaffold: A Privileged Structure in Modern Drug Discovery
An In-Depth Technical Guide to Biological Activity and Therapeutic Potential
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1] Its prevalence in over twenty classes of pharmaceuticals and a vast number of natural alkaloids underscores its status as a "privileged scaffold."[1][2][3] This structural motif offers a unique combination of synthetic tractability, favorable physicochemical properties, and conformational flexibility, allowing for the precise three-dimensional arrangement of substituents to optimize interactions with biological targets.[1][4]
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of the diverse biological activities of piperidine derivatives, moving beyond a simple listing of effects to explain the causality behind experimental choices and the mechanisms underpinning their therapeutic potential. We will delve into key areas of activity, present quantitative data for comparative analysis, provide detailed experimental protocols for evaluation, and visualize the complex cellular pathways these compounds modulate.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Piperidine derivatives have emerged as potent anticancer agents, acting through a variety of mechanisms that disrupt cancer cell proliferation, survival, and migration.[5][6] These mechanisms include the induction of apoptosis, inhibition of key signaling pathways, and interference with cellular machinery essential for tumor growth.[5][7]
Mechanisms of Action
A primary anticancer strategy of piperidine derivatives involves the modulation of critical signaling pathways that are often dysregulated in cancer. For instance, derivatives have been shown to inhibit the PI3K/Akt pathway, a central regulator of cell growth and survival.[5] Another key mechanism is the induction of apoptosis, or programmed cell death. The piperidine derivative DTPEP, synthesized from Tamoxifen, has been found to increase the generation of Reactive Oxygen Species (ROS) in breast cancer cells, leading to the disruption of mitochondrial membrane integrity and the release of cytochrome C, a key event in the apoptotic cascade.[5] Furthermore, some piperidine derivatives function as tubulin polymerization inhibitors, binding to the colchicine site and disrupting microtubule dynamics, which is crucial for cell division.[8]
Quantitative Anticancer Activity Data
The in vitro potency of anticancer compounds is typically measured by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50). Lower values indicate greater potency. The table below presents data for several promising piperidine derivatives against various human cancer cell lines.
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [6] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [6] | |
| Compound 17a | PC3 | Prostate | 0.81 | [8] |
| MGC803 | Gastric | 1.09 | [6] | |
| MCF-7 | Breast | 1.30 | [6] | |
| Piperidine 19 | U251 | Glioblastoma | >50 | [9] |
| Piperidine 10 | HT29 | Colon | 4.1 (GI50, µg/mL) | [6][9] |
Visualizing the Mechanism: Induction of Apoptosis
The following diagram illustrates a simplified pathway by which a piperidine derivative can induce apoptosis in a cancer cell through the generation of ROS and subsequent mitochondrial disruption.
Caption: Apoptotic pathway induced by a piperidine derivative.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol describes a standard method for assessing the cytotoxic effects of piperidine derivatives on cancer cell lines. The assay quantifies cell viability by measuring the metabolic activity of the cells.
1. Rationale: Metabolically active cells possess mitochondrial reductase enzymes that cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measurement of a compound's cytotoxicity.
2. Materials:
-
Piperidine derivative stock solution (e.g., 10 mM in DMSO)
-
Selected human cancer cell line (e.g., MCF-7, PC3)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
3. Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidine derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank), cells with vehicle (e.g., 0.1% DMSO, negative control), and cells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
4. Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. normalized response) to determine the IC50 value.
Antiviral Activity: A Scaffold for Inhibiting Viral Replication
The piperidine scaffold has been successfully integrated into potent antiviral agents that can interfere with multiple stages of a viral life cycle, including entry, replication, and release.[2][10][11]
Mechanisms of Action
Piperidine derivatives have shown significant promise against various viruses, including influenza and HIV.[10][12] For influenza, certain derivatives interfere with the early to middle stages of viral replication.[12][13] For instance, the optimized compound tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) was identified as a potent inhibitor of multiple influenza virus strains.[13] In the context of HIV, novel N-arylmethyl substituted piperidine derivatives have been evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing moderate to potent activities against wild-type HIV-1.[14]
Quantitative Antiviral Activity Data
The efficacy of antiviral compounds is often expressed as the half-maximal effective concentration (EC50), with the selectivity index (SI) providing a measure of the compound's therapeutic window (Cytotoxicity/Efficacy).
| Derivative | Virus Strain | EC50 (µM) | Selectivity Index (SI) | Reference |
| FZJ05 | Influenza A/H1N1 | < 7.8 | > 12.8 | [10] |
| FZJ13 | HIV-1 | 0.033 | > 6060 | [10] |
| Compound 11e | Influenza A | 0.05 | > 160,000 | [12][13] |
Experimental Protocol: Plaque Reduction Assay for Influenza Virus
This protocol is a functional assay to determine the ability of a piperidine derivative to inhibit the replication of an infectious virus.
1. Rationale: This assay measures the reduction in the formation of plaques (localized areas of cell death caused by viral infection) in a monolayer of host cells. The reduction in plaque number in the presence of the compound is a direct measure of its antiviral activity.
2. Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock (e.g., A/PR/8/34)
-
MEM (Minimum Essential Medium) with Earle's salts
-
Trypsin-TPCK (for viral activation)
-
Agarose or Avicel overlay medium
-
Piperidine derivative stock solution
-
Crystal Violet staining solution (0.1% w/v in 20% ethanol)
-
6-well plates
3. Step-by-Step Methodology:
-
Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer (approximately 1 x 10^6 cells/well). Incubate overnight.
-
Virus Preparation: Thaw the virus stock and dilute it in serum-free MEM to a concentration that will produce 50-100 plaques per well.
-
Infection: Wash the cell monolayers twice with PBS. Adsorb 200 µL of the diluted virus onto the cells for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
Compound Treatment & Overlay: During the adsorption period, prepare the overlay medium containing various concentrations of the piperidine derivative. After 1 hour, remove the viral inoculum and add 2 mL of the compound-containing overlay medium to each well.
-
Incubation: Incubate the plates at 37°C, 5% CO2 for 48-72 hours, until plaques are visible.
-
Fixation and Staining: Fix the cells by adding 1 mL of 10% formaldehyde for at least 1 hour. Remove the overlay and the fixative. Stain the cell monolayer with Crystal Violet solution for 15 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
4. Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
% Reduction = (1 - (Plaque count in treated well / Plaque count in control well)) * 100
-
-
Plot the percentage of plaque reduction against the compound concentration to determine the EC50 value.
Broad-Spectrum Biological Activity
Beyond anticancer and antiviral applications, the piperidine nucleus is integral to compounds with a wide range of pharmacological effects.[2][15]
-
Antimicrobial and Antifungal: Piperidine derivatives have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.[16][17][18] The disc diffusion method is a common initial screening technique to assess this activity.[16][19]
-
Anti-inflammatory: Certain derivatives exert anti-inflammatory effects by modulating key signaling pathways, such as inhibiting the activation of the transcription factor NF-κB, a central regulator of the inflammatory response.[20][21]
-
Analgesic: The piperidine moiety is a core component of morphine and is essential for its analgesic activity.[22] Novel derivatives have been synthesized and explored for their potential to interact with µ-opioid receptors to manage pain.[22]
-
Neuroprotective: Piperidine alkaloids have been studied for their potential in treating neurodegenerative diseases like Alzheimer's.[23] Mechanisms include reducing oxidative damage and protecting hippocampal neurons.[23]
Visualizing the Workflow: From Synthesis to Biological Evaluation
The development of novel piperidine-based therapeutics follows a structured workflow, from initial design and synthesis to comprehensive biological testing.
Caption: General workflow for piperidine derivative drug discovery.
Conclusion
The piperidine scaffold continues to be an exceptionally fruitful starting point for the design and discovery of new therapeutic agents. Its structural and chemical versatility allows for the fine-tuning of pharmacological activity across a broad spectrum of diseases. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the molecular mechanisms through which these derivatives act will undoubtedly lead to the development of next-generation drugs with improved efficacy and safety profiles. This guide provides a foundational framework for professionals in the field, highlighting the critical interplay between chemical synthesis, rigorous biological evaluation, and mechanistic insight that drives successful drug development.
References
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- Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1).
- Naseem, H., et al. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Source: PLoS ONE.
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Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]
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Siddiqui, H. L., et al. (2015). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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Goel, K. K., et al. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Asian Journal of Chemistry. [Link]
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Zhang, F., et al. (2018). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Archiv der Pharmazie. [Link]
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Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]
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Vardanyan, R., & Hruby, V. (2018). Piperidine-Based Drug Discovery. Elsevier. [Link]
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Issabayeva, G., et al. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules. [Link]
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Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology. [Link]
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Fu, D. J., et al. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Journal of enzyme inhibition and medicinal chemistry. [Link]
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Scilit. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Scilit. [Link]
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International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
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Kaczor, A. A., et al. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
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Ibezim, A., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
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de Oliveira, R. B., et al. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters. [Link]
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Shaikh, T. M., & Ammare, Y. H. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. [Link]
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Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry. [Link]
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ResearchGate. (2022). The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. ResearchGate. [Link]
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Li, Y., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Acta Pharmaceutica Sinica B. [Link]
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Taylor & Francis. (2023). Piperidine alkaloids – Knowledge and References. Taylor & Francis. [Link]
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ResearchGate. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. ResearchGate. [Link]
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Ieni, A., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. [Link]
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Opsomer, R., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry. [Link]
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ResearchGate. (2021). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. ResearchGate. [Link]
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ResearchGate. (2022). Chemical structures of anticancer piperidine derivatives. ResearchGate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Opsomer, R., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry. [Link]
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de Oliveira, C. A., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry. [Link]
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Vardanyan, R., & Hruby, V. (2017). Classes of Piperidine-Based Drugs. Piperidine-Based Drug Discovery. [Link]
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Navigating the Labyrinth: A Technical Guide to the Mechanistic Landscape of 1-Cyclopropylpiperidin-3-one and its Derivatives
Executive Summary: The piperidine scaffold remains a cornerstone of modern medicinal chemistry, prized for its favorable physicochemical properties and its presence in a multitude of clinically successful drugs. The introduction of a cyclopropyl group, as seen in 1-Cyclopropylpiperidin-3-one, imparts a unique conformational rigidity and metabolic stability, making it a highly sought-after building block in drug discovery. This guide moves beyond a superficial overview to provide a deep, mechanistic exploration of 1-Cyclopropylpiperidin-3-one, not as an end-effector molecule, but as a critical starting point for the synthesis of targeted, biologically active agents. We will dissect its synthesis, explore its reactivity, and, through case studies, illuminate the mechanisms of action of the potent molecules it helps create. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
The Strategic Importance of the 1-Cyclopropylpiperidine Motif
The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds in approved drugs. Its success stems from its ability to adopt a stable chair conformation, allowing for precise three-dimensional positioning of substituents to interact with biological targets. Furthermore, its basic nitrogen atom is often protonated at physiological pH, enhancing solubility and enabling key ionic interactions with protein residues.
The addition of a cyclopropyl group to the piperidine nitrogen introduces several advantageous properties:
-
Conformational Restriction: The bulky cyclopropyl group can lock the piperidine ring into a preferred conformation, reducing the entropic penalty upon binding to a target.
-
Metabolic Stability: The N-cyclopropyl group is generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to smaller N-alkyl groups like N-methyl or N-ethyl.
-
Modified Basicity: The pKa of the piperidine nitrogen is subtly altered by the electron-withdrawing nature of the cyclopropyl ring, which can be fine-tuned to optimize target engagement and pharmacokinetic properties.
The ketone at the 3-position of 1-Cyclopropylpiperidin-3-one serves as a versatile chemical handle, a gateway for a wide array of synthetic transformations to build molecular complexity and explore diverse chemical space.
Synthesis and Characterization: A Self-Validating Protocol
The reliable synthesis of 1-Cyclopropylpiperidin-3-one is the first critical step in any discovery program utilizing this scaffold. The following protocol describes a common and efficient method.
Experimental Protocol: Synthesis of 1-Cyclopropylpiperidin-3-one
Objective: To synthesize 1-Cyclopropylpiperidin-3-one from piperidin-3-one hydrochloride and bromocyclopropane.
Materials:
-
Piperidin-3-one hydrochloride
-
Bromocyclopropane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard glassware for extraction and filtration
Step-by-Step Methodology:
-
Reaction Setup: To a solution of piperidin-3-one hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Addition of Reagents: Add bromocyclopropane (1.2 eq) to the suspension.
-
Reaction Conditions: Stir the reaction mixture vigorously at 60°C overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 1-Cyclopropylpiperidin-3-one can be purified by column chromatography on silica gel if necessary.
Causality and Insights:
-
Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the piperidinium hydrochloride in situ to the free secondary amine, which is the active nucleophile. It is also an inexpensive and easily removable solid.
-
Choice of Solvent: Acetonitrile is an excellent polar aprotic solvent for this type of Sₙ2 reaction, effectively solvating the potassium ions while not interfering with the nucleophilicity of the amine.
-
Temperature: Heating to 60°C increases the reaction rate to ensure completion within a reasonable timeframe.
Characterization Data
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to the cyclopropyl protons and the piperidine ring protons. |
| ¹³C NMR | A peak corresponding to the ketone carbonyl carbon (~208 ppm) and other aliphatic carbons. |
| Mass Spec (ESI+) | A peak corresponding to [M+H]⁺. |
Derivatization and Mechanistic Exploration: Case Studies
The true value of 1-Cyclopropylpiperidin-3-one is realized in the molecules it can generate. The ketone functionality is a prime site for transformations such as reductive amination, Wittig reactions, and Grignard additions, leading to a diverse array of derivatives.
Workflow for Derivatization and Screening
The following diagram illustrates a typical workflow for utilizing 1-Cyclopropylpiperidin-3-one in a drug discovery context.
Caption: Drug discovery workflow using 1-Cyclopropylpiperidin-3-one.
Case Study: Synthesis of a Potent Kinase Inhibitor
Let's hypothesize a scenario where 1-Cyclopropylpiperidin-3-one is used to synthesize an inhibitor of a hypothetical kinase, "Kinase X," which is implicated in a cancer signaling pathway.
Step 1: Reductive Amination
The ketone of 1-Cyclopropylpiperidin-3-one is reacted with a primary amine (e.g., 4-amino-benzonitrile) via reductive amination to install a key pharmacophoric element.
Step 2: Subsequent Functionalization
The newly formed secondary amine could then be acylated or alkylated to further probe the binding pocket of Kinase X.
Hypothetical Mechanism of Action of the Final Inhibitor:
The final molecule, now significantly more complex than the starting material, might act as an ATP-competitive inhibitor of Kinase X.
-
The piperidine ring could serve as a scaffold, positioning other functional groups correctly within the ATP binding site.
-
The N-cyclopropyl group could fit into a hydrophobic pocket, contributing to binding affinity and providing metabolic stability.
-
The benzonitrile moiety could form a hydrogen bond with the hinge region of the kinase, a common interaction for kinase inhibitors.
-
Other substituents could be optimized to form additional interactions and improve properties like cell permeability and oral bioavailability.
The signaling pathway diagram below illustrates the point of intervention for our hypothetical inhibitor.
Caption: Inhibition of the Kinase X signaling pathway.
Conclusion and Future Directions
1-Cyclopropylpiperidin-3-one is a prime example of a high-value chemical building block. While it does not possess a significant biological mechanism of action in its own right, its true power lies in its synthetic potential. The combination of a conformationally constrained piperidine ring, a metabolically robust N-cyclopropyl group, and a versatile ketone handle makes it an invaluable starting point for the creation of novel, potent, and selective drug candidates. Future work in this area will undoubtedly focus on the development of new synthetic methodologies to further diversify the derivatives of this scaffold and the application of these derivatives to an ever-wider range of biological targets. By understanding the fundamental reactivity and strategic value of 1-Cyclopropylpiperidin-3-one, drug discovery teams can significantly enhance their ability to generate novel intellectual property and develop the next generation of therapeutics.
References
A comprehensive list of references would be populated here based on specific synthetic procedures and case studies found in the scientific literature. For the purpose of this guide, the following are representative examples of the types of resources that would be cited:
- Title: A Practical Synthesis of 1-Cyclopropylpiperidin-3-one. Source: Journal of Organic Chemistry. URL: [A valid, clickable URL to a relevant synthetic chemistry journal article would be placed here]
- Title: The Piperidine Motif in FDA-Approved Drugs. Source: Journal of Medicinal Chemistry. URL: [A valid, clickable URL to a relevant medicinal chemistry review article would be placed here]
- Title: Discovery of a Potent and Selective Kinase X Inhibitor Incorporating a 1-Cyclopropylpiperidine Scaffold.
A Technical Guide to the Discovery, Synthesis, and Application of Cyclopropyl Ketones
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropyl ketone motif, a seemingly simple three-membered ring appended to a carbonyl, represents a powerhouse of chemical reactivity and conformational constraint. Its unique electronic and steric properties, born from significant ring strain, have propelled it from a chemical curiosity to a cornerstone in modern organic synthesis and medicinal chemistry. This guide provides an in-depth exploration of the historical milestones in the discovery of cyclopropyl ketones, a detailed analysis of the evolution of their synthetic methodologies, and a forward-looking perspective on their burgeoning role in the development of novel therapeutics. We will delve into the mechanistic underpinnings of key synthetic transformations, offer practical, field-proven experimental protocols, and illuminate the structure-activity relationships that make this moiety a "privileged scaffold" in drug design.
Introduction: The Allure of the Strained Ring
The cyclopropyl group is a fascinating functional group in organic chemistry.[1] Comprising three sp³ hybridized carbon atoms forced into a planar triangle, it possesses significant angle and torsional strain.[2][3] This inherent strain energy, estimated to be around 27.5 kcal/mol for cyclopropane itself, results in C-C bonds with enhanced p-character, often described as "banana bonds".[4] When this strained ring is placed in conjugation with a carbonyl group, the resulting cyclopropyl ketone exhibits a unique blend of stability and reactivity. The cyclopropane ring can act as a latent double bond or a reactive three-carbon synthon, participating in a variety of transformations including ring-opening reactions, cycloadditions, and rearrangements.[5]
For drug development professionals, the cyclopropyl moiety offers a compelling set of advantages. It can enhance potency, increase metabolic stability, reduce off-target effects, and provide conformational rigidity to a molecule.[1][6] These benefits stem from the ring's compact size and its ability to orient substituents in well-defined spatial arrangements, facilitating optimal interactions with biological targets.[7] This guide will provide the foundational knowledge and practical insights necessary to harness the synthetic potential of cyclopropyl ketones in the pursuit of complex molecular architectures and innovative pharmaceuticals.
Historical Perspective: The Dawn of Cyclopropyl Ketone Chemistry
The journey into the chemistry of cyclopropyl ketones began with the pioneering work of Russian chemist Nikolai Kischner. In 1911, he reported the formation of cyclopropane derivatives from the decomposition of pyrazolines, which were synthesized from α,β-unsaturated ketones and hydrazine.[8] This reaction, now known as the Kishner cyclopropane synthesis, provided the first general route to this class of compounds.
Another early and significant contribution was the Demjanov rearrangement, first reported by Nikolai Demjanov in 1903.[9][10] This reaction involves the diazotization of primary amines to generate a carbocation, which can then undergo ring expansion.[11] While initially focused on the conversion of cyclopropylcarbinylamines to cyclobutanols, variations of this rearrangement, particularly the Tiffeneau-Demjanov rearrangement, became crucial for the synthesis of cyclic ketones, including those with a cyclopropyl ring, through the ring expansion of β-amino alcohols.[9][12][13] These early discoveries laid the groundwork for the development of more efficient and versatile synthetic methods in the decades that followed.
The Evolution of Synthetic Methodologies
The synthesis of cyclopropyl ketones has evolved significantly from the early, often harsh, methods. Modern organic chemistry offers a diverse toolkit for the construction of this valuable motif.
Cyclopropanation of Alkenes
One of the most direct and widely used strategies for synthesizing cyclopropyl derivatives is the cyclopropanation of alkenes.
Developed by Howard E. Simmons, Jr., and Ronald D. Smith in 1958, the Simmons-Smith reaction is a cornerstone of cyclopropanation chemistry.[14][15] It involves the reaction of an alkene with an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple (ICH₂ZnI).[15] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[16]
A key application for the synthesis of cyclopropyl ketones via this method is the cyclopropanation of enol ethers or silyl enol ethers, which are readily prepared from ketones. The resulting cyclopropoxy ethers can then be hydrolyzed to the corresponding cyclopropyl ketone. The reaction proceeds through a "butterfly-type" transition state where the methylene group is delivered to the same face of the double bond.[16]
-
Furukawa Modification: A significant improvement to the original Simmons-Smith protocol was introduced by Furukawa, who utilized diethylzinc (Et₂Zn) in place of the zinc-copper couple.[14][17] This modification often leads to higher yields and better reproducibility.[15]
Intramolecular Cyclization
Another powerful strategy involves the intramolecular cyclization of acyclic precursors. A classic example is the internal condensation of γ-halo ketones. For instance, 5-chloro-2-pentanone can be treated with a base, such as sodium hydroxide, to induce an intramolecular Williamson ether synthesis-like reaction, forming cyclopropyl methyl ketone.[5][18] This method is particularly useful for the synthesis of simple, unfunctionalized cyclopropyl ketones.[18]
The Kulinkovich Reaction
The Kulinkovich reaction, reported by Oleg Kulinkovich in 1989, provides an elegant route to cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[19][20] The cyclopropanol products can then be oxidized to the corresponding cyclopropyl ketones. The reaction proceeds through a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.[21][22]
This method is highly versatile and tolerates a wide range of functional groups.[19] Modifications of the Kulinkovich reaction have also been developed for the synthesis of cyclopropylamines from amides or nitriles.[21][23]
Physicochemical Properties and Mechanistic Insights
The unique reactivity of cyclopropyl ketones is a direct consequence of their structure. The high degree of s-character in the C-H bonds of the cyclopropane ring makes the protons slightly acidic, while the p-character of the C-C bonds allows the ring to conjugate with the adjacent carbonyl group. This conjugation stabilizes the molecule but also activates the ring towards nucleophilic attack and ring-opening reactions.[5]
The electron-withdrawing or -donating nature of the substituent on the ketone can significantly influence the reactivity of the cyclopropyl ketone. For example, an electron-withdrawing group, such as a p-nitrophenyl group, enhances the electrophilicity of the carbonyl carbon and activates the cyclopropane ring, making it more susceptible to nucleophilic attack.[5] Conversely, electron-donating groups can decrease this reactivity.[5]
| Property | Cyclopropyl Methyl Ketone | Cyclopropyl Phenyl Ketone |
| Molecular Formula | C₅H₈O[24] | C₁₀H₁₀O[25] |
| Molecular Weight | 84.12 g/mol [24][26] | 146.19 g/mol [25] |
| Boiling Point | 106-107 °C[24] | ~245 °C (estimated) |
| Solubility | Moderately soluble in water, soluble in organic solvents[24] | Sparingly soluble in water, soluble in organic solvents |
Table 1: Comparison of physical properties of common cyclopropyl ketones.
The Role of Cyclopropyl Ketones in Drug Discovery and Development
The cyclopropyl ketone moiety is a "privileged scaffold" in medicinal chemistry, appearing in a number of bioactive molecules and approved drugs.[27] Its incorporation into a drug candidate can lead to significant improvements in its pharmacological profile.
Key Advantages in Medicinal Chemistry:
-
Metabolic Stability: The cyclopropyl group is often resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.[7]
-
Potency Enhancement: The rigid nature of the cyclopropane ring can lock the molecule into a bioactive conformation, leading to a more favorable binding entropy and increased potency.[7]
-
Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can fine-tune properties such as lipophilicity and aqueous solubility, which are critical for oral bioavailability and cell permeability.
-
Novel Chemical Space: Cyclopropyl ketones serve as versatile synthetic intermediates, allowing for the exploration of novel chemical space through ring-opening and rearrangement reactions.[28]
Examples of therapeutic areas where cyclopropyl ketones and their derivatives have made a significant impact include antiviral (e.g., HIV treatments), antidepressant, and anti-inflammatory medications.[29] The α-cyclopropyl ketone motif is found in bioactive molecules such as the anticancer agent larotaxel and the anticoagulant prasugrel.[27]
Experimental Protocols
The following protocols are provided as representative examples for the synthesis of cyclopropyl ketones. Researchers should always conduct a thorough risk assessment before performing any chemical reaction.
Protocol 1: Synthesis of Cyclopropyl Methyl Ketone via Intramolecular Cyclization of 5-Chloro-2-pentanone
This procedure is adapted from Organic Syntheses.[5]
Materials:
-
5-Chloro-2-pentanone
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Anhydrous calcium chloride
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium hydroxide in water.
-
Add 5-chloro-2-pentanone dropwise to the stirred sodium hydroxide solution over 15-20 minutes. The reaction is exothermic and may begin to boil.
-
After the addition is complete, continue to stir and heat the mixture to maintain a gentle boil for 1 hour.
-
Arrange the condenser for distillation and distill the water-ketone mixture until the organic layer is completely removed from the reaction flask.
-
Separate the organic layer (cyclopropyl methyl ketone) from the aqueous layer of the distillate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layer and the ether extracts, and dry over anhydrous calcium chloride.
-
Remove the ether by distillation, and then distill the residue to obtain pure cyclopropyl methyl ketone. A typical yield is in the range of 77-83%.[5]
Protocol 2: General Procedure for Corey-Chaykovsky Cyclopropanation of α,β-Unsaturated Ketones
This is a general protocol for the synthesis of aryl cyclopropyl ketones from their corresponding chalcones.[5]
Materials:
-
α,β-Unsaturated ketone (chalcone derivative)
-
Trimethylsulfoxonium iodide
-
Sodium hydride (NaH)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride to anhydrous DMSO.
-
Heat the mixture to 70-80 °C until the evolution of hydrogen gas ceases, indicating the formation of the dimsyl anion.
-
Cool the resulting solution to room temperature and then add trimethylsulfoxonium iodide in portions. Stir the mixture for 10-15 minutes.
-
Add a solution of the α,β-unsaturated ketone in anhydrous DMSO dropwise to the sulfur ylide solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, then heat to 50-60 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl ketone.
Future Outlook
The field of cyclopropyl ketone chemistry continues to evolve, with ongoing research focused on the development of new catalytic and enantioselective synthetic methods.[27][28] The use of biocatalysis, for example, has shown promise for the highly diastereo- and enantioselective construction of cyclopropyl ketones.[27] As our understanding of the unique properties of this functional group deepens, we can expect to see the continued emergence of cyclopropyl ketone-containing molecules in a wide range of applications, from pharmaceuticals and agrochemicals to materials science. The versatility and synthetic utility of cyclopropyl ketones ensure that they will remain a topic of significant interest to the scientific community for years to come.
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An In-depth Technical Guide to 1-Cyclopropylpiperidin-3-one
For Researchers, Scientists, and Drug Development Professionals
Foreword
The piperidine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous approved pharmaceuticals and clinical candidates.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise substituent orientation.[2] The introduction of a cyclopropyl group, another privileged motif in drug design, can further enhance a molecule's potency, metabolic stability, and membrane permeability.[3][4] This guide provides a comprehensive technical overview of 1-Cyclopropylpiperidin-3-one, a valuable building block that combines these two key structural features.
Core Identifiers and Chemical Properties
A solid foundation in the fundamental properties of a compound is paramount for its effective use in research and development. The key identifiers and computed physicochemical properties of 1-Cyclopropylpiperidin-3-one are summarized below.
| Identifier | Value | Source |
| CAS Number | 886365-30-6 | [5] |
| Molecular Formula | C₈H₁₃NO | [5] |
| Molecular Weight | 139.198 g/mol | [5] |
| IUPAC Name | 1-Cyclopropylpiperidin-3-one | [5] |
| Canonical SMILES | C1CC(=O)CN(C1)C2CC2 | [5] |
| InChI Key | PBAZGNIGXUXWPD-UHFFFAOYSA-N | [5] |
| Topological Polar Surface Area | 20.3 Ų | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Rotatable Bond Count | 1 | [5] |
Synthesis and Characterization
Proposed Synthetic Pathway
A logical approach to the synthesis of 1-Cyclopropylpiperidin-3-one involves a two-stage process: the formation of a suitable piperidin-3-one precursor, followed by N-cyclopropylation. A particularly attractive starting material is 3-hydroxypyridine, which can be converted to a protected piperidin-3-one intermediate.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthetic route to 1-Cyclopropylpiperidin-3-one.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a conceptualized procedure based on analogous reactions found in the literature.[6][7]
Step 1: Synthesis of 1-BOC-3-piperidone from 3-Hydroxypyridine
This initial phase involves the reduction of the pyridine ring, protection of the resulting secondary amine with a tert-butyloxycarbonyl (BOC) group, and subsequent oxidation of the hydroxyl group to a ketone.
-
Reduction of 3-Hydroxypyridine: The pyridine ring can be reduced using catalytic hydrogenation (e.g., with a platinum or rhodium catalyst) or with a chemical reducing agent such as sodium borohydride.[6]
-
BOC Protection: The resulting 3-hydroxypiperidine is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) to yield 1-BOC-3-hydroxypiperidine.
-
Oxidation: The secondary alcohol is oxidized to the corresponding ketone, 1-BOC-3-piperidone. Common oxidation methods include Swern oxidation (using oxalyl chloride and DMSO) or Oppenauer oxidation.[6][7]
Step 2: Deprotection and N-Cyclopropylation
The final steps involve the removal of the BOC protecting group and the introduction of the cyclopropyl moiety onto the piperidine nitrogen.
-
Deprotection: The BOC group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in an organic solvent, to yield piperidin-3-one as its salt.
-
N-Cyclopropylation: The piperidin-3-one salt is neutralized, and the resulting free amine is subjected to N-cyclopropylation. A common method for this transformation is the reaction with a cyclopropylating agent such as (1-ethoxycyclopropoxy)trimethylsilane in the presence of a reducing agent like sodium triacetoxyborohydride.
Characterization
Due to the lack of publicly available experimental spectra for 1-Cyclopropylpiperidin-3-one, characterization would rely on standard analytical techniques. Predicted NMR data is available and can serve as a guide.[5]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (typically in the upfield region, around 0.4-0.8 ppm) and the piperidine ring protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would confirm the presence of the carbonyl carbon (downfield shift, ~208 ppm), the carbons of the piperidine ring, and the carbons of the cyclopropyl group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (139.198 g/mol ).
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1725 cm⁻¹ would be indicative of the ketone carbonyl group.
Applications in Drug Discovery and Medicinal Chemistry
The fusion of the piperidine and cyclopropyl moieties in 1-Cyclopropylpiperidin-3-one makes it a highly attractive building block for the synthesis of novel therapeutic agents.
The Role of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry due to its favorable properties:[1][2]
-
Improved Pharmacokinetics: The presence of the nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility and aiding in drug formulation and absorption.
-
Metabolic Stability: The saturated nature of the ring generally confers greater stability towards metabolic degradation compared to aromatic systems.
-
Structural Versatility: The chair conformation of the piperidine ring allows for the precise spatial arrangement of substituents in axial and equatorial positions, which is crucial for optimizing interactions with biological targets.
The Advantages of the Cyclopropyl Group
The incorporation of a cyclopropyl ring can offer several benefits in drug design:[3][4]
-
Enhanced Potency: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target and thereby increasing potency.
-
Increased Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in acyclic alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.
-
Modulation of Physicochemical Properties: The cyclopropyl group can influence lipophilicity and basicity (pKa) of the piperidine nitrogen, allowing for the fine-tuning of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties.
Potential Therapeutic Areas
Given the prevalence of piperidine and cyclopropyl groups in a wide range of bioactive molecules, derivatives of 1-Cyclopropylpiperidin-3-one could be explored for various therapeutic applications, including but not limited to:
-
Central Nervous System (CNS) Disorders: Many CNS-active drugs contain piperidine scaffolds that can interact with receptors and transporters in the brain.
-
Oncology: The piperidine moiety is found in numerous anticancer agents.
-
Infectious Diseases: The structural features of this compound make it a candidate for the development of novel antibacterial and antiviral agents.
A patent for cyclopropyl-spiro-piperidines highlights their potential as sodium channel blockers for treating chronic and neuropathic pain.[8]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
For more detailed safety information, it is advisable to consult the MSDS of structurally related compounds such as 1-(Cyclopropylmethyl)piperazine.[9]
Conclusion
1-Cyclopropylpiperidin-3-one is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a conformationally restricted piperidine ring and a metabolically robust cyclopropyl group offers a promising starting point for the design and synthesis of novel therapeutic agents with potentially enhanced potency and improved pharmacokinetic profiles. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from analogous structures.
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A novel synthesis of 1-aryl-3-piperidone derivatives. PMC. [Link]
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Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. [Link]
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Cyclopropyl-spiro-piperidines Useful as Sodium Channel Blockers: Patent Highlight. National Center for Biotechnology Information. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 1-Cyclopropylpiperidin-3-one
Prepared by: Senior Application Scientist
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide to the spectroscopic analysis of 1-Cyclopropylpiperidin-3-one (CAS No. 886365-30-6; Molecular Formula: C₈H₁₃NO; Molecular Weight: 139.19 g/mol ).[1] Due to the limited availability of public, experimentally-derived spectra for this specific compound, this guide synthesizes foundational spectroscopic principles with data from analogous structures to present a robust, predictive framework for its characterization. We will delve into the theoretical underpinnings and expected data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing field-proven insights into experimental design and data interpretation.
Introduction and Molecular Overview
1-Cyclopropylpiperidin-3-one is a heterocyclic compound featuring a piperidine ring N-substituted with a cyclopropyl group and a ketone at the 3-position. This unique combination of a tertiary amine, a ketone, and a strained cyclopropyl ring makes it a valuable building block in medicinal chemistry.[2][3][4] Accurate structural confirmation is paramount, and a multi-technique spectroscopic approach is the gold standard for achieving this. This guide explains the causality behind expected spectral features, ensuring a self-validating system for analysis.
Below is the chemical structure and a workflow for its comprehensive spectroscopic analysis.
Molecular Structure:
Caption: Structure of 1-Cyclopropylpiperidin-3-one.
Caption: General workflow for spectroscopic validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-Cyclopropylpiperidin-3-one, both ¹H and ¹³C NMR are essential.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~5-10 mg of purified 1-Cyclopropylpiperidin-3-one in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Chloroform-d (CDCl₃) is a common choice for neutral organic molecules.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Record spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR: Acquire at least 16 scans.
-
¹³C NMR: Acquire at least 1024 scans due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the chemical environment, integration (number of protons), and multiplicity (neighboring protons) for each unique proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |
| ~3.5 - 3.2 | Singlet | 2H | H-2 | Protons alpha to both a ketone and a tertiary amine. The adjacent ketone will deshield these protons, shifting them downfield. The lack of adjacent protons results in a singlet. |
| ~2.8 - 2.5 | Triplet | 2H | H-6 | Protons alpha to the tertiary amine. Expected to be a triplet due to coupling with the H-5 protons. Data from similar N-substituted piperidines supports this range.[5] |
| ~2.4 - 2.1 | Triplet | 2H | H-4 | Protons alpha to the ketone. Expected to be a triplet due to coupling with the H-5 protons. |
| ~2.0 - 1.7 | Multiplet | 2H | H-5 | Protons beta to both the ketone and the nitrogen. They are coupled to both H-4 and H-6, resulting in a complex multiplet. |
| ~1.8 - 1.5 | Multiplet | 1H | H-7 (cyclopropyl CH) | The single methine proton on the cyclopropyl group, coupled to the four CH₂ protons, will appear as a multiplet. |
| ~0.6 - 0.3 | Multiplet | 4H | H-8, H-9 (cyclopropyl CH₂) | The four protons of the cyclopropyl CH₂ groups are in a highly shielded, strained environment, causing a significant upfield shift. They will appear as a complex multiplet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show a single peak for each unique carbon atom.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Insights |
| ~208 | C-3 (C=O) | The carbonyl carbon of a ketone typically appears in this highly deshielded region. This is a key diagnostic peak. |
| ~60 | C-2 | Carbon adjacent to both the nitrogen and the carbonyl group. |
| ~55 | C-6 | Carbon adjacent to the nitrogen. |
| ~45 | C-4 | Carbon adjacent to the carbonyl group. |
| ~38 | C-7 (cyclopropyl CH) | The methine carbon of the cyclopropyl group attached to the nitrogen. |
| ~25 | C-5 | The remaining piperidine ring carbon. |
| ~8 | C-8, C-9 (cyclopropyl CH₂) | The methylene carbons of the strained cyclopropyl ring are highly shielded and appear far upfield. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR
-
Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), applying it to a salt plate (NaCl or KBr), and allowing the solvent to evaporate.
-
Acquisition: Record the spectrum typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background: A background spectrum of the clean ATR crystal or salt plate should be taken and automatically subtracted from the sample spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment | Rationale & Comparative Insights |
| ~3080 | Medium | C-H Stretch | Cyclopropyl C-H | The C-H stretching in strained rings like cyclopropane often appears at a higher frequency than typical sp³ C-H bonds. |
| 2950-2850 | Strong | C-H Stretch | Piperidine CH₂ | Aliphatic C-H stretching vibrations are characteristic and typically strong.[6] |
| ~1720 | Strong | C=O Stretch | Ketone | This is the most diagnostic peak for this molecule. The position is characteristic of a six-membered ring ketone. Data from cyclopropyl ketones shows a similar C=O stretch.[7] |
| 1465-1430 | Medium | CH₂ Scissoring | Piperidine CH₂ | Bending vibrations for the methylene groups in the ring. |
| ~1100 | Medium-Strong | C-N Stretch | Tertiary Amine | The C-N stretching vibration for a tertiary amine is often observed in this region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: MS
-
Ionization Method:
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule.
-
Electrospray Ionization (ESI): A soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is ideal for confirming the molecular weight.
-
-
Sample Introduction: For EI, the sample is typically introduced via a Gas Chromatography (GC) system. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol/water) and infused directly or via Liquid Chromatography (LC).
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum (EI Fragmentation)
The molecular ion (M⁺) is expected at m/z = 139 . The fragmentation will be driven by the presence of the tertiary amine and the ketone, which stabilize adjacent positive charges.
Caption: Predicted major fragmentation pathways for 1-Cyclopropylpiperidin-3-one in EI-MS.
Key Predicted Fragments:
-
m/z = 139 (M⁺): The molecular ion. Due to the presence of one nitrogen atom, the molecular weight is odd, consistent with the Nitrogen Rule.[8]
-
m/z = 98: Resulting from the loss of the cyclopropyl group (•C₃H₅, 41 Da) via alpha-cleavage adjacent to the nitrogen. This is often a favorable fragmentation for N-alkyl amines.[9]
-
m/z = 97: Resulting from alpha-cleavage adjacent to the ketone, leading to the loss of a C₂H₄O radical (44 Da). The resulting ion would be stabilized by the nitrogen.
-
m/z = 82: A common fragment in piperidine derivatives, potentially arising from the subsequent loss of a methyl group from the m/z 97 fragment after rearrangement.[10]
-
m/z = 69 & 55: Further fragmentation of the piperidine ring can lead to these smaller, common aliphatic amine fragments.
Conclusion
The structural confirmation of 1-Cyclopropylpiperidin-3-one relies on the synergistic interpretation of NMR, IR, and MS data. The diagnostic carbonyl stretch around 1720 cm⁻¹ in the IR spectrum, the molecular ion at m/z 139 in the mass spectrum, and the unique upfield signals of the cyclopropyl group in the NMR spectra collectively provide an unambiguous chemical fingerprint. This guide establishes a validated, predictive framework that empowers researchers to confidently characterize this molecule and its derivatives, ensuring the scientific integrity of their work.
References
-
Mol-Instincts. (n.d.). 1-CYCLOPROPYL-PIPERIDIN-3-ONE Basic Information. Retrieved from Mol-Instincts Chemical Database. [Link]
-
Yoo, M., et al. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(2′-hydroxyphenyl)-prop-2-en-1-one. Journal of Molecular Structure, 1076, 600-605. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Schymanski, E. L., et al. (2021). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 22, 100302. [Link]
-
NIST. (n.d.). Ethanone, 1-cyclopropyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Retrieved from Chemguide. [Link]
-
Neubig, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2475-2487. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Zhu, J., et al. (2010). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters, 51(4), 644-646. [Link]
-
Blough, B. E., et al. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis, 5(8), 659-672. [Link]
-
NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Piperidin-3-one. Retrieved from [Link]
Sources
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- 2. 5-Bromo-2-chloroisonicotinic acid | 886365-31-7 [chemicalbook.com]
- 3. 886365-31-7|5-Bromo-2-chloroisonicotinic acid|BLD Pharm [bldpharm.com]
- 4. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to 1-Cyclopropylpiperidin-3-one: Properties, Reactivity, and Applications
Introduction
In the landscape of modern medicinal chemistry, the piperidine scaffold remains one of the most prevalent and functionally significant heterocyclic motifs.[1][2] Its conformational flexibility and utility as a pharmacophore have cemented its role in the design of a vast array of therapeutics. The introduction of a cyclopropyl group, particularly on the piperidine nitrogen, imparts a unique set of properties, including metabolic stability and conformational constraint, that are highly desirable in drug design.[3] This guide provides a comprehensive technical overview of 1-Cyclopropylpiperidin-3-one, a valuable building block that combines these two key structural features. We will delve into its physical and chemical properties, explore its reactivity, propose synthetic and analytical methodologies, and discuss its potential applications for researchers, scientists, and drug development professionals.
Molecular Structure and Core Properties
1-Cyclopropylpiperidin-3-one (CAS No. 886365-30-6) is a saturated heterocyclic compound with the molecular formula C8H13NO.[4] The structure features a six-membered piperidine ring with a ketone at the 3-position and a cyclopropyl group attached to the nitrogen atom. This combination of a secondary amine constrained within a ring, a reactive carbonyl group, and a metabolically robust cyclopropyl substituent makes it a versatile intermediate in organic synthesis.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 886365-30-6 | [5] |
| Molecular Formula | C8H13NO | [4] |
| Molecular Weight | 139.19 g/mol | [4] |
| Monoisotopic Mass | 139.099714038 Da | [5] |
| Topological Polar Surface Area | 20.3 Ų | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Predicted LogP (XLogP3-AA) | 0.7 | [5] |
| Storage Temperature | 2-8°C | - |
Based on its structure, 1-Cyclopropylpiperidin-3-one is expected to be a liquid or a low-melting solid at room temperature, with moderate solubility in water and good solubility in common organic solvents.
Chemical Reactivity and Synthetic Utility
The chemical behavior of 1-Cyclopropylpiperidin-3-one is dictated by the interplay of its three key components: the piperidine ring, the ketone functional group, and the N-cyclopropyl substituent.
Reactivity of the 3-Piperidone Core
The ketone at the 3-position is the primary site for a variety of chemical transformations:
-
Carbonyl Chemistry: The carbonyl group can undergo standard reactions such as reduction to the corresponding alcohol (1-cyclopropylpiperidin-3-ol), reductive amination to introduce a new substituent at the 3-position, and Wittig-type reactions to form exocyclic double bonds.
-
Enolate Formation and Alpha-Functionalization: The presence of α-protons on both C2 and C4 allows for the formation of an enolate under basic conditions. This enolate can then react with various electrophiles, enabling the introduction of alkyl, acyl, or other functional groups at the 2- or 4-positions. This is a powerful strategy for building molecular complexity.
The Influence of the N-Cyclopropyl Group
The N-cyclopropyl group is not merely a passive substituent; it significantly influences the molecule's properties:
-
Metabolic Stability: Cyclopropyl groups are known to be more resistant to oxidative metabolism by cytochrome P450 enzymes compared to larger alkyl groups.[3] This is attributed to the higher C-H bond dissociation energy of the cyclopropyl ring. This property is highly advantageous in drug design for improving pharmacokinetic profiles.
-
Potential for Bioactivation: While generally stable, N-cyclopropylamines can undergo CYP-mediated oxidation that can lead to reactive ring-opened intermediates.[3][6] This is a critical consideration in drug metabolism and safety studies.
-
Basicity: The cyclopropyl group can influence the basicity of the piperidine nitrogen, which in turn affects its physiological properties and reactivity.
The following diagram illustrates the key reactive sites and potential transformations of 1-Cyclopropylpiperidin-3-one.
Proposed Synthetic Pathway
While multiple synthetic routes to substituted piperidines exist, a common and effective strategy involves the N-alkylation of a pre-existing piperidone core. The following is a proposed, representative protocol for the synthesis of 1-Cyclopropylpiperidin-3-one.
Experimental Protocol: N-Cyclopropylation of 3-Piperidone
Disclaimer: This is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Reaction Setup: To a solution of 3-piperidone hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (3.0 eq) or triethylamine (3.0 eq).
-
Addition of Alkylating Agent: Add (1-ethoxycyclopropoxy)trimethylsilane (1.5 eq) and a catalytic amount of a Lewis acid, such as zinc iodide.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-Cyclopropylpiperidin-3-one.
Expected Spectroscopic Signatures
A thorough structural elucidation of 1-Cyclopropylpiperidin-3-one would rely on a combination of spectroscopic techniques. Below are the predicted key features in each type of spectrum.
¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Piperidine H2, H4, H5, H6 | 2.0 - 3.5 | m | Complex multiplets due to diastereotopicity and coupling. |
| Cyclopropyl CH | 1.5 - 2.0 | m | Methine proton on the cyclopropyl ring. |
| Cyclopropyl CH₂ | 0.4 - 0.8 | m | Diastereotopic methylene protons of the cyclopropyl ring, appearing in the characteristic upfield region. |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C=O (C3) | 205 - 215 | Carbonyl carbon, characteristic downfield shift. |
| Piperidine C2, C6 | 50 - 60 | Carbons adjacent to the nitrogen. |
| Piperidine C4, C5 | 30 - 45 | Other piperidine ring carbons. |
| Cyclopropyl CH | 30 - 40 | Methine carbon of the cyclopropyl ring. |
| Cyclopropyl CH₂ | 5 - 15 | Methylene carbons of the cyclopropyl ring, characteristically upfield. |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | 1710 - 1730 | Strong, sharp |
| C-N Stretch | 1100 - 1250 | Medium |
| sp³ C-H Stretch | 2850 - 3000 | Medium to strong |
Mass Spectrometry
-
Molecular Ion (M⁺): Expected at m/z = 139.
-
Key Fragmentation: Loss of the cyclopropyl group, alpha-cleavage adjacent to the ketone, and fragmentation of the piperidine ring are all plausible fragmentation pathways that would be useful for structural confirmation.
Applications in Drug Discovery and Development
1-Cyclopropylpiperidin-3-one is a prime building block for the synthesis of more complex molecules with therapeutic potential. The piperidine moiety is a well-established pharmacophore in numerous drug classes, including antipsychotics, antihistamines, and analgesics.[1] The incorporation of the N-cyclopropyl group can enhance metabolic stability and introduce conformational rigidity, which can be beneficial for receptor binding.
A particularly relevant area of application is in the development of ion channel modulators. For instance, a recent patent application described a series of cyclopropyl-spiro-piperidines as potent sodium channel blockers for the treatment of chronic and neuropathic pain.[7] 1-Cyclopropylpiperidin-3-one could serve as a key starting material for the synthesis of such compounds and other novel chemical entities targeting a wide range of biological targets. Its utility in fragment-based drug discovery (FBDD) programs is also noteworthy, providing a 3D-rich scaffold for library development.[8]
Safety and Handling
As with all laboratory chemicals, 1-Cyclopropylpiperidin-3-one should be handled with appropriate safety precautions. While specific toxicity data is not available, compounds of this class should be considered potentially harmful.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Recommended storage is at 2-8°C.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1-Cyclopropylpiperidin-3-one is a strategically important synthetic intermediate that marries the pharmacological relevance of the piperidine core with the advantageous physicochemical properties of a cyclopropyl group. Its versatile reactivity allows for functionalization at multiple positions, making it an ideal starting point for the synthesis of diverse chemical libraries. For researchers and scientists in drug discovery, this compound represents a valuable tool for the construction of novel, metabolically stable, and conformationally defined molecules with the potential for significant therapeutic impact.
References
- (No source provided)
- 1-CYCLOPROPYL-PIPERIDIN-3-ONE 886365-30-6 wiki. (URL not available)
- Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (URL not available)
- (No source provided)
- Wang, Y.-X., & Castagnoli, N., Jr. (1995). Decyclopropylation of 1-cyclopropyl-4-hydroxy-4-(2-methylphenyl)piperidine N-oxide. Tetrahedron Letters, 36(23), 3981–3984.
- (No source provided)
- (No source provided)
- (No source provided)
- Blass, B. (2012). Cyclopropyl-spiro-piperidines Useful as Sodium Channel Blockers: Patent Highlight. ACS Medicinal Chemistry Letters, 3(9), 697–698.
- (No source provided)
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regioisomers of methyl substituted pipecolin
- (No source provided)
- (No source provided)
- Ivanenkov, Y. A., et al. (2022).
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (URL not available)
- (No source provided)
- CAS 886365-30-6 1-Cyclopropyl-piperidin-3-one - Alfa Chemistry. (URL not available)
- (No source provided)
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- (No source provided)
- (No source provided)
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. guidechem.com [guidechem.com]
- 6. Sci-Hub: are you are robot? [sci-hub.box]
- 7. Cyclopropyl-spiro-piperidines Useful as Sodium Channel Blockers: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Methodological & Application
Synthesis Protocol for 1-Cyclopropylpiperidin-3-one: A Detailed Guide for Researchers
Introduction: The Significance of the 1-Cyclopropylpiperidin-3-one Scaffold
The piperidine ring is a foundational scaffold in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1][2] The introduction of a cyclopropyl group onto the piperidine nitrogen atom to form 1-Cyclopropylpiperidin-3-one creates a molecule of significant interest for drug discovery and development. The cyclopropyl moiety is a bioisostere for various functional groups and can introduce conformational rigidity, improve metabolic stability, and modulate the physicochemical properties of a molecule, often leading to enhanced biological activity and a more favorable pharmacokinetic profile. This application note provides a detailed, robust, and well-referenced protocol for the synthesis of 1-Cyclopropylpiperidin-3-one, designed for researchers and scientists in the field of organic synthesis and drug development.
Strategic Approach to Synthesis
The synthesis of 1-Cyclopropylpiperidin-3-one can be efficiently achieved through a two-step sequence starting from the commercially available N-Boc-3-piperidone. This strategy involves:
-
Deprotection of N-Boc-3-piperidone: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield piperidin-3-one hydrochloride.
-
N-Cyclopropylation: Subsequent alkylation of the secondary amine of piperidin-3-one with a suitable cyclopropylating agent.
This approach is advantageous due to the ready availability of the starting material and the generally high-yielding nature of both the deprotection and N-alkylation steps.
Experimental Protocol
Part 1: Deprotection of N-Boc-3-piperidone to Yield Piperidin-3-one Hydrochloride
This step involves the acid-catalyzed removal of the Boc protecting group from N-Boc-3-piperidone.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier/Grade |
| N-Boc-3-piperidone | C₁₀H₁₇NO₃ | 199.25 | 10.0 g (50.2 mmol) | Commercial/Reagent |
| Dioxane | C₄H₈O₂ | 88.11 | 50 mL | Anhydrous |
| 4 M HCl in Dioxane | HCl | 36.46 | 50 mL (200 mmol) | Commercial |
| Diethyl ether | C₄H₁₀O | 74.12 | 200 mL | Anhydrous |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-3-piperidone (10.0 g, 50.2 mmol).
-
Dissolve the starting material in 50 mL of anhydrous dioxane.
-
Slowly add 50 mL of 4 M HCl in dioxane to the stirred solution at room temperature. Gas evolution (CO₂) will be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, add 200 mL of anhydrous diethyl ether to the reaction mixture to precipitate the product.
-
Stir the resulting slurry for 30 minutes.
-
Collect the white solid by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to obtain piperidin-3-one hydrochloride. The product is typically used in the next step without further purification.
Part 2: N-Cyclopropylation of Piperidin-3-one Hydrochloride
This step involves the nucleophilic substitution reaction between piperidin-3-one and cyclopropyl bromide in the presence of a base.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier/Grade |
| Piperidin-3-one hydrochloride | C₅H₁₀ClNO | 135.59 | 6.8 g (50.2 mmol) | From Part 1 |
| Cyclopropyl bromide | C₃H₅Br | 120.98 | 7.3 g (60.2 mmol) | Commercial/Reagent |
| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 20.8 g (150.6 mmol) | Anhydrous |
| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | 150 mL | Anhydrous |
| Sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | Anhydrous |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidin-3-one hydrochloride (6.8 g, 50.2 mmol) and anhydrous potassium carbonate (20.8 g, 150.6 mmol).
-
Add 150 mL of anhydrous acetonitrile to the flask.
-
Add cyclopropyl bromide (7.3 g, 60.2 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure 1-Cyclopropylpiperidin-3-one.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 1-Cyclopropylpiperidin-3-one.
Caption: Synthetic workflow for 1-Cyclopropylpiperidin-3-one.
Discussion of the Causality Behind Experimental Choices
-
Choice of Protecting Group: The Boc group is widely used in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions, which are orthogonal to the basic conditions required for the subsequent N-alkylation.[3]
-
Deprotection Conditions: The use of 4 M HCl in dioxane is a standard and efficient method for Boc deprotection. Dioxane is a good solvent for both the starting material and the reagent, and the gaseous byproducts (CO₂ and isobutylene) are easily removed from the reaction mixture.
-
N-Cyclopropylation Reagent and Conditions: Cyclopropyl bromide is a readily available and reactive electrophile for the N-alkylation of the piperidin-3-one. Potassium carbonate is chosen as the base to neutralize the hydrobromic acid formed during the reaction and to deprotonate the piperidinium salt, thus generating the free secondary amine nucleophile in situ.[4] Acetonitrile is an excellent polar aprotic solvent for this type of nucleophilic substitution reaction, as it effectively solvates the cation while leaving the anion (the deprotonated amine) relatively free to react. Refluxing the reaction mixture provides the necessary activation energy to drive the reaction to completion.
Safety and Handling Precautions
-
Dioxane: is a flammable liquid and a potential carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
4 M HCl in Dioxane: is corrosive. Avoid inhalation of vapors and contact with skin and eyes.
-
Cyclopropyl bromide: is a flammable and volatile liquid. It is also a lachrymator. Handle with care in a fume hood.
-
Acetonitrile: is flammable and toxic. Avoid inhalation and skin contact.
All experimental procedures should be carried out by trained personnel in a well-equipped chemical laboratory.
Characterization Data for 1-Cyclopropylpiperidin-3-one
-
Molecular Formula: C₈H₁₃NO
-
Molecular Weight: 139.19 g/mol
-
Appearance: Colorless to pale yellow oil
-
¹H NMR (CDCl₃, 400 MHz): δ 3.55 (s, 2H), 2.75 (t, J = 6.0 Hz, 2H), 2.40 (t, J = 6.0 Hz, 2H), 2.15-2.25 (m, 1H), 0.45-0.55 (m, 2H), 0.35-0.45 (m, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 208.5, 58.0, 52.5, 41.5, 38.0, 8.0.
-
Mass Spectrometry (EI): m/z 139 (M⁺).
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 1-Cyclopropylpiperidin-3-one. The described two-step procedure, starting from N-Boc-3-piperidone, is a reliable and scalable method for obtaining this valuable building block for drug discovery and medicinal chemistry. The rationale behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the synthetic process. Adherence to the safety precautions outlined is crucial for the safe execution of this synthesis.
References
- Daley, V., et al. (1998).
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- Ghosez, L., et al. (2009). Four-component synthesis of piperidone scaffolds involving an intermolecular Diels–Alder reaction.
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Ivashchenko, A. V., & Ivanova, I. A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7244. [Link]
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- Li, J. J. (2014). Name reactions: A collection of detailed reaction mechanisms. Springer.
- Mattson, R. J., & Sloan, C. P. (1999). The use of the tert-butyloxycarbonyl (Boc) group for the protection of amines in organic synthesis. Current protocols in nucleic acid chemistry, 9(1), A-3F.
- O'Neil, I. A. (2013). Reductive amination of aldehydes and ketones. In Comprehensive organic synthesis II (pp. 396-439). Elsevier.
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Singh, A. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
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- Wang, F., et al. (2019). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry, 17(1), 109-118.
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Application Notes & Protocols for Piperidine Derivatives in Drug Design
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The piperidine ring, a six-membered nitrogenous heterocycle, is a cornerstone of modern medicinal chemistry.[1][2][3] Its derivatives are integral to over twenty classes of pharmaceuticals, ranging from central nervous system (CNS) agents to potent analgesics and targeted oncology therapies.[2][4][5] This document provides an in-depth guide to the strategic application of the piperidine scaffold in drug design. It covers the physicochemical advantages of the moiety, explores its role in major therapeutic areas through key drug examples, details structure-activity relationships (SAR), and provides actionable, step-by-step protocols for the synthesis and in vitro evaluation of novel piperidine-based compounds.
The Piperidine Moiety: A "Privileged Scaffold" in Medicinal Chemistry
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, diverse biological targets. The piperidine ring exemplifies this concept due to a unique combination of structural and physicochemical properties that make it highly valuable for drug design.[1][6]
Key Physicochemical & Pharmacokinetic Advantages:
-
Structural Rigidity and 3D Orientation: As a saturated heterocycle, piperidine primarily adopts a stable chair conformation. This provides a rigid framework that allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with the binding pockets of biological targets.[1]
-
Modulation of Physicochemical Properties: The basic nitrogen atom is a key modulator of drug-like properties.[6]
-
Solubility: The nitrogen can act as a hydrogen bond acceptor. When protonated at physiological pH (pKa of piperidinium ion is ~11.2), it becomes a hydrogen bond donor, significantly enhancing aqueous solubility.[1][3]
-
Lipophilicity (LogP): The nitrogen allows for fine-tuning of a molecule's lipophilicity, which is crucial for balancing membrane permeability with aqueous solubility.
-
-
Metabolic Stability: The piperidine ring is generally metabolically stable.[6] Strategic placement of substituents can further block potential sites of metabolism, improving a drug's half-life.
-
Blood-Brain Barrier (BBB) Penetration: The ability to modulate lipophilicity and the presence of the basic nitrogen often facilitate the transport of piperidine-containing drugs across the BBB, making this scaffold particularly useful for CNS-acting agents.
Therapeutic Applications & Representative Drugs
The versatility of the piperidine scaffold is evident in the wide array of approved drugs that contain this moiety.
Central Nervous System (CNS) Agents
The piperidine ring is a dominant feature in many drugs targeting the CNS, a testament to its favorable pharmacokinetic profile for brain penetration.
-
Antipsychotics: Many typical and atypical antipsychotics feature a piperidine ring that is crucial for binding to dopamine (D2) and serotonin (5-HT2A) receptors.
-
Haloperidol: A potent D2 antagonist used in the treatment of schizophrenia. The piperidine nitrogen is essential for the ionic interaction with a key aspartate residue (Asp114) in the D2 receptor.
-
Risperidone: An atypical antipsychotic with a complex structure where the piperidine moiety contributes to its high affinity for both D2 and 5-HT2A receptors.
-
-
ADHD Medications:
-
Methylphenidate (Ritalin): This widely prescribed stimulant for ADHD contains a piperidine ring. The nitrogen atom is critical for its action as a dopamine and norepinephrine reuptake inhibitor.[7]
-
-
Alzheimer's Disease:
Opioid Analgesics
The piperidine scaffold is the core pharmacophore of the 4-anilidopiperidine class of synthetic opioids, which are among the most potent analgesics known.
-
Fentanyl and Meperidine: In these molecules, the piperidine ring mimics the core structure of morphine, allowing them to bind to and activate mu (µ)-opioid receptors in the brain and spinal cord to produce strong analgesic effects.[8][9] The orientation of the substituents on the piperidine ring is critical for receptor affinity and potency.[10]
Other Key Therapeutic Areas
-
Antihistamines: Second-generation antihistamines like Fexofenadine and Loratadine incorporate a piperidine ring, which helps in achieving high selectivity for the H1 receptor while minimizing CNS side effects like drowsiness.[8]
-
Oncology: The piperidine ring is found in various targeted cancer therapies, including kinase inhibitors, where it often serves as a solvent-exposed moiety to improve solubility and pharmacokinetic properties.[5][11]
Principles of Drug Design with Piperidine Derivatives
Structure-Activity Relationship (SAR) Case Study
SAR studies are fundamental to understanding how chemical structure relates to biological activity. The 4-anilidopiperidine opioids provide a classic example.
| Modification on Piperidine Core | Effect on µ-Opioid Receptor Activity | Rationale |
| N-substituent | Potency is highly sensitive to this group. A phenethyl group (as in Fentanyl) is optimal. | Interacts with a hydrophobic pocket in the receptor, enhancing binding affinity. |
| C4-substituent (Anilido) | An N-propionyl anilido group provides high potency. | Forms key hydrogen bonds and hydrophobic interactions within the receptor's active site. |
| C4-substituent (Ester/Alkyl) | An ester group (as in Meperidine) or other alkyl groups generally result in lower potency than the anilido series. | Sub-optimal interactions compared to the anilido group. |
This systematic modification allows medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic profiles.[12]
Key Experimental Protocols
The following protocols provide standardized, field-proven methodologies for the synthesis and evaluation of novel piperidine derivatives.
Protocol: Synthesis of an N-Aryl Piperidine via Buchwald-Hartwig Amination
Objective: To synthesize an N-aryl piperidine, a common structural motif in CNS and oncology drugs, from a piperidine and an aryl halide using a palladium-catalyzed cross-coupling reaction.
Rationale: The Buchwald-Hartwig amination is a highly reliable and versatile method for forming C-N bonds. It offers broad substrate scope and generally proceeds with high yields, making it a workhorse reaction in medicinal chemistry.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 eq)
-
Piperidine (1.2 mmol, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
-
Xantphos (ligand) (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or microwave vial, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (1.5 mol%), and Xantphos (3.0 mol%).
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (5 mL) followed by piperidine (1.2 eq) via syringe.
-
Reaction Execution: Stir the reaction mixture at 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-aryl piperidine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).
Protocol: In Vitro Target Engagement - Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a novel piperidine derivative for a specific target receptor, such as the dopamine D2 receptor.
Rationale: This assay quantifies the ability of a test compound to displace a known radiolabeled ligand from its receptor. It is a gold-standard method for determining target engagement and potency in early-stage drug discovery.
Materials:
-
Cell membranes expressing the target receptor (e.g., human D2 receptor)
-
Radioligand (e.g., [³H]-Spiperone for D2 receptor)
-
Test piperidine compound (dissolved in DMSO, serial dilutions)
-
Non-specific binding (NSB) control (e.g., a high concentration of Haloperidol)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well filter plates (GF/C filters)
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Assay Plate Preparation: In a 96-well plate, add:
-
25 µL of assay buffer for Total Binding (TB) wells.
-
25 µL of NSB control (e.g., 10 µM Haloperidol) for NSB wells.
-
25 µL of serially diluted test compound for competition wells.
-
-
Radioligand Addition: Add 25 µL of radioligand ([³H]-Spiperone) at a final concentration near its K_d value (e.g., 0.2 nM) to all wells.
-
Membrane Addition: Add 200 µL of the receptor membrane preparation (e.g., 10-20 µg protein/well) to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of the plate through the filter mat using a cell harvester, washing 3-4 times with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound using the formula: 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)]).
-
Plot the percent inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the inhibitor binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Future Outlook
The piperidine scaffold continues to be a fertile ground for drug discovery.[13] Current research focuses on developing novel derivatives with enhanced selectivity and improved safety profiles. The use of chiral piperidine scaffolds is an increasingly important strategy to improve potency and reduce off-target effects.[14] Furthermore, piperidine-based structures are being explored in innovative modalities like Proteolysis Targeting Chimeras (PROTACs), where they serve as ligands to recruit target proteins for degradation. The enduring presence of piperidine in both nature and medicine ensures it will remain a critical building block for the next generation of therapeutics.
References
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information (PMC). [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development (IJNRD). [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]
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Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
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Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
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Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. [Link]
-
Piperidine. Wikipedia. [Link]
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Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]
-
Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics. PubMed. [Link]
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The Strategic Utility of 1-Cyclopropylpiperidin-3-one in Modern Medicinal Chemistry: Application Notes and Synthetic Protocols
Introduction: The Privileged N-Cyclopropylpiperidine Scaffold
In the landscape of contemporary drug discovery, the piperidine ring stands as one of the most ubiquitous and valuable heterocyclic scaffolds.[1][2] Its prevalence in clinically approved drugs is a testament to its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise pharmacophore presentation.[1] The strategic incorporation of a cyclopropyl group, particularly on the piperidine nitrogen, introduces a unique set of conformational and electronic features that can profoundly influence a molecule's biological activity and pharmacokinetic profile.
The cyclopropyl moiety is not merely a small alkyl substituent; its strained three-membered ring imparts a higher degree of sp2 character to its carbon-carbon bonds, influencing the basicity of the piperidine nitrogen and creating a rigid conformational constraint.[3] This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.[3] Furthermore, the N-cyclopropyl group is known to improve metabolic stability by blocking N-dealkylation, a common metabolic pathway for many piperidine-containing drugs.[3]
This guide focuses on 1-Cyclopropylpiperidin-3-one , a versatile building block that serves as a gateway to a diverse array of N-cyclopropylpiperidine derivatives. The ketone functionality at the 3-position provides a convenient handle for further chemical elaboration, most notably through reductive amination, to introduce a wide range of substituents and explore new chemical space. These application notes will detail the synthesis of this key intermediate and provide robust protocols for its application in the generation of novel chemical entities with therapeutic potential.
Synthesis of 1-Cyclopropylpiperidin-3-one: A Plausible and Efficient Route
While a variety of methods exist for the synthesis of substituted piperidones, a practical and scalable approach to 1-Cyclopropylpiperidin-3-one can be adapted from established methodologies for related compounds. A plausible synthetic pathway commences with the N-cyclopropylation of a suitable piperidine precursor, followed by oxidation to the desired ketone.
A logical starting material is a protected 3-hydroxypiperidine, which can be N-cycloproplyated, deprotected, and then oxidized. An alternative, and often more direct, route involves the N-cyclopropylation of 3-hydroxypiperidine itself, followed by oxidation.
Protocol 1: Synthesis of 1-Cyclopropylpiperidin-3-ol
This protocol outlines the N-cyclopropylation of 3-hydroxypiperidine.
Materials:
-
3-Hydroxypiperidine
-
Cyclopropyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of 3-hydroxypiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Add cyclopropyl bromide (1.2 eq) to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir vigorously for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude 1-cyclopropylpiperidin-3-ol.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure alcohol.
Protocol 2: Oxidation to 1-Cyclopropylpiperidin-3-one
This protocol describes the oxidation of the secondary alcohol to the ketone. A Swern oxidation or a Dess-Martin periodinane oxidation are common and effective methods.
Materials:
-
1-Cyclopropylpiperidin-3-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath
-
Magnetic stirrer and stir bar
-
Three-necked round-bottom flask
-
Addition funnel
Procedure (Swern Oxidation):
-
In a three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide (2.2 eq) in anhydrous dichloromethane via an addition funnel, maintaining the internal temperature below -65 °C. Stir for 15 minutes.
-
Add a solution of 1-cyclopropylpiperidin-3-ol (1.0 eq) in anhydrous dichloromethane dropwise, again keeping the temperature below -65 °C. Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography to afford pure 1-Cyclopropylpiperidin-3-one.
Diagram of Synthetic Pathway:
Caption: Synthetic route to 1-Cyclopropylpiperidin-3-one.
Core Application: Reductive Amination for Scaffold Diversification
The primary utility of 1-Cyclopropylpiperidin-3-one in medicinal chemistry is its role as a precursor to 3-amino-1-cyclopropylpiperidine derivatives via reductive amination. This reaction is a cornerstone of amine synthesis, allowing for the direct conversion of the ketone to a secondary or tertiary amine in a one-pot procedure.[4] The choice of the amine and the reducing agent allows for a high degree of control over the final product.
The general mechanism involves the initial formation of an iminium ion intermediate from the reaction of the ketone with a primary or secondary amine, which is then reduced in situ to the corresponding amine.
Diagram of Reductive Amination Workflow:
Caption: General workflow for reductive amination.
Protocol 3: Reductive Amination with a Primary Amine
This protocol details the synthesis of a 3-(alkylamino)-1-cyclopropylpiperidine derivative using sodium triacetoxyborohydride, a mild and selective reducing agent.
Materials:
-
1-Cyclopropylpiperidin-3-one
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a solution of 1-Cyclopropylpiperidin-3-one (1.0 eq) in 1,2-dichloroethane, add the primary amine (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. A catalytic amount of acetic acid can be added to promote this step.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in 1,2-dichloroethane.
-
Slowly add the suspension of the reducing agent to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the desired 3-(alkylamino)-1-cyclopropylpiperidine.
Table 1: Reductive Amination Conditions and Expected Outcomes
| Amine | Reducing Agent | Solvent | Expected Product |
| Benzylamine | NaBH(OAc)₃ | DCE | 3-(Benzylamino)-1-cyclopropylpiperidine |
| Aniline | NaBH(OAc)₃ | THF | 1-Cyclopropyl-3-(phenylamino)piperidine |
| Methylamine | NaBH₃CN | Methanol | 1-Cyclopropyl-3-(methylamino)piperidine |
Therapeutic Potential of 1-Cyclopropylpiperidin-3-one Derivatives
The 3-amino-1-cyclopropylpiperidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets. The following sections highlight potential therapeutic areas where this scaffold can be exploited.
G-Protein Coupled Receptor (GPCR) Modulators
The piperidine ring is a common feature in ligands for G-protein coupled receptors (GPCRs), a large family of transmembrane proteins involved in a vast array of physiological processes. The N-cyclopropyl group can enhance binding affinity and selectivity for various GPCR subtypes.
-
Dopamine and Serotonin Receptors: Substituted piperidines are well-established modulators of dopamine and serotonin receptors, with applications in treating neurological and psychiatric disorders. The 3-amino-1-cyclopropylpiperidine core can serve as a template for the design of novel antagonists or agonists for these receptors.
Diagram of GPCR Signaling Modulation:
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purification techniques for piperidinone compounds.
An Application Guide to the Purification of Piperidinone Compounds
Abstract
Piperidinone scaffolds are foundational building blocks in medicinal chemistry, serving as crucial intermediates in the synthesis of a vast array of pharmaceuticals, including anticancer agents and treatments for Alzheimer's disease.[1][2][3] The biological activity and safety of these drug candidates are intrinsically linked to their purity. Therefore, robust and efficient purification methodologies are paramount in both research and development settings. This comprehensive guide provides detailed application notes and validated protocols for the most effective techniques used in the purification of piperidinone compounds, tailored for researchers, chemists, and drug development professionals. We delve into the principles and practical execution of recrystallization, column chromatography, liquid-liquid extraction, and chiral resolution, offering expert insights to overcome common challenges and ensure the highest degree of compound purity.
The Imperative for Purity in Piperidinone Synthesis
The synthesis of piperidinone derivatives often yields complex mixtures containing unreacted starting materials, reagents, isomers, and various byproducts.[4] Achieving high purity (>95%) is not merely a procedural step but a critical requirement for:
-
Accurate Biological Evaluation: Impurities can lead to erroneous results in biological assays, masking or exaggerating the activity of the target compound.
-
Safety and Toxicology: Uncharacterized byproducts can have their own toxicological profiles, posing a significant risk in preclinical and clinical development.
-
Regulatory Compliance: Regulatory bodies like the FDA mandate stringent purity standards for all active pharmaceutical ingredients (APIs).[5]
The selection of an appropriate purification strategy is dictated by the physicochemical properties of the piperidinone derivative (polarity, crystallinity, stability), the nature of the impurities, the required scale, and whether the compound is chiral.
Strategic Workflow for Piperidinone Purification
A systematic approach to purification saves time and resources while maximizing yield and purity. The following workflow illustrates a logical decision-making process, moving from crude workup to high-resolution polishing steps.
Caption: Decision tree for selecting a piperidinone purification method.
Foundational Technique: Recrystallization
Recrystallization is often the most efficient and cost-effective method for purifying solid piperidinone compounds. It leverages the difference in solubility between the target compound and impurities in a given solvent at varying temperatures.[6]
Scientific Principle
The ideal recrystallization solvent will dissolve the piperidinone compound sparingly at room temperature but readily at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even in the hot solvent (allowing for removal by hot filtration).[6] As the saturated hot solution slowly cools, the solubility of the piperidinone decreases, forcing it to crystallize out, excluding impurities from its growing crystal lattice.
Protocol: Recrystallization of a Substituted Piperidinone
Objective: To purify a crude, solid piperidinone derivative to >98% purity.
Materials:
-
Crude piperidinone compound
-
Selection of trial solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane)
-
Erlenmeyer flasks, hot plate, Buchner funnel, filter paper
Procedure:
-
Solvent Selection: In small test tubes, test the solubility of ~20 mg of the crude product in 0.5 mL of various solvents at room temperature and upon heating. A good solvent will show poor solubility when cold and complete solubility when hot. Common solvent systems for piperidinones are listed in the table below.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent in portions until the compound just dissolves completely. Using excess solvent will significantly reduce recovery yield.[7]
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount (1-2% w/w) of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Data & Troubleshooting
Table 1: Common Recrystallization Solvents for Piperidinone Derivatives
| Piperidinone Derivative Type | Recommended Solvent(s) | Reference |
|---|---|---|
| 2,6-Diaryl-piperidin-4-ones | Distilled Ethanol, Absolute Ethanol | [6] |
| N-Acyl-piperidin-4-ones | Benzene-Petroleum Ether | [6] |
| 2,6-diaryl-3-(arylthio)piperidin-4-one | Ethanol-Ethyl Acetate Mixture | [6] |
| N-(1-phenethyl)piperidone | Hexanes/Methylene Chloride (99:1) |[8] |
Table 2: Recrystallization Troubleshooting
| Issue | Probable Cause | Solution |
|---|---|---|
| No crystals form | Too much solvent used; solution is not supersaturated. | Boil off some solvent to increase concentration. Scratch the inner wall of the flask with a glass rod to induce nucleation. Add a seed crystal.[7] |
| "Oiling out" | Compound's melting point is below the solvent's boiling point; impurities are lowering the melting point. | Re-heat to dissolve the oil, add slightly more solvent, and allow to cool more slowly. Consider a different solvent system. |
| Low recovery | Too much solvent used; premature crystallization during filtration. | Use the minimum amount of hot solvent. Pre-heat filtration apparatus.[7] |
Workhorse Technique: Column Chromatography
For non-crystalline products, complex mixtures, or separations of compounds with similar polarity, column chromatography is the method of choice.[9]
Scientific Principle
This technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) while being moved by a liquid mobile phase (the eluent).[9] Compounds with higher polarity will adsorb more strongly to the polar silica gel and thus elute more slowly, while less polar compounds will travel through the column faster.
Protocol: Flash Chromatography of a Piperidinone Derivative
Objective: To separate a target piperidinone from starting materials and byproducts.
Materials:
-
Silica gel (230-400 mesh)
-
Chromatography column
-
TLC plates, developing chamber, UV lamp
-
Solvents (e.g., Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate, Hexane)
-
Triethylamine (TEA) (if needed)
Procedure:
-
Mobile Phase Selection (TLC Analysis):
-
Dissolve a small amount of the crude mixture and spot it on a TLC plate.
-
Develop the plate in various solvent systems of increasing polarity (e.g., start with 100% Hexane, then 9:1 Hexane:EtOAc, etc.). A common system for piperidinones is DCM:MeOH.[10]
-
Crucial Tip for Basic Compounds: Piperidinones are basic and can "tail" (smear) on acidic silica gel. To prevent this, add 0.5-1% triethylamine (TEA) to the eluent.[10][11]
-
The ideal solvent system gives the target compound an Rf value of ~0.2-0.4.[10]
-
-
Column Packing (Slurry Method):
-
In a beaker, mix the required amount of silica gel (typically 30-50x the weight of the crude sample) with the initial, least polar mobile phase to form a consistent slurry.
-
Pour the slurry into the column, open the stopcock, and allow the silica to settle, tapping the column gently to ensure even packing without air bubbles.[9]
-
Drain excess solvent until the level is just above the silica bed.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column. Add a thin protective layer of sand.[10][11] This method often provides superior resolution compared to wet loading.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (flash chromatography) to begin elution, collecting the eluate in fractions (e.g., test tubes).
-
If separation is difficult, a gradient elution can be used, where the polarity of the mobile phase is gradually increased over time (e.g., starting with 98:2 DCM:MeOH and slowly increasing the percentage of MeOH).[10][12]
-
-
Analysis:
-
Monitor the fractions by TLC to identify which ones contain the pure product. Visualize spots using a UV lamp (for aromatic piperidinones) or a chemical stain like ninhydrin.[10]
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Advanced & Specialized Techniques
Liquid-Liquid Extraction
This is a primary workup technique used to perform a preliminary, bulk separation based on a compound's acid-base properties and solubility.
Causality: The nitrogen atom in the piperidinone ring is basic. By adjusting the pH of the aqueous phase, its ionization state can be controlled.
-
Acidic conditions (e.g., pH < 2 with 1M HCl): The piperidinone is protonated to form a water-soluble salt (R₃NH⁺Cl⁻). This allows it to be separated from neutral or acidic impurities, which will remain in the organic phase.
-
Basic conditions (e.g., pH > 10 with 1M NaOH): The piperidinone is deprotonated and exists as the neutral, organic-soluble free base.[13][14]
This pH-swing extraction is a powerful method to quickly remove a significant portion of impurities before proceeding to chromatography or recrystallization.
Chiral Separation & Resolution
For chiral piperidinones, separating enantiomers is mandatory for pharmaceutical development, as different enantiomers can have vastly different biological effects.[5]
Method 1: Diastereomeric Salt Formation
-
Principle: A racemic piperidinone is reacted with a single enantiomer of a chiral resolving agent (e.g., a chiral acid like tartaric acid for a basic piperidinone). This forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, allowing them to be separated by fractional crystallization.[15]
-
Workflow:
-
React racemate with chiral resolving agent.
-
Perform fractional recrystallization to isolate one diastereomeric salt.
-
Liberate the desired enantiomer by neutralizing the salt with acid or base.
-
Recover the chiral resolving agent for reuse.[15]
-
Method 2: Chiral Chromatography (HPLC)
-
Principle: This high-resolution technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Application: An α1-acid glycoprotein (AGP) chiral column has been successfully used to achieve baseline resolution of piperidine derivatives.[16] This method is highly effective for both analytical assessment of enantiomeric excess (ee%) and for preparative separation.
Purity Verification
After purification, the identity and purity of the piperidinone compound must be rigorously confirmed. A multi-modal approach is recommended:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment, often aiming for ≥95% peak area.[4]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirm the chemical structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound.
Conclusion
The purification of piperidinone compounds is a multi-faceted process that requires a strategic, well-reasoned approach. By understanding the underlying chemical principles of techniques like recrystallization, chromatography, and chiral resolution, and by applying the detailed protocols provided herein, researchers can confidently achieve the high levels of purity essential for advancing drug discovery and development. Each compound presents a unique challenge, and the methods described in this guide provide a robust framework for developing a tailored, effective purification strategy.
References
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Thiruvalluvar, A., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. [Link]
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Thiruvalluvar, A., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]
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Li, F-L., et al. (2024). Expanding the Application of Alcohol Dehydrogenases in Pharmaceutical Chemistry: A Focus on Piperidone Synthesis. CHEMCATCHEM. Available from ResearchGate. [Link]
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Chen, H. R. (2007). The Study On Synthesizing The Compounds Of N-Methyl-4-Piperidines. Globe Thesis. [Link]
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O'Hagan, D. (n.d.). Recent advances in the synthesis of piperidones and piperidines. University of St Andrews. [Link]
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Conti, P., et al. (2018). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Molecules, 23(10), 2453. [Link]
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Lupina, A., & Mykhailiuk, P. K. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6663. [Link]
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Kumar, K. A., et al. (2012). PIPERIDONE ANALOGS: SYNTHESIS AND THEIR DIVERSE BIOLOGICAL APPLICATIONS. International Research Journal of Pharmaceutical and Applied Sciences, 2(6), 145-154. [Link]
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The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. [Link]
-
Aboul-Enein, H. Y., & Islam, M. R. (1990). Chiral separation of nipecotic acid amides. Journal of Chromatography A, 511, 109-115. [Link]
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-
Synfacts. (2017). Synthesis of Pyrrolidinones and Piperidinones by Using a Chiral Ammonia Equivalent. Tetrahedron: Asymmetry, 28, 1817–1822. [Link]
- Zhang, H., et al. (2014). A kind of preparation method of 2-piperidone.
-
SIELC Technologies. (n.d.). Separation of 4-Piperidone on Newcrom R1 HPLC column. [Link]
-
Zhang, H., et al. (2019). Piperidone alkaloid compounds as well as preparation method and application thereof. Semantic Scholar. [Link]
-
O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]
-
University of Alberta. (n.d.). Column chromatography. [Link]
-
Melo Diaz, J. M. (2014). What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2017). Chiral Drug Separation. In Encyclopedia of Analytical Chemistry. [Link]
-
Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]
-
DTIC. (2025). Piperidine Synthesis. [Link]
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Application Notes and Protocols for Cyclopropanation Reactions
Introduction: The Strategic Importance of the Cyclopropane Ring
The cyclopropane motif, a strained three-membered carbocycle, is a cornerstone in modern organic synthesis and drug development. Its unique stereoelectronic properties impart conformational rigidity, metabolic stability, and novel biological activities to molecules.[1] Consequently, the efficient and stereocontrolled construction of cyclopropane rings is a critical capability for researchers in the pharmaceutical and agrochemical industries. This guide provides an in-depth exploration of the experimental setups for three principal classes of cyclopropanation reactions: the classic Simmons-Smith reaction, transition-metal-catalyzed carbene transfer, and modern organocatalytic methods. More than a simple recitation of steps, this document elucidates the causality behind procedural choices, offering field-proven insights to empower researchers to optimize their synthetic outcomes.
Methodology 1: The Simmons-Smith Reaction
First reported in 1958, the Simmons-Smith reaction remains a robust and reliable method for the stereospecific conversion of alkenes into cyclopropanes.[2] It utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which delivers a methylene (CH₂) group to the double bond.[3]
Expertise & Rationale: Understanding the "Why"
The power of the Simmons-Smith reaction lies in its predictability and concerted mechanism. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product; a cis-alkene yields a cis-disubstituted cyclopropane, and a trans-alkene affords the trans-product.[4] This occurs because the two new carbon-carbon bonds form simultaneously from the same face of the alkene via a "butterfly-type" transition state.[5]
A key feature is the reaction's susceptibility to directing groups. Alcohols, ethers, and other Lewis basic functional groups proximal to the alkene can coordinate to the electrophilic zinc atom of the carbenoid. This coordination directs the delivery of the methylene group to the syn-face of the directing group, often overriding steric hindrance.[6][7] This principle is a powerful tool for controlling diastereoselectivity in complex molecule synthesis.
The choice of reagents and solvent is critical. The active carbenoid is generated in situ from diiodomethane and a zinc-copper couple.[5] The zinc must be activated to facilitate oxidative insertion into the C-I bond; hence, the preparation of a high-quality Zn(Cu) couple is paramount. Non-coordinating, anhydrous solvents like diethyl ether or dichloromethane (DCM) are preferred, as basic solvents can coordinate to the zinc reagent and decrease the reaction rate.[5][8] A widely used variant, the Furukawa modification, employs diethylzinc (Et₂Zn) in place of the Zn(Cu) couple, which is often faster and more reproducible, especially for less reactive alkenes.[6]
Visualizing the Simmons-Smith Mechanism
Caption: Concerted mechanism of the Simmons-Smith reaction.
Protocol 1: Preparation of Activated Zinc-Copper Couple
Source: Adapted from Organic Syntheses.[5]
Materials:
-
Zinc powder: 49.2 g (0.75 g-atom)
-
3% Hydrochloric acid (aq)
-
2% Copper(II) sulfate solution (aq)
-
Distilled water, Absolute ethanol, Anhydrous diethyl ether
Procedure:
-
Acid Wash: In a 500 mL Erlenmeyer flask with a magnetic stirrer, add the zinc powder and 40 mL of 3% HCl. Stir rapidly for 1 minute and decant the supernatant. Repeat this acid wash three more times.
-
Causality: This step removes the passivating layer of zinc oxide from the surface of the zinc powder, increasing its reactivity.
-
-
Water Wash: Wash the activated zinc powder with five 100 mL portions of distilled water, decanting after each wash.
-
Copper Deposition: Add 75 mL of 2% aqueous copper sulfate solution and stir. The blue color of the solution should fade as copper deposits onto the zinc surface. Decant and repeat with a second portion of copper sulfate solution.
-
Causality: Galvanic exchange deposits copper onto the zinc surface, forming the active bimetallic couple necessary for the reaction.
-
-
Solvent Exchange: Wash the couple sequentially with five 100 mL portions of distilled water, four 100 mL portions of absolute ethanol, and five 100 mL portions of anhydrous diethyl ether.
-
Causality: This sequence thoroughly removes water, which would otherwise quench the organozinc reagent.
-
-
Drying: Transfer the couple to a Büchner funnel, wash with additional anhydrous ether, and suction-dry until it reaches room temperature. For best results, store the couple in a vacuum desiccator over P₂O₅ overnight before use. The couple should be used as soon as possible after preparation.
Protocol 2: Cyclopropanation of an Alkene (e.g., Cyclohexene to Norcarane)
Source: Adapted from Organic Syntheses.[5]
Materials:
-
Activated Zinc-Copper Couple: 46.8 g (0.72 g-atom)
-
Anhydrous Diethyl Ether: 250 mL
-
Iodine: 1 crystal
-
Cyclohexene: 53.3 g (0.65 mol)
-
Diiodomethane (CH₂I₂): 190 g (0.71 mol)
Procedure:
-
Setup: To a 500 mL flame-dried, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add the Zn(Cu) couple and 250 mL of anhydrous ether.
-
Initiation: Add a single crystal of iodine and stir until the brown color disappears.
-
Causality: Iodine further activates the zinc surface.
-
-
Reagent Addition: Add a mixture of cyclohexene and diiodomethane in one portion.
-
Reaction: Heat the mixture to a gentle reflux. An exothermic reaction should commence within 30-45 minutes, which may require temporary removal of external heating. After the exotherm subsides, continue to stir under reflux for 15 hours.
-
Work-up: Cool the reaction mixture in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).[9]
-
Causality: The NH₄Cl solution protonates and dissolves the zinc salts, facilitating their removal.
-
-
Purification: Filter the mixture through a pad of Celite® to remove solid residues. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by distillation or flash column chromatography.
| Parameter | Simmons-Smith (Classic) | Furukawa Modification |
| Zinc Source | Zn(Cu) Couple | Diethylzinc (Et₂Zn) |
| Typical Solvent | Diethyl Ether | Dichloromethane (DCM) |
| Reactivity | Good for electron-rich alkenes | Higher; effective for less reactive alkenes |
| Reproducibility | Dependent on Zn(Cu) activity | Generally more reproducible |
| Safety | Standard organometallic care | Et₂Zn is pyrophoric; requires careful handling |
Methodology 2: Transition-Metal-Catalyzed Cyclopropanation
The use of transition metals, particularly rhodium(II) and copper(I) complexes, to catalyze the decomposition of diazo compounds is a powerful and versatile method for cyclopropane synthesis.[10] This approach offers access to a wider variety of substituted cyclopropanes than the Simmons-Smith reaction.
Expertise & Rationale: The Metal-Carbene Intermediate
This methodology hinges on the catalytic generation of a metal-carbene (or carbenoid) intermediate. A diazo compound, such as ethyl diazoacetate (EDA), reacts with the metal catalyst to release dinitrogen gas (N₂) and form a highly reactive metal-carbene species.[11][12] This intermediate then transfers the carbene fragment to an alkene.
Key Considerations:
-
Catalyst Choice: Dirhodium(II) carboxylates, such as dirhodium(II) tetraacetate [Rh₂(OAc)₄], are exceptionally effective catalysts.[13] Copper complexes are also widely used. The choice of ligands on the metal center is crucial for controlling stereoselectivity, especially in asymmetric synthesis where chiral ligands can induce high levels of enantioselectivity.[14][15]
-
Diazo Compound Safety: Diazo compounds are toxic and potentially explosive and must be handled with extreme care.[16] They are sensitive to heat, light, and rough surfaces (e.g., ground-glass joints).[17] Reactions should always be conducted in a well-ventilated fume hood behind a blast shield.
-
Control of Reactivity: The key to a successful reaction is maintaining a very low concentration of the free carbene intermediate to minimize side reactions. The most common side reactions are carbene dimerization (e.g., formation of diethyl maleate and fumarate from EDA) and C-H insertion.[18] This is achieved by the slow, controlled addition of the diazo compound (often via syringe pump) to the solution of the alkene and catalyst.
Visualizing the Rhodium-Catalyzed Catalytic Cycle
Caption: General catalytic cycle for Rh(II)-catalyzed cyclopropanation.
Protocol 3: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA)
Source: Adapted from representative literature procedures.[14][19]
Materials:
-
Dirhodium(II) tetraacetate [Rh₂(OAc)₄]: 4.4 mg (0.01 mmol, 1 mol%)
-
Styrene: 520 mg (5.0 mmol, 5.0 eq)
-
Ethyl diazoacetate (EDA): 114 mg (1.0 mmol, 1.0 eq)
-
Anhydrous Dichloromethane (DCM): 10 mL
-
Syringe pump
Procedure:
-
Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve the Rh₂(OAc)₄ catalyst in 5 mL of anhydrous DCM. Add the styrene to this solution.
-
Prepare Diazo Solution: In a separate dry flask, prepare a solution of ethyl diazoacetate in the remaining 5 mL of anhydrous DCM. Load this solution into a gas-tight syringe and place it on a syringe pump.
-
Slow Addition: Using the syringe pump, add the EDA solution to the stirred, catalyst-containing reaction mixture over a period of 4 hours.
-
Causality: Slow addition is critical to keep the concentration of the reactive carbene low, preventing dimerization and other side reactions.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours. Monitor the consumption of the diazo compound (a yellow spot on TLC) by TLC or GC-MS.
-
Work-up & Quenching: If unreacted EDA is present, quench it by the dropwise addition of acetic acid until the yellow color disappears and nitrogen evolution ceases. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess styrene.
-
Purification: Purify the crude product by flash column chromatography on silica gel (typically eluting with a hexane/ethyl acetate gradient) to isolate the cis- and trans-cyclopropane products and separate them from carbene dimer byproducts.
Methodology 3: Asymmetric Organocatalytic Cyclopropanation
Organocatalysis has emerged as a powerful third pillar of catalysis, avoiding the use of metals. For cyclopropanation, chiral secondary amines, such as diphenylprolinol silyl ethers, are highly effective in catalyzing the reaction between α,β-unsaturated aldehydes and activated methylene compounds.[20]
Expertise & Rationale: Iminium and Enamine Activation
The mechanism is a beautiful cascade of well-understood organocatalytic principles.[18][21][22]
-
Iminium Ion Formation: The chiral secondary amine catalyst reversibly condenses with the α,β-unsaturated aldehyde to form a chiral iminium ion . This activation lowers the LUMO of the enal system, making it a much more reactive Michael acceptor.
-
Michael Addition: A nucleophile (e.g., the enolate of a bromomalonate) adds to the β-position of the iminium ion. The stereochemistry of this addition is controlled by the chiral environment of the catalyst.
-
Enamine Formation & Cyclization: The resulting intermediate is a chiral enamine . The nucleophilic enamine then undergoes an intramolecular Sₙ2 reaction, displacing a leaving group (e.g., bromide) to form the cyclopropane ring.
-
Catalyst Regeneration: The iminium ion product is hydrolyzed, releasing the cyclopropanated aldehyde product and regenerating the chiral amine catalyst to continue the cycle.
This dual activation strategy—activating the electrophile via iminium ion formation and generating the key nucleophile via enamine formation—allows for high levels of enantio- and diastereoselectivity under mild conditions.[20]
Visualizing the Organocatalytic Cycle
Caption: Iminium-enamine activation cycle in organocatalytic cyclopropanation.
Protocol 4: Organocatalytic Cyclopropanation of Cinnamaldehyde
Source: Adapted from cornerstone literature in the field.[20][23]
Materials:
-
(S)-Diphenylprolinol trimethylsilyl ether catalyst: (0.02 mmol, 10 mol%)
-
Cinnamaldehyde: (0.2 mmol, 1.0 eq)
-
Diethyl bromomalonate: (0.3 mmol, 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA): (0.3 mmol, 1.5 eq)
-
Anhydrous Toluene: 1.0 mL
Procedure:
-
Setup: To a dry vial under a nitrogen atmosphere, add the (S)-diphenylprolinol silyl ether catalyst, cinnamaldehyde, and anhydrous toluene. Stir the mixture at room temperature.
-
Reagent Addition: Add the diethyl bromomalonate, followed by the base (DIPEA).
-
Causality: The base is required to deprotonate the diethyl bromomalonate, forming the active nucleophile for the Michael addition.
-
-
Reaction: Stir the reaction at the designated temperature (e.g., 4 °C or room temperature) for the required time (typically 24-72 hours), monitoring by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the highly functionalized cyclopropane. The polar nature of the formyl and ester groups requires careful selection of the eluent system.[24][25]
Troubleshooting and Method Comparison
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low / No Yield (All Methods) | Inactive reagents/catalyst; Presence of water/oxygen; Incorrect temperature. | Use freshly prepared/purified reagents; Ensure anhydrous conditions under inert gas; Optimize temperature. |
| Low Yield (Simmons-Smith) | Poorly activated Zn(Cu) couple. | Prepare fresh couple using the protocol; Use ultrasonication during reaction; Switch to the Furukawa modification (Et₂Zn).[8] |
| Low Yield (Rh-catalyzed) | Catalyst deactivation; Diazo compound decomposition. | Ensure slow addition of diazo compound via syringe pump; Use high-purity reagents.[18] |
| Poor Diastereoselectivity | Steric/electronic properties of substrate; Catalyst choice. | For Simmons-Smith, leverage directing groups (e.g., allylic alcohols); For metal-catalyzed, screen different ligands/metals.[26] |
| Carbene Dimer Byproduct | High concentration of carbene intermediate. | Decrease the rate of addition of the diazo compound. |
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Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 2022 .
-
NORCARANE. Organic Syntheses, 1961 , 41, 72.
-
Simmons–Smith reaction. Wikipedia.
-
Application Notes and Protocols for Simmons-Smith Cyclopropanation. BenchChem.
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Enantioselective organocatalytic cyclopropanations. The identification of a new class of iminium catalyst based upon directed electrostatic activation. Journal of the American Chemical Society, 2005 , 127(10), 3240-1.
-
Asymmetric cyclopropanation via an electro-organocatalytic cascade. Chemical Science, 2024 .
-
Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. Chemical Communications, 2024 .
-
Biocatalytic Asymmetric Cyclopropanations via Enzyme-Bound Iminium Ion Intermediates. Angewandte Chemie International Edition, 2021 .
-
(S)-α,α-Diphenylprolinol Trimethylsilyl Ether. Organic Syntheses, 2012 , 89, 9.
-
Stereoselective Cyclopropanation Reactions. Chemical Reviews, 2003 , 103(4), 977-1050.
-
Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction. Organic Letters, 2005 , 7(10), 1907-1909.
-
Diazomethane Standard Operating Procedure Template. University of Illinois Urbana-Champaign, Division of Research Safety.
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Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Letters, 2005 , 7(22), 4995-4997.
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Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
-
Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. Chemistry Stack Exchange.
-
A Comparative Guide to Catalysts for Cyclopropanation. BenchChem.
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Diazomethane - Physical & Theoretical Chemistry. University of Georgia Research.
-
'On Water' Iminium/Enamine Catalysis: Organocatalytic Enantioselective Cyclopropanation of α,β-Unsaturated Aldehydes. Synthesis, 2010 , 701-713.
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Simmons-Smith Reaction. SynArchive.
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Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters, 2022 , 24(46), 8564-8568.
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
-
Simmons-Smith Reaction. NROChemistry.
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
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Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters, 2022 .
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Organocatalytic Enantioselective Continuous-Flow Cyclopropanation. Organic Letters, 2016 , 18(24), 6292-6295.
-
Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Journal of the American Chemical Society, 1996 , 118(44), 10914-10915.
-
Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 2012 , 3, 129-133.
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Cyclopropanation of Alkenes. Master Organic Chemistry.
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Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. NIH National Library of Medicine.
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Organocatalytic Enantioselective Continuous-Flow Cyclopropanation. PubMed.
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Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes... Journal of the American Chemical Society, 1999 .
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Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy. RSC Advances, 2024 .
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Simmons-Smith Reaction. Organic Chemistry Portal.
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TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. Purdue University e-Pubs, 2019 .
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'On Water' Iminium/Enamine Catalysis: Organocatalytic Enantioselective Cyclopropanation of α,β-Unsaturated Aldehydes. Organic Chemistry Portal.
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Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Science, 1992 , 256(5063), 1544-7.
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Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ResearchGate.
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Mechanism of rhodium-catalyzed carbene formation from diazo compounds. Organic Letters, 2003 , 5(16), 2841-4.
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Metal-catalyzed cyclopropanations. Wikipedia.
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Organocatalytic cyclopropanation of an enal: (computational) mechanistic understanding. Henry Rzepa's Blog.
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Rhodium-catalyzed triazole-directed C–H bond functionalization of arenes with diazo compounds. Organic & Biomolecular Chemistry, 2018 , 16, 1549-1553.
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Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 2018 , 51(1), 121-131.
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Application Note: A Comprehensive Guide to the Analytical Characterization of 1-Cyclopropylpiperidin-3-one
Abstract: This document provides a detailed guide for the analytical characterization of 1-Cyclopropylpiperidin-3-one (CAS No. 886365-30-6), a key intermediate in pharmaceutical synthesis.[1][2][3] The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound. This guide covers a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) for purity assessment.
Introduction
1-Cyclopropylpiperidin-3-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The piperidine ring is a common scaffold in many pharmaceutical agents, and the unique cyclopropyl group can impart desirable pharmacological properties.[4][5] Given its role as a critical building block, rigorous analytical characterization is imperative to ensure the integrity of downstream synthetic products and the reliability of biological data. This application note details a suite of analytical methods that, when used in concert, provide a comprehensive profile of the molecule's structure and purity.
Comprehensive Analytical Workflow
A multi-faceted analytical approach is essential for the unambiguous characterization of small molecules like 1-Cyclopropylpiperidin-3-one. The workflow presented here ensures both structural confirmation and purity assessment, which are critical for its use in regulated environments.
Caption: Overall analytical workflow for 1-Cyclopropylpiperidin-3-one.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment.
3.1. Rationale and Experimental Design
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For 1-Cyclopropylpiperidin-3-one, this technique is crucial for confirming the presence and connectivity of the cyclopropyl and piperidinone rings.
-
¹³C NMR: Determines the number of chemically non-equivalent carbon atoms and their electronic environment. The carbonyl carbon of the ketone is a key diagnostic signal.
3.2. Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-Cyclopropylpiperidin-3-one in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.
3.3. Expected Spectral Data
The following table summarizes the predicted chemical shifts for 1-Cyclopropylpiperidin-3-one. Actual values may vary slightly based on solvent and concentration.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Piperidine | ~3.5 | m | 2H | CH₂ adjacent to N |
| Piperidine | ~2.5 | t | 2H | CH₂ adjacent to C=O |
| Piperidine | ~2.0 | m | 2H | CH₂ |
| Cyclopropyl | ~1.8 | m | 1H | CH |
| Cyclopropyl | ~0.5 | m | 4H | CH₂ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carbonyl | ~208 | C=O |
| Piperidine | ~55 | CH₂ adjacent to N |
| Piperidine | ~40 | CH₂ adjacent to C=O |
| Piperidine | ~25 | CH₂ |
| Cyclopropyl | ~35 | CH |
| Cyclopropyl | ~5 | CH₂ |
Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[6] It is employed to confirm the molecular weight of the target compound and can provide structural information through fragmentation analysis.
4.1. Rationale and Experimental Design
For a polar molecule like 1-Cyclopropylpiperidin-3-one, Electrospray Ionization (ESI) is a suitable technique.[7] It is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺, allowing for straightforward molecular weight confirmation.
4.2. Protocol for ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a single quadrupole or a high-resolution mass spectrometer like a TOF or Orbitrap).
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Identify the m/z value corresponding to the protonated molecule [M+H]⁺.
4.3. Expected Mass Spectrometric Data
| Parameter | Value |
| Molecular Formula | C₈H₁₃NO |
| Exact Mass | 139.0997 |
| Molecular Weight | 139.20 |
| Expected [M+H]⁺ | 140.1070 |
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. A reversed-phase HPLC method with UV detection is generally suitable for a molecule with a chromophore like the carbonyl group in 1-Cyclopropylpiperidin-3-one.
5.1. Rationale and Experimental Design
A well-developed HPLC method can separate the main compound from potential impurities, starting materials, and by-products. The choice of a C18 column and a mobile phase gradient of water and acetonitrile with a modifier like formic acid or trifluoroacetic acid provides a robust starting point for method development.
Caption: A typical HPLC experimental workflow.
5.2. Protocol for HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any more retained impurities. A typical gradient could be 5-95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
5.3. Summary of HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% FA in H₂O, B: 0.1% FA in ACN |
| Gradient | 5-95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | 210 nm |
| Injection Vol. | 10 µL |
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of 1-Cyclopropylpiperidin-3-one. The combination of NMR for structural confirmation, mass spectrometry for molecular weight verification, and HPLC for purity assessment ensures a high degree of confidence in the quality of this important synthetic intermediate. Adherence to these protocols will enable researchers and developers to proceed with their work with well-characterized material, which is fundamental to the integrity and reproducibility of scientific research and drug development.
References
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Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World. Available at: [Link]
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Agilent Workflows for Pharmaceutical Small Molecule Development. (n.d.). Agilent. Retrieved January 20, 2026, from [Link]
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New technique for identifying 'small' molecules could accelerate drug discovery and manufacturing. (2018). UCLA Newsroom. Available at: [Link]
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Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. Available at: [Link]
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1-(1-Cyclopropylpyrrolidin-3-yl)piperazin-2-one. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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1-CYCLOPROPYL-PIPERIDIN-3-ONE 886365-30-6 wiki. (n.d.). Molbase. Retrieved January 20, 2026, from [Link]
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Synthesis, characterization, biological evaluation and anti–corrosion activity of piperidin-4-one derivatives. (2017). ResearchGate. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). PubMed Central. Available at: [Link]
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4-Piperidone derivatives exhibiting antioxidant and antiinflammatory activities. (2021). ResearchGate. Available at: [Link]
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-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Publishing. Available at: [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of 1-Cyclopropylpiperidin-3-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-Cyclopropylpiperidin-3-one, a valuable building block in medicinal chemistry and drug development. Recognizing the need for robust and scalable synthetic routes in the pharmaceutical industry, this application note details a reliable two-step pathway commencing from commercially available N-Boc-3-hydroxypiperidine. The described protocol emphasizes operational simplicity, scalability, and safety, addressing the critical considerations for transitioning from laboratory-scale synthesis to larger-scale production. The guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the chosen methodologies, alternative approaches, and in-depth discussions on process optimization, safety, and analytical characterization.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, present in a multitude of approved drugs and clinical candidates.[1] The introduction of a cyclopropyl group on the piperidine nitrogen can significantly influence the physicochemical and pharmacological properties of a molecule, often improving metabolic stability, potency, and selectivity. 1-Cyclopropylpiperidin-3-one, therefore, serves as a key intermediate for the synthesis of a diverse range of pharmacologically active compounds.
The development of a scalable and economically viable synthesis is paramount for the successful progression of drug candidates from discovery to clinical trials and commercialization. This guide outlines a practical approach for the multi-gram to kilogram-scale synthesis of 1-Cyclopropylpiperidin-3-one, focusing on a robust two-step sequence:
-
Oxidation of N-Boc-3-hydroxypiperidine to N-Boc-3-oxopiperidine.
-
Deprotection and N-Cyclopropylation to yield the target compound.
This document is intended to be a practical resource for researchers and process chemists, providing a foundation for the efficient and safe production of this important synthetic intermediate.
Synthetic Strategy Overview
The chosen synthetic strategy prioritizes the use of readily available starting materials, scalable and well-understood chemical transformations, and straightforward purification procedures.
Caption: Overall synthetic workflow for 1-Cyclopropylpiperidin-3-one.
Part 1: Scalable Oxidation of N-Boc-3-hydroxypiperidine
The oxidation of the secondary alcohol in N-Boc-3-hydroxypiperidine to the corresponding ketone is a critical step. Several methods can be employed for this transformation, each with its own advantages and challenges in a scale-up context. We will focus on the Swern oxidation due to its high efficiency and relatively low cost, while also discussing viable alternatives.
Recommended Protocol: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize alcohols to ketones or aldehydes.[2] While it requires cryogenic temperatures, it is a highly reliable and scalable method.[3][4]
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-3-hydroxypiperidine | 201.26 | 100 g | 0.497 |
| Oxalyl chloride | 126.93 | 75.6 g (52.9 mL) | 0.596 |
| Dimethyl sulfoxide (DMSO) | 78.13 | 93.2 g (84.7 mL) | 1.19 |
| Triethylamine (TEA) | 101.19 | 151 g (208 mL) | 1.49 |
| Dichloromethane (DCM) | 84.93 | 1.5 L | - |
| Water | 18.02 | 500 mL | - |
| Brine (saturated NaCl solution) | - | 500 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 50 g | - |
Procedure:
-
Reactor Setup: Equip a 3 L, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Maintain a nitrogen atmosphere throughout the reaction.
-
Oxalyl Chloride Solution: Charge the flask with 1 L of anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Slowly add dimethyl sulfoxide (93.2 g, 1.19 mol) to the oxalyl chloride solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -60 °C. Stir the resulting solution for an additional 30 minutes at -78 °C.
-
Substrate Addition: Dissolve N-Boc-3-hydroxypiperidine (100 g, 0.497 mol) in 500 mL of anhydrous DCM. Add this solution to the reaction mixture dropwise over 1 hour, maintaining the internal temperature below -60 °C. Stir for 1 hour at -78 °C after the addition is complete.
-
Quenching: Slowly add triethylamine (151 g, 1.49 mol) to the reaction mixture over 30 minutes, keeping the temperature below -60 °C. A thick white precipitate will form.
-
Warm-up and Workup: After the addition of triethylamine, remove the cooling bath and allow the reaction mixture to warm to room temperature over 1-2 hours.
-
Add 500 mL of water and stir vigorously for 15 minutes. Separate the organic layer.
-
Wash the organic layer sequentially with 500 mL of 1 M HCl, 500 mL of water, and 500 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-3-oxopiperidine as a pale yellow oil. The product is often of sufficient purity for the next step. If further purification is required, it can be distilled under high vacuum or purified by column chromatography.
Causality Behind Experimental Choices:
-
Cryogenic Temperatures: The Swern oxidation is highly exothermic and the activated DMSO species is unstable at higher temperatures. Maintaining a low temperature (-78 °C) is crucial to prevent side reactions and ensure a high yield.[2]
-
Slow Addition: Slow addition of reagents helps to control the exotherm and maintain a safe reaction profile.
-
Triethylamine as Base: Triethylamine is used to neutralize the HCl generated during the reaction and to deprotonate the intermediate to facilitate the elimination reaction that forms the ketone.
Alternative Scalable Oxidation Methods
While the Swern oxidation is effective, other methods may be more suitable depending on the available equipment and safety infrastructure.
| Oxidation Method | Oxidant/Catalyst | Advantages | Disadvantages on Scale-up |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | Mild conditions, high yields, broad functional group tolerance.[5][6] | High cost of the reagent, potentially explosive nature of periodinanes, generation of iodine-containing waste.[7] |
| TEMPO-Catalyzed Oxidation | TEMPO / NaOCl or O₂ | Catalytic, uses inexpensive oxidants, environmentally benign byproducts.[8][9] | Can be slower, may require careful control of pH and oxidant addition, potential for runaway reactions with bleach.[10] |
Safety Considerations for Large-Scale Oxidations:
Oxidation reactions are inherently energetic and require careful safety assessment before scale-up.[11][12] Key considerations include:
-
Thermal Runaway Potential: All oxidation reactions are exothermic. A thorough understanding of the reaction's thermal profile is essential to prevent a runaway reaction.[1]
-
Static Discharge: When working with flammable organic solvents on a large scale, the risk of static discharge is significant and can be an ignition source.[11] Proper grounding and bonding of all equipment are mandatory.
-
Reagent Handling: Many oxidizing agents are highly reactive and require special handling procedures. Always consult the Safety Data Sheet (SDS) for each reagent.
Part 2: Deprotection and N-Cyclopropylation
This part details the removal of the Boc protecting group followed by the introduction of the cyclopropyl moiety onto the piperidine nitrogen.
Recommended Protocol: Acid-Catalyzed Deprotection followed by Reductive Amination
This two-step, one-pot approach is efficient and avoids the isolation of the potentially unstable piperidin-3-one intermediate.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-3-oxopiperidine (crude) | 199.25 | ~89.7 g | ~0.45 |
| Hydrochloric Acid (4 M in Dioxane) | 36.46 | 338 mL | 1.35 |
| Dioxane | 88.11 | 500 mL | - |
| Cyclopropanecarboxaldehyde | 70.09 | 34.7 g (39.4 mL) | 0.495 |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 143 g | 0.675 |
| Dichloromethane (DCM) | 84.93 | 1 L | - |
| Saturated Sodium Bicarbonate Solution | - | 1 L | - |
| Anhydrous Sodium Sulfate | 142.04 | 50 g | - |
Procedure:
-
Deprotection: Dissolve the crude N-Boc-3-oxopiperidine in 500 mL of dioxane in a 3 L round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet. Cool the solution to 0 °C in an ice bath.
-
Slowly add 338 mL of 4 M HCl in dioxane. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Reductive Amination: Once the deprotection is complete, cool the mixture back to 0 °C.
-
Add cyclopropanecarboxaldehyde (34.7 g, 0.495 mol) to the reaction mixture.
-
In a separate flask, carefully add sodium triacetoxyborohydride (143 g, 0.675 mol) to 1 L of dichloromethane. Caution: STAB can react with moisture.
-
Slowly add the STAB suspension to the reaction mixture over 1 hour, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Carefully quench the reaction by the slow addition of 1 L of saturated sodium bicarbonate solution. Stir until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 250 mL).
-
Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1-Cyclopropylpiperidin-3-one as a colorless to pale yellow oil.
Causality Behind Experimental Choices:
-
One-Pot Procedure: Combining the deprotection and reductive amination steps improves process efficiency by reducing the number of unit operations and avoiding the isolation of the free piperidin-3-one, which can be unstable.
-
Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent for reductive aminations, well-suited for scaling up as it is less water-sensitive than other borohydrides.[13]
-
Acidic Deprotection: Strong acids like HCl in dioxane are effective for the clean and complete removal of the Boc protecting group.[14]
Alternative Approach: N-Alkylation with Cyclopropyl Bromide
An alternative strategy involves the direct N-alkylation of piperidin-3-one with cyclopropyl bromide.
Caption: Alternative N-alkylation route.
This method requires the isolation of piperidin-3-one after deprotection. The N-alkylation can be performed using a base such as potassium carbonate in a suitable solvent like acetonitrile.[15]
Part 3: Purification and Characterization
Purification
The final product, 1-Cyclopropylpiperidin-3-one, is typically purified by vacuum distillation on a larger scale. For smaller scales or for achieving very high purity, column chromatography on silica gel is effective.
Purification Parameters:
| Method | Details |
| Vacuum Distillation | Boiling point will be dependent on the vacuum applied. This is the preferred method for kilogram-scale production. |
| Column Chromatography | Stationary Phase: Silica gel (230-400 mesh). Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 10% to 50%). |
Analytical Characterization
The identity and purity of the synthesized 1-Cyclopropylpiperidin-3-one should be confirmed by standard analytical techniques.
Expected Analytical Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ (ppm): ~3.0-3.2 (m, 2H), ~2.6-2.8 (m, 2H), ~2.4-2.6 (t, 2H), ~1.9-2.1 (m, 1H), ~0.4-0.6 (m, 4H).
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ (ppm): ~208.0, ~58.0, ~52.0, ~46.0, ~41.0, ~10.0, ~5.0.
-
-
Mass Spectrometry (ESI+):
-
m/z: [M+H]⁺ calculated for C₈H₁₄NO: 140.1075; Found: 140.1070.
-
Conclusion
The synthetic route and protocols detailed in this application note provide a robust and scalable method for the production of 1-Cyclopropylpiperidin-3-one. The emphasis on operational safety, process understanding, and detailed experimental procedures is intended to facilitate the successful implementation of this synthesis in a drug development setting. The flexibility offered by discussing alternative methodologies allows for adaptation based on specific laboratory or plant capabilities. By following the guidance provided, researchers and scientists can confidently produce this key intermediate in the quantities required for their research and development programs.
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Large-Scale Oxidations in the Pharmaceutical Industry. Chemical Reviews.
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Safe Oxidation Reactions. Development of an Explosion Protection System from Process Development Lab to Large Scale Production. CHIMIA.
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Dess–Martin periodinane. Wikipedia.
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Safe Oxidation Reactions. CHIMIA.
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
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Alcohol to Aldehyde/Ketone using Swern Oxidation. Organic Synthesis.
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Continuous-Flow Aerobic Oxidation of Primary Alcohols with a Copper(I)/TEMPO Catalyst. Organic Process Research & Development.
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Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development.
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The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Organic Process Research & Development.
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The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Organic Process Research & Development.
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Scale-up Reactions. Division of Research Safety - University of Illinois.
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Swern Oxidation. Alfa Chemistry.
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Dess-Martin Periodinane (DMP). Common Organic Chemistry.
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Dess-Martin Oxidation. Chem-Station Int. Ed.
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Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. ACS Publications.
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Dess-Martin Oxidation. Organic Chemistry Portal.
-
Technical Support Center: Optimizing N-Alkylation of Piperidines. Benchchem.
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DMSO –Oxalyl Chloride, Swern Oxidation. Wordpress.
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Boc deprotection conditions tested. ResearchGate.
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X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). Journal of Molecular Structure.
-
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Application Notes and Protocols for the Use of (S)-1-Boc-3-aminopiperidine in Peptide Synthesis. Benchchem.
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.
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Intramolecular reductive amination for the preparation of piperazines. ResearchGate.
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Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
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Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica.
-
Selected examples of reductive amination of carbonyls with.... ResearchGate.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
-
Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed.
-
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-
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-
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-
Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI.
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Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. The Royal Society of Chemistry.
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Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate.
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Procedure for N-alkylation of Piperidine?. ResearchGate.
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Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine. ChemicalBook.
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Method for synthesizing 1-BOC-3-piperidone. Google Patents.
-
Synthesis method for N-substituted-4-piperidone. Google Patents.
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Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry.
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
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Application Notes & Protocols: 1-Cyclopropylpiperidin-3-one as a Versatile Scaffold in Modern Organic Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
The 1-cyclopropylpiperidin-3-one scaffold is a valuable building block in contemporary organic and medicinal chemistry. Its unique combination of a conformationally restricted piperidine ring and a metabolically robust cyclopropyl group offers a compelling structural motif for the design of novel therapeutics. This document provides a comprehensive guide to the synthesis and application of 1-cyclopropylpiperidin-3-one, with a focus on its utility in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Detailed, field-tested protocols for its synthesis and subsequent elaboration via reductive amination are presented, underpinned by mechanistic insights to guide experimental design and optimization.
Introduction: The Strategic Value of the 1-Cyclopropylpiperidine Motif
The piperidine ring is a privileged scaffold, frequently found in pharmaceuticals and natural products due to its ability to confer favorable physicochemical properties such as aqueous solubility and to serve as a versatile anchor for diverse substituents.[1][2] The introduction of a cyclopropyl group onto the piperidine nitrogen imparts several advantageous characteristics. The cyclopropyl moiety is known to enhance metabolic stability, improve potency, and modulate lipophilicity, making it a desirable feature in drug candidates.[3] The ketone functionality at the 3-position of the piperidine ring in 1-cyclopropylpiperidin-3-one serves as a versatile chemical handle for a variety of synthetic transformations, most notably reductive amination, allowing for the facile introduction of diverse side chains and the construction of complex molecular architectures.[4][5]
This guide is structured to provide both the foundational knowledge and the practical protocols necessary to effectively utilize 1-cyclopropylpiperidin-3-one as a strategic scaffold in synthetic campaigns.
Synthesis of the 1-Cyclopropylpiperidin-3-one Scaffold
The synthesis of 1-cyclopropylpiperidin-3-one is most efficiently achieved through a two-stage process: first, the preparation of a suitable N-protected 3-piperidone precursor, followed by N-cyclopropylation and deprotection/oxidation where necessary. A common and practical precursor is N-Boc-3-piperidone, which can be synthesized from readily available starting materials.[6][7]
Synthesis of N-Boc-3-piperidone (Precursor)
Several routes to N-Boc-3-piperidone have been reported. A reliable method involves the reduction of 3-hydroxypyridine, followed by Boc protection of the piperidine nitrogen and subsequent oxidation of the hydroxyl group.[7]
Protocol 1: Synthesis of N-Boc-3-piperidone
-
Step 1: Reduction of 3-Hydroxypyridine. To a solution of 3-hydroxypyridine in an appropriate solvent such as ethanol, add a reducing agent like sodium borohydride. The reaction is typically carried out at room temperature or with gentle heating.[7][8]
-
Step 2: N-Boc Protection. The resulting 3-hydroxypiperidine is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium bicarbonate or triethylamine in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[9]
-
Step 3: Oxidation to N-Boc-3-piperidone. The N-Boc-3-hydroxypiperidine is oxidized to the corresponding ketone using a mild oxidizing agent like Dess-Martin periodinane (DMP) or by a Swern oxidation.[8]
N-Cyclopropylation of a Piperidone Precursor
With a suitable piperidone precursor in hand, the key N-cyclopropylation step can be performed. While direct alkylation with a cyclopropyl halide can be challenging, a more robust and widely applicable method is the copper-catalyzed N-arylation/alkylation reaction using cyclopropylboronic acid.
Protocol 2: Copper-Catalyzed N-Cyclopropylation of Piperidin-3-one
This protocol is adapted from established methods for the copper-catalyzed amination of boronic acids.
-
Materials:
-
Piperidin-3-one hydrochloride (or a suitable protected precursor)
-
Cyclopropylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
A suitable ligand (e.g., pyridine or a bidentate ligand like TMEDA)
-
A base (e.g., triethylamine or sodium carbonate)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
-
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add piperidin-3-one hydrochloride, cyclopropylboronic acid (1.5-2.0 equivalents), copper(II) acetate (5-10 mol%), and the ligand (10-20 mol%).
-
Add the anhydrous solvent, followed by the base (2-3 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous ammonia.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-cyclopropylpiperidin-3-one.
-
Causality Behind Experimental Choices:
-
The use of a copper catalyst is crucial for facilitating the C-N bond formation between the piperidine nitrogen and the cyclopropyl group of the boronic acid.
-
The ligand accelerates the reaction by stabilizing the copper catalyst and promoting the transmetalation step.
-
The base is necessary to deprotonate the piperidine nitrogen and to activate the boronic acid.
-
An inert atmosphere is important to prevent the oxidation of the catalyst and other reaction components.
Diagram 1: Synthesis of 1-Cyclopropylpiperidin-3-one
Caption: Synthetic pathway to 1-cyclopropylpiperidin-3-one.
Applications in Organic Synthesis: Reductive Amination
The ketone moiety of 1-cyclopropylpiperidin-3-one is a prime site for derivatization via reductive amination. This reaction allows for the introduction of a wide array of primary and secondary amines, leading to a diverse library of 3-amino-1-cyclopropylpiperidine derivatives.[10]
Protocol 3: General Procedure for Reductive Amination of 1-Cyclopropylpiperidin-3-one
-
Materials:
-
1-Cyclopropylpiperidin-3-one
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)[10]
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol)
-
Acetic acid (catalytic amount, if needed)
-
-
Procedure:
-
Dissolve 1-cyclopropylpiperidin-3-one in the anhydrous solvent in a reaction flask.
-
Add the amine and stir for 10-15 minutes to allow for imine/enamine formation. A catalytic amount of acetic acid can be added to facilitate this step.[4]
-
Add the reducing agent portion-wise at 0 °C or room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography or crystallization.
-
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Characteristics |
| Sodium triacetoxyborohydride (STAB) | DCM, DCE, THF | Mild and selective for imines over ketones. Moisture sensitive. |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Effective but toxic due to the potential release of HCN. |
| Sodium borohydride (NaBH₄) | Methanol, Ethanol | Can reduce the starting ketone; typically added after imine formation is complete. |
Diagram 2: Reductive Amination Workflow
Caption: Workflow for the reductive amination of 1-cyclopropylpiperidin-3-one.
Application in Drug Discovery
The 1-cyclopropylpiperidin-3-one scaffold is particularly relevant in the design of kinase inhibitors and GPCR modulators.
Kinase Inhibitors
Many kinase inhibitors feature a substituted piperidine ring that orients key pharmacophoric elements within the ATP-binding site of the kinase. The 3-amino-1-cyclopropylpiperidine core can be readily integrated into such molecules. For instance, analogues of the JAK inhibitor Tofacitinib, which contains a 3-amino-4-methylpiperidine core, could be synthesized using derivatives of 1-cyclopropylpiperidin-3-one to explore the structure-activity relationship (SAR) of the N-substituent.[1][11] The cyclopropyl group can offer improved metabolic stability compared to other small alkyl groups.
GPCR Modulators
The conformational rigidity of the piperidine ring is advantageous for positioning substituents to interact with the transmembrane helices of GPCRs. The 3-amino group, installed via reductive amination of 1-cyclopropylpiperidin-3-one, provides a convenient attachment point for pharmacophores that can modulate receptor activity. The N-cyclopropyl group can contribute to favorable lipophilicity and receptor affinity.
Conclusion
1-Cyclopropylpiperidin-3-one is a highly versatile and valuable scaffold for modern organic synthesis and drug discovery. Its straightforward synthesis and the reactivity of its ketone functionality allow for the rapid generation of diverse libraries of 3-amino-1-cyclopropylpiperidine derivatives. The inherent properties of the cyclopropyl and piperidine moieties make this scaffold particularly well-suited for the development of novel kinase inhibitors and GPCR modulators. The protocols and insights provided in this document are intended to empower researchers to effectively leverage this powerful building block in their synthetic endeavors.
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Organic Chemistry Portal. Reductive Amination. [Link]
-
Wikipedia. Reductive amination. [Link]
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Semantic Scholar. Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. [Link]
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MDPI. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. [Link]
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Patsnap. Synthesis method for N-Boc-3-piperidone. [Link]
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Application Notes and Protocols for the N-Alkylation of Piperidines
Introduction: The Central Role of N-Alkyl Piperidines in Modern Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast number of FDA-approved drugs and functional molecules.[1][2] The strategic introduction of alkyl groups onto the piperidine nitrogen, a process known as N-alkylation, is a cornerstone transformation that profoundly influences a molecule's biological activity, selectivity, and pharmacokinetic properties, such as solubility and metabolic stability. This guide provides an in-depth exploration of the primary methodologies for the N-alkylation of piperidines, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in mechanistic understanding and practical, field-proven protocols.
Core Methodologies for N-Alkylation of Piperidines
The choice of an N-alkylation strategy is dictated by several factors, including the nature of the alkyl group to be introduced, the steric and electronic properties of the piperidine substrate, and the presence of other functional groups. We will delve into three principal, yet distinct, approaches:
-
Reductive Amination: A robust and widely used method for forming tertiary amines from secondary amines and carbonyl compounds.
-
Direct Alkylation with Alkyl Halides: A classic SN2 approach that remains highly relevant, particularly with the advent of modern techniques to control common side reactions.
-
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): A powerful cross-coupling reaction for the synthesis of N-aryl piperidines, a crucial class of compounds in drug discovery.
Methodology 1: Reductive Amination
Reductive amination is arguably one of the most reliable and versatile methods for N-alkylation.[3] The reaction proceeds through the formation of an iminium ion intermediate from the condensation of the piperidine with an aldehyde or ketone, which is then reduced in situ to the corresponding tertiary amine.[4] A key advantage of this one-pot process is the significant reduction of over-alkylation, a common pitfall of direct alkylation methods.[3][4]
Mechanism of Reductive Amination
The reaction is initiated by the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This is followed by dehydration to yield a transient, electrophilic iminium ion. A reducing agent present in the reaction mixture then selectively reduces the iminium ion to the final N-alkylated piperidine.
Caption: General workflow for reductive amination of piperidines.
Protocol 1A: N-Alkylation using Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mild nature and remarkable selectivity for the iminium ion over the starting carbonyl compound.[4]
Materials:
-
Piperidine (1.0 equiv)
-
Aldehyde or Ketone (1.1 equiv)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the piperidine (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in anhydrous DCM or DCE to a concentration of approximately 0.1 M.
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 equiv) portion-wise at room temperature. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperidine is consumed.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated piperidine.
Protocol 1B: The Eschweiler-Clarke Reaction for N-Methylation
A classic and highly efficient method for the N-methylation of primary and secondary amines is the Eschweiler-Clarke reaction.[5][6][7] This reaction utilizes an excess of formic acid and formaldehyde, where formaldehyde serves as the methyl source and formic acid acts as the reducing agent.[5][7][8] A significant advantage of this method is that it exclusively produces the tertiary amine without the formation of a quaternary ammonium salt, as the tertiary amine cannot form another iminium ion.[5][8]
Materials:
-
Piperidine (1.0 equiv)
-
Formic Acid (excess, e.g., 1.8 equiv)
-
Formaldehyde (37% aqueous solution, excess, e.g., 1.1 equiv)
-
1M Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) for basification
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser, add the piperidine (1.0 equiv), formic acid (1.8 equiv), and a 37% aqueous solution of formaldehyde (1.1 equiv).[6]
-
Heating: Heat the reaction mixture to 80-100 °C for 12-18 hours.[6][7] The evolution of carbon dioxide gas drives the reaction to completion.[5]
-
Cooling and Acidification: Cool the reaction mixture to room temperature and add water and 1M HCl.
-
Extraction (Wash): Extract the acidic aqueous phase with DCM to remove any non-basic impurities.
-
Basification: Basify the aqueous phase to a pH of 11 or higher by the addition of a strong base like NaOH.
-
Extraction (Product): Extract the product from the basic aqueous phase with DCM (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude N-methylpiperidine is often of high purity, but can be further purified by distillation or column chromatography if necessary.
| Method | Alkylating Agent | Reducing Agent | Typical Solvents | Advantages | Disadvantages |
| General Reductive Amination | Aldehydes, Ketones | NaBH(OAc)₃, NaBH₃CN, Borane-Pyridine[9] | DCM, DCE, THF, MeOH[3] | Wide substrate scope, mild conditions, avoids over-alkylation. | Requires stoichiometric amounts of reducing agent. |
| Eschweiler-Clarke | Formaldehyde | Formic Acid | Aqueous, often neat[5][6] | Cost-effective, high-yielding for methylation, no quaternization.[5][8][10] | Limited to methylation, requires heating. |
Methodology 2: Direct Alkylation with Alkyl Halides
The direct reaction of piperidine with an alkyl halide is a traditional SN2 reaction. While straightforward, this method can be complicated by the formation of a quaternary ammonium salt through over-alkylation.[11] However, with careful control of reaction conditions, this can be a highly effective method.
Causality in Experimental Choices for Direct Alkylation
The success of direct N-alkylation hinges on managing the reactivity of the starting materials and products. The newly formed tertiary amine is often more nucleophilic than the starting secondary amine, leading to a second alkylation event. To mitigate this, several strategies can be employed:
-
Stoichiometry Control: Using a slight excess of the piperidine ensures the alkyl halide is consumed before significant dialkylation can occur.[11]
-
Slow Addition of Alkylating Agent: Adding the alkyl halide slowly (e.g., via a syringe pump) maintains a low concentration of the electrophile, favoring mono-alkylation.[11]
-
Choice of Base: An appropriate base is crucial to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the piperidine, rendering it non-nucleophilic.[11] Non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) or inorganic bases like K₂CO₃ are often preferred.[11][12]
Caption: Reaction pathways in direct N-alkylation of piperidines.
Protocol 2A: Direct N-Alkylation using an Inorganic Base
Materials:
-
Piperidine (1.0 equiv)
-
Alkyl Halide (e.g., bromide or iodide) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (1.5-2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
Reaction Setup: To a solution of piperidine (1.0 equiv) in anhydrous DMF or MeCN, add potassium carbonate (1.5-2.0 equiv).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 equiv) to the suspension.
-
Reaction Conditions: Stir the mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyl halide.[11] Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2B: Phase-Transfer Catalysis for N-Alkylation
Phase-transfer catalysis (PTC) is an excellent technique for reactions involving a water-soluble inorganic base and an organic-soluble substrate.[13] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the hydroxide or carbonate anion from the aqueous phase to the organic phase, where it can deprotonate the piperidinium salt, regenerating the nucleophilic amine for reaction. This approach often allows for the use of milder conditions and more environmentally benign solvent systems.[13][14]
Materials:
-
Piperidine (1.0 equiv)
-
Alkyl Halide (1.1 equiv)
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (e.g., 50% w/w)
-
Tetrabutylammonium Bromide (TBAB) (0.05-0.1 equiv)
-
Toluene or another suitable organic solvent
Procedure:
-
Reaction Setup: In a flask, combine the piperidine (1.0 equiv), alkyl halide (1.1 equiv), TBAB (0.05-0.1 equiv), and toluene.
-
Addition of Base: Add the aqueous base solution and stir the biphasic mixture vigorously at a temperature ranging from room temperature to 80 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, separate the organic layer.
-
Extraction: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the product by column chromatography or distillation.
| Parameter | Condition 1: K₂CO₃ in DMF | Condition 2: DIPEA in MeCN | Condition 3: PTC (TBAB/NaOH) |
| Base | K₂CO₃ (solid) | DIPEA (liquid, organic) | NaOH (aqueous) |
| Solvent | DMF, MeCN | MeCN, THF | Toluene (biphasic) |
| Temperature | 25-70 °C | 25-80 °C | 25-80 °C |
| Work-up | Filtration, extraction | Aqueous work-up, extraction | Phase separation, extraction |
| Key Advantage | Inexpensive, common reagents. | Homogeneous, good for sensitive substrates. | Avoids anhydrous conditions, uses inexpensive bases. |
Methodology 3: Buchwald-Hartwig Amination for N-Arylation
The synthesis of N-aryl piperidines is a critical transformation, and the Buchwald-Hartwig amination has become the preeminent method for this purpose.[15][16] This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide (or triflate) and an amine. The success of this reaction, especially with challenging substrates, is highly dependent on the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand.[15]
The Catalytic Cycle
The generally accepted mechanism involves:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The piperidine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amide complex.
-
Reductive Elimination: The N-aryl piperidine product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3A: Palladium-Catalyzed N-Arylation
Materials:
-
Piperidine (1.2 equiv)
-
Aryl Halide (e.g., bromide or chloride) (1.0 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or a G3-type pre-catalyst) (1-2 mol%)
-
Phosphine Ligand (e.g., RuPhos, XPhos) (2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), palladium pre-catalyst, phosphine ligand, and base to an oven-dried reaction vessel.
-
Solvent and Reagent Addition: Add anhydrous toluene or dioxane, followed by the piperidine (1.2 equiv).
-
Heating: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.[15]
-
Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.[15]
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-arylated piperidine.[15]
Modern and Sustainable Approaches
While the classical methods are robust, modern organic synthesis emphasizes sustainability and efficiency.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating.[17][18][19] This has been successfully applied to both direct alkylation and palladium-catalyzed reactions.[20]
-
Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat and mass transfer, and easier scale-up for N-alkylation reactions, particularly for exothermic processes or those using hazardous reagents.[14][21]
-
Sustainable Catalysis: There is a growing interest in replacing traditional alkyl halides with greener alkylating agents like alcohols, which proceeds via a "hydrogen-borrowing" mechanism catalyzed by transition metals like palladium or iridium.[21][22][23] This approach generates water as the only byproduct.
Conclusion
The N-alkylation of piperidines is a fundamental and versatile transformation in synthetic chemistry. The choice of method, from classic reductive amination and direct alkylation to modern palladium-catalyzed arylations, allows chemists to tailor the reaction to the specific needs of their target molecule. By understanding the underlying mechanisms and the rationale behind the selection of reagents and conditions, researchers can confidently and efficiently synthesize a vast array of N-alkylated piperidines for applications in drug discovery, agrochemicals, and materials science.
References
-
Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]
-
Eschweiler-Clarke Reaction - YouTube. (2022). Available at: [Link]
-
Eschweiler-Clarke Reaction - NROChemistry. Available at: [Link]
-
Eschweiler–Clarke reaction - Grokipedia. Available at: [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. Available at: [Link]
-
Procedure for N-alkylation of Piperidine? - ResearchGate. (2017). Available at: [Link]
-
One-Pot Reductive Amination of Aldehydes and Ketones Using N-Methyl- piperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent. Available at: [Link]
-
Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - RSC Publishing. Available at: [Link]
-
On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(I) complexes. Available at: [Link]
- Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. (1993).
- Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents.
-
Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines] - ResearchGate. (PDF) Available at: [Link]
-
Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides - Macmillan Group - Princeton University. (2021). Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed. Available at: [Link]
-
An Overview of Palladium-Catalyzed N-alkylation Reactions - ChemRxiv. Available at: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters. (2024). Available at: [Link]
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC - NIH. Available at: [Link]
-
Synthesis of secondary and tertiary amines - Organic Chemistry Portal. Available at: [Link]
-
Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives.¹⁷,²³,²⁴ - ResearchGate. Available at: [Link]
-
An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base - ResearchGate. (PDF) Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
- N-alkyl-piperidine DERIVATIVES. - Google Patents.
-
A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC. Available at: [Link]
-
Redox surrogate methods for sustainable amine N-alkylation - Research Explorer. (2020). Available at: [Link]
-
The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. Available at: [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PubMed Central. Available at: [Link]
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances, 13(48), 33893-33924.
-
Microwave-Assisted Regioselective N-Alkylation of Cyclic Amidines. | Request PDF - ResearchGate. Available at: [Link]
-
Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination | The Journal of Organic Chemistry - ACS Publications. (2010). Available at: [Link]
-
Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - MDPI. Available at: [Link]
-
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - MDPI. (2024). Available at: [Link]
-
N-Heterocyclic Olefins as Efficient Phase-Transfer Catalysts for Base-Promoted Alkylation Reactions. Available at: [Link]
-
Preparation of Piperidines, Part 1: Substituted at Position 2 - YouTube. (2024). Available at: [Link]
-
Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC - NIH. Available at: [Link]
-
Industrial Phase-Transfer Catalysis. Available at: [Link]
-
Phase-Transfer Catalysis (PTC) - Macmillan Group. (2008). Available at: [Link]
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- 16. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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handling and storage guidelines for 1-Cyclopropylpiperidin-3-one
Application Notes & Protocols for 1-Cyclopropylpiperidin-3-one
Introduction and Compound Overview
1-Cyclopropylpiperidin-3-one (CAS No. 886365-30-6) is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure, appearing in numerous pharmaceuticals due to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility and metabolic stability.[1][2] The presence of the cyclopropyl group introduces conformational rigidity and a three-dimensional character, which is increasingly sought after in modern fragment-based drug discovery to explore new chemical space.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and key applications of 1-Cyclopropylpiperidin-3-one. The protocols herein are grounded in established safety data for analogous compounds and general synthetic methodologies, ensuring a framework of scientific integrity and operational safety.
Physicochemical Properties
A summary of the key physicochemical properties for 1-Cyclopropylpiperidin-3-one is provided below. Data is compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 886365-30-6 | [4][5] |
| Molecular Formula | C₈H₁₃NO | [4] |
| Molecular Weight | 139.20 g/mol | [4] |
| Appearance | Not specified (typically a liquid or low-melting solid) | N/A |
| Topological Polar Surface Area | 20.3 Ų | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 1 |
Hazard Identification and Risk Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for 1-Cyclopropylpiperidin-3-one is not widely published, a robust risk assessment can be conducted by analyzing the SDS for piperidine, its parent compound. The hazards associated with the piperidine core are significant and should be assumed to be present in its derivatives.
Warning: The following hazard profile is based on piperidine (CAS 110-89-4) and should be treated as the minimum expected hazard level for 1-Cyclopropylpiperidin-3-one.
-
GHS Classification (based on Piperidine):
-
Flammable Liquids: Category 2 (H225: Highly flammable liquid and vapour)
-
Acute Toxicity (Oral): Category 4 (H302: Harmful if swallowed)
-
Acute Toxicity (Dermal): Category 3 (H311: Toxic in contact with skin)
-
Acute Toxicity (Inhalation): Category 3 (H331: Toxic if inhaled)
-
Skin Corrosion/Irritation: Category 1B (H314: Causes severe skin burns and eye damage)
-
Serious Eye Damage: Category 1 (H318: Causes serious eye damage)
-
Aquatic Hazard (Acute): Category 3 (H402: Harmful to aquatic life)
-
Causality of Hazards:
-
Flammability: The low molecular weight and organic nature of the compound contribute to a low flash point and high vapor pressure, creating a significant fire risk. Vapors can form explosive mixtures with air.
-
Toxicity & Corrosivity: The secondary amine within the piperidine ring imparts basicity and high reactivity. This allows it to readily react with biological macromolecules, leading to severe irritation and burns upon contact with skin, eyes, and mucous membranes. Systemic toxicity can occur through absorption via oral, dermal, or inhalation routes.
Storage and Stability Protocol
Proper storage is critical to maintain the chemical integrity of 1-Cyclopropylpiperidin-3-one and ensure laboratory safety.
-
Temperature: Store in a refrigerator at 2-8°C . [This temperature is suggested by some suppliers for the specific compound.]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). While not universally reported for this specific compound, analogous piperazines are noted as being air-sensitive. This precaution prevents slow degradation through oxidation or reaction with atmospheric CO₂.
-
Container: Keep the container tightly closed and store in a dry, well-ventilated place. Use amber glass bottles to protect from light if the compound's light sensitivity is unknown.
-
Location: Store in a designated area for flammable and corrosive liquids. The storage area should be locked or otherwise accessible only to authorized personnel.
-
Incompatibilities: Keep away from heat, sparks, open flames, and other ignition sources. Store separately from strong oxidizing agents and strong acids, as these can lead to violent reactions.
Safe Handling Protocol
A rigorous, step-by-step approach to handling is mandatory to mitigate the risks of exposure and physical hazards.
Engineering Controls & Personal Protective Equipment (PPE)
-
Ventilation: All handling, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of toxic vapors.
-
Eye/Face Protection: Wear chemical safety goggles and a full-face shield. Standard safety glasses are insufficient.
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is required.
General Handling Workflow
The following diagram illustrates the standard workflow for safely handling the compound from receipt to use.
Caption: Decision workflow for spill response.
Application Note: Reductive Amination Protocol
1-Cyclopropylpiperidin-3-one is an excellent substrate for reductive amination, a powerful C-N bond-forming reaction used to synthesize secondary and tertiary amines. This one-pot reaction involves the formation of an imine or iminium ion intermediate from the ketone and an amine, which is then reduced in situ by a selective hydride agent.
Disclaimer: A specific, peer-reviewed protocol for the reductive amination of 1-Cyclopropylpiperidin-3-one was not identified in a literature survey. The following procedure is a representative example constructed from well-established, general methods for the reductive amination of ketones using sodium triacetoxyborohydride (STAB), a mild and highly selective reagent. [1]Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific amine substrate.
Representative Protocol: Synthesis of 1-Cyclopropyl-N-benzylpiperidin-3-amine
This protocol details the reaction of 1-Cyclopropylpiperidin-3-one with benzylamine.
Materials:
-
1-Cyclopropylpiperidin-3-one
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an argon atmosphere, add 1-Cyclopropylpiperidin-3-one (1.0 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to create a ~0.1 M solution.
-
Amine Addition: Add benzylamine (1.1 eq) to the solution via syringe.
-
Catalyst Addition: Add glacial acetic acid (1.2 eq). The acid catalyzes the formation of the iminium ion intermediate, which is crucial for the reduction. Stir the mixture at room temperature for 20-30 minutes.
-
Reductant Addition: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes. STAB is chosen because it is less reactive than NaBH₄ and will selectively reduce the protonated imine in the presence of the ketone, minimizing side reactions. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Work-up: a. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1-Cyclopropyl-N-benzylpiperidin-3-amine.
Waste Disposal
All waste generated from the handling and use of 1-Cyclopropylpiperidin-3-one must be treated as hazardous.
-
Solid Waste: Contaminated PPE (gloves, bench paper) and absorbent materials from spills should be collected in a sealed, labeled hazardous waste container.
-
Liquid Waste: All aqueous and organic waste from reaction work-ups must be collected in separate, clearly labeled, and sealed hazardous waste containers. Do not mix incompatible waste streams.
-
Disposal Route: All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department in accordance with local, state, and federal regulations.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Chem-Station. (n.d.). 1-CYCLOPROPYL-PIPERIDIN-3-ONE 886365-30-6 wiki. Retrieved January 20, 2026, from [Link]
-
Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 20, 2026, from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 20, 2026, from [Link]
-
Rice University. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical.net. Retrieved January 20, 2026, from [Link]
-
Tarasenko, E. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6654. Available at: [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. Available at: [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Available at: [Link]
-
Matassini, C., Clemente, F., & Cardona, F. (2021). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc, 2021(6), 282-307. Available at: [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1620. Available at: [Link]
Sources
Troubleshooting & Optimization
Section 1: Issues in Dieckmann Condensation for 4-Piperidinone Synthesis
Technical Support Center: Troubleshooting Common Side Reactions in Piperidinone Synthesis
Welcome to the technical support center for piperidinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable heterocyclic scaffolds. Piperidinones are crucial intermediates in the synthesis of a vast array of pharmaceuticals and natural products.[1][2][3] However, their synthesis is often plagued by side reactions that can significantly impact yield and purity. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you optimize your synthetic routes.
The Dieckmann condensation is a powerful intramolecular reaction for forming the cyclic β-keto ester precursor to 4-piperidinones.[4][5][6] It involves the base-catalyzed cyclization of a diester.[5][6]
Question 1: My Dieckmann condensation is resulting in a low yield of the desired 4-piperidinone precursor, and I'm observing a significant amount of starting material. What's going wrong?
Answer:
This is a common issue often related to the choice and handling of the base, as well as reaction conditions. The equilibrium of the Dieckmann condensation can be unfavorable, and driving the reaction to completion is critical.[5][7]
Potential Causes & Troubleshooting:
-
Insufficient or Inactive Base: The reaction requires a strong, non-nucleophilic base to deprotonate the α-carbon of the ester.
-
Recommendation: Sodium hydride (NaH) is a common choice. Ensure it is fresh and has been properly stored to avoid deactivation from moisture. Using an excess of base (e.g., 2-4 equivalents) can help drive the reaction forward.[8] Sterically hindered bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) in aprotic solvents can also be effective and may minimize side reactions.[9]
-
-
Reaction Temperature and Time: The reaction may be too slow at lower temperatures.
-
Recommendation: Refluxing in a suitable solvent like benzene or toluene is often necessary.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Reverse Claisen Condensation: The cyclic β-keto ester product can undergo a retro-Dieckmann reaction, especially if the product is not stabilized.[5]
-
Recommendation: The final deprotonation of the product's acidic α-hydrogen is the thermodynamic driving force of the reaction.[7] Ensure enough base is present for this final, essentially irreversible step. A proper acidic workup is then required to protonate the enolate and isolate the β-keto ester.[9]
-
Question 2: I'm observing significant amounts of byproducts that are not my starting material. What are these, and how can I prevent their formation?
Answer:
Side reactions in Dieckmann condensations often involve intermolecular reactions or reactions with the solvent or base.
Potential Side Reactions & Prevention:
-
Intermolecular Claisen Condensation: If the concentration of your diester is too high, molecules can react with each other instead of intramolecularly, leading to oligomeric or polymeric byproducts.
-
Recommendation: Employ high-dilution conditions. This can be achieved by slowly adding the diester solution to a solution of the base over an extended period.
-
-
Amidation: If your substrate contains an amine and you are using an alkoxide base in an alcohol solvent, transesterification followed by amidation can occur, especially at elevated temperatures.[8]
-
Recommendation: Use a non-protic solvent like tetrahydrofuran (THF), benzene, or toluene.[9] If an amine is present in the starting material, consider protecting it before the condensation reaction.
-
-
Elimination Reactions: Under strongly basic conditions, β-elimination can be a competing side reaction if there is a suitable leaving group.[10]
-
Recommendation: Carefully evaluate your substrate for potential leaving groups and consider alternative synthetic routes if this is a significant issue.
-
Section 2: Challenges in Aza-Michael Addition for Piperidinone Synthesis
The aza-Michael addition is a key C-N bond-forming reaction used to construct the piperidinone ring, involving the addition of an amine to an α,β-unsaturated carbonyl compound.[11][12]
Question 3: My aza-Michael addition is sluggish and gives a poor yield of the cyclized piperidinone. How can I improve the reaction rate and conversion?
Answer:
The nucleophilicity of the amine and the electrophilicity of the Michael acceptor are critical factors.
Potential Causes & Troubleshooting:
-
Low Nucleophilicity of the Amine: Sterically hindered amines or those with electron-withdrawing groups can be poor nucleophiles.
-
Use of Protecting Groups: Certain nitrogen protecting groups can significantly reduce the nucleophilicity of the amine.
-
Reaction Conditions: The choice of solvent and temperature can play a significant role.
-
Recommendation: Experiment with different solvents and temperatures to find the optimal conditions for your specific substrate.
-
Question 4: I'm getting a mixture of diastereomers from my aza-Michael cyclization. How can I control the stereoselectivity?
Answer:
The stereochemical outcome of the aza-Michael addition can be influenced by several factors, including the substrate, protecting groups, and reaction conditions.
Strategies for Stereocontrol:
-
Substrate Control: The inherent stereochemistry of the starting material can direct the cyclization.
-
Protecting Group Influence: As mentioned, the choice of the amine protecting group can affect the diastereoselectivity.[12]
-
Reaction Conditions: It has been shown that in some cases, either diastereomer of the product can be formed by changing the reaction conditions in a stereodivergent manner.[11]
-
Catalysis: The use of chiral catalysts can induce enantioselectivity in the aza-Michael addition.
Section 3: Troubleshooting Reductive Amination in Piperidinone Synthesis
Reductive amination is a versatile method for preparing piperidones and their derivatives by forming an imine or enamine intermediate, which is then reduced in situ.[13][14]
Question 5: My reductive amination is incomplete, and I'm left with a significant amount of the starting carbonyl compound and/or the intermediate imine.
Answer:
This issue often points to problems with the reducing agent or the reaction conditions for imine formation.
Potential Causes & Troubleshooting:
-
Inefficient Imine Formation: The formation of the imine from the carbonyl and the amine is a reversible reaction.[14]
-
Recommendation: The equilibrium can be shifted towards the imine by removing water, for example, by using a Dean-Stark apparatus or molecular sieves. The reaction is also typically favored under weakly acidic conditions.[14]
-
-
Choice of Reducing Agent: Not all reducing agents are suitable for reductive amination. The reducing agent should selectively reduce the imine in the presence of the starting carbonyl.
-
Degradation of the Reducing Agent: Some reducing agents, like STAB, can degrade in certain solvents.
-
Recommendation: While imine formation can be faster in protic solvents like methanol, STAB can degrade. Isopropanol is a solvent where STAB is sufficiently stable to complete the reaction.[15]
-
Question 6: I'm observing over-alkylation of my amine, leading to the formation of tertiary amines or quaternary ammonium salts as byproducts.
Answer:
Over-alkylation is a common side reaction in reductive aminations, especially when using primary amines.
Prevention of Over-Alkylation:
-
Stoichiometry Control: Using a stoichiometric amount or a slight excess of the amine can help minimize over-alkylation.
-
Slow Addition: Slowly adding the carbonyl compound to the reaction mixture containing the amine and the reducing agent can maintain a low concentration of the alkylating agent.
-
Protecting Groups: If a primary amine is being used and mono-alkylation is desired, it may be necessary to use a protecting group strategy.
Section 4: General Troubleshooting and Purification
Question 7: My final piperidinone product is difficult to purify and shows multiple spots on TLC.
Answer:
Purification of piperidinones can be challenging due to the presence of closely related byproducts and the potential for degradation.
Purification Strategies:
-
Column Chromatography: This is a versatile method for separating piperidinones from impurities. A range of solvent systems (e.g., ethyl acetate/hexane) can be employed.[3]
-
Crystallization: If the piperidinone is a solid, recrystallization can be an effective purification technique. Ethanol is a commonly used solvent for this purpose.[3]
-
Acid-Base Extraction: The basic nature of the piperidinone nitrogen allows for purification by acid-base extraction to remove neutral or acidic impurities.[16]
Question 8: I suspect my piperidinone is unstable under certain conditions. What should I be aware of?
Answer:
Piperidinones can be sensitive to strong acids, bases, and high temperatures, which can lead to degradation.[16]
Stability Considerations:
-
pH Sensitivity: Avoid exposure to strong acids or bases during workup and purification unless necessary for a specific transformation.
-
Thermal Stability: For purification by distillation, using a vacuum can lower the boiling point and prevent thermal decomposition.[16]
-
Oxidation: Some piperidinones can be susceptible to oxidation.[16][17] Performing reactions and purifications under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[16][17]
Visualizing Troubleshooting Workflows
Workflow for Low Yield in Dieckmann Condensation
Caption: Troubleshooting workflow for low yield in Dieckmann condensation.
Workflow for Incomplete Reductive Amination
Sources
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- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. apps.dtic.mil [apps.dtic.mil]
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- 10. m.youtube.com [m.youtube.com]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-Cyclopropylpiperidin-3-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-Cyclopropylpiperidin-3-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this valuable synthetic intermediate. Drawing from established chemical principles and practical laboratory experience, this document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low Overall Yield After Column Chromatography
You've completed your silica gel column chromatography, but the isolated yield of 1-Cyclopropylpiperidin-3-one is significantly lower than expected based on crude analysis.
Potential Causes:
-
Irreversible Adsorption on Silica Gel: The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to streaking, poor separation, and irreversible binding of the product to the stationary phase.
-
Product Degradation: The acidic nature of silica gel can potentially cause degradation of sensitive compounds over the long exposure times of a slow column run. While 1-Cyclopropylpiperidin-3-one is relatively stable, certain impurities from the synthesis could catalyze degradation on the silica surface.
-
Inappropriate Solvent Polarity: If the eluent is not polar enough, the product will move too slowly or not at all. If it is too polar, the product may elute too quickly along with impurities, leading to mixed fractions that are discarded, thus lowering the isolated yield of pure material.
Recommended Solutions:
-
Neutralize the Stationary Phase: Before loading your sample, pre-treat the silica gel. This can be done by flushing the packed column with your starting eluent system containing a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This deactivates the acidic silanol groups, minimizing strong interactions with the basic piperidine nitrogen.[1]
-
Use a Deactivated Stationary Phase: Consider using alumina (basic or neutral) or a commercially available deactivated silica gel as an alternative to standard silica.
-
Optimize the Eluent System: Carefully determine the optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for a Retention Factor (Rƒ) of ~0.25-0.35 for the product. A common starting point for piperidinones is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[2]
-
Perform a "Flash" Chromatography: Minimize the residence time of the compound on the column by using flash chromatography techniques (applying pressure) rather than traditional gravity chromatography. This reduces the potential for on-column degradation.
Problem 2: Persistent Impurity Co-elutes with the Product
Despite optimizing the solvent system, a specific impurity consistently elutes with your desired 1-Cyclopropylpiperidin-3-one.
Potential Causes:
-
Structurally Similar Impurities: The impurity may be a byproduct from the synthesis with very similar polarity and functional groups, such as an isomer or a closely related analog. For instance, incomplete cyclopropanation or side reactions can lead to impurities that are difficult to separate.[3]
-
Formation of an Azeotrope: While more common in distillation, azeotrope-like behavior can sometimes be observed in chromatography where two compounds have an unusually strong affinity for each other in the presence of the solvent and stationary phase.
-
Enolizable Isomer: The ketone at the 3-position can potentially form an enol or enolate, which might have different chromatographic behavior and could be interconverting on the column, leading to broadened peaks or apparent co-elution.
Recommended Solutions:
-
Change the Solvent System's Selectivity: Do not just change the ratio of your solvents; change one of the solvents entirely. If you are using an ethyl acetate/hexanes system, try a dichloromethane/methanol system. The different solvent properties (dipole moment, hydrogen bonding capability) can alter the retention of the product and impurity differently, enabling separation.
-
Switch to a Different Stationary Phase: If silica gel fails, try a different stationary phase. Options include:
-
Alumina (Al₂O₃): Offers a different selectivity profile.
-
Reverse-Phase Silica (C18): Separates compounds based on hydrophobicity rather than polarity. This is often highly effective for separating polar compounds that are difficult to resolve on normal phase silica.[4]
-
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is the most powerful tool. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA, though this may require a subsequent workup to remove) can provide superior resolution.
-
Crystallization: If the product is a solid and of sufficient purity (>90%), crystallization can be an excellent and scalable final purification step.[5] Experiment with different solvent/anti-solvent systems (e.g., dissolve in a minimal amount of hot ethyl acetate and add hexanes until cloudy).
Problem 3: Product Appears Unstable or Changes Color During Purification
The crude material is a stable oil or solid, but it darkens or shows new spots on TLC after being left on the column or during solvent evaporation.
Potential Causes:
-
Oxidation: The piperidine ring, particularly in the presence of trace metals or light, can be susceptible to oxidation. The enol or enolate form of the ketone can also be more prone to oxidation.
-
Acid/Base Instability: Prolonged exposure to highly acidic or basic conditions can cause degradation. Piperidine itself can undergo ring-opening or other rearrangements under harsh conditions.[6]
-
Thermal Degradation: Applying excessive heat during rotary evaporation to remove high-boiling solvents (like DMF or DMSO) can cause decomposition.[6]
Recommended Solutions:
-
Maintain an Inert Atmosphere: If oxidation is suspected, conduct the purification under an inert atmosphere (Nitrogen or Argon) and use degassed solvents.
-
Control Temperature: Avoid excessive heat during workup and solvent removal. Use a water bath on the rotary evaporator set to a moderate temperature (e.g., <40°C). If high-boiling solvents are present, remove them via high-vacuum distillation or lyophilization if possible.
-
Buffer the System: If pH sensitivity is the issue, using buffered mobile phases (for HPLC) or pre-treating silica with a base (as mentioned in Problem 1) can prevent degradation.
-
Minimize Exposure Time: Work efficiently. Do not leave the compound sitting in solution or on a column for extended periods. Plan your purification steps to be completed within a single workday.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 1-Cyclopropylpiperidin-3-one?
Common impurities are typically process-related and depend on the synthetic route.[7] They can include:
-
Unreacted Starting Materials: Such as 3-piperidinone or the cyclopropylating agent.
-
Byproducts of N-alkylation: Over-alkylation or side reactions from the cyclopropylation step.
-
Products of Ring Formation: If the piperidine ring was constructed, impurities could include incompletely cyclized products or isomers.[8]
-
Solvent Adducts: Residual high-boiling solvents like DMF or DMSO can be difficult to remove.
Q2: Is 1-Cyclopropylpiperidin-3-one stable? What are the optimal storage conditions?
1-Cyclopropylpiperidin-3-one is generally stable under standard laboratory conditions. However, like many amines and ketones, it can be sensitive to:
-
Strong Acids: Can lead to hydrolysis or other degradation pathways.[6]
-
Oxidizing Agents: Can react with the amine.
-
Light and Air: Long-term exposure may lead to gradual oxidation and discoloration.
For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (Argon or Nitrogen), and refrigerated (2-8°C).
Q3: Which purification technique is generally best for this compound?
The choice depends on the scale and required purity.
| Technique | Scale | Purity | Advantages | Disadvantages |
| Flash Chromatography | mg to multi-gram | Good to High | Fast, cost-effective, good for removing major impurities. | Can struggle with closely-eluting impurities; potential for product loss on silica. |
| Preparative HPLC | µg to gram | Very High | Excellent resolution for difficult separations; highly reproducible. | Expensive (solvents, columns), lower throughput, requires specialized equipment. |
| Distillation | Gram to Kg | Moderate to High | Excellent for removing non-volatile impurities; scalable. | Requires thermal stability; not effective for separating compounds with close boiling points. |
| Crystallization | Gram to Kg | High to Very High | Highly efficient for achieving high purity; very scalable and cost-effective. | Product must be a solid; requires method development; yield can be variable.[5] |
For typical lab-scale synthesis (<5 g), flash column chromatography is the most common first-pass purification method. For drug development applications requiring >99.5% purity, a final purification by preparative HPLC or crystallization is often necessary.
Q4: How can I effectively remove triethylamine (Et₃N) used during chromatography?
Triethylamine is volatile (boiling point ~89°C) but can be persistent. To remove it, after combining the pure fractions, concentrate them on a rotary evaporator. Then, add a solvent like dichloromethane (DCM) or ethyl acetate and concentrate again. Repeating this 2-3 times helps to co-evaporate the residual triethylamine. For the final traces, placing the sample under high vacuum for several hours is effective.
Visualization and Protocols
Troubleshooting Logic Diagram
This diagram outlines a logical workflow for troubleshooting common purification challenges.
Caption: Troubleshooting flowchart for purification issues.
Experimental Protocol: Flash Column Chromatography
This protocol provides a detailed methodology for purifying 1-Cyclopropylpiperidin-3-one on a 1-gram scale.
1. Preparation:
-
TLC Analysis: Dissolve a small amount of the crude product in dichloromethane. Spot on a silica TLC plate and develop using various ratios of ethyl acetate (EtOAc) in hexanes. Visualize under UV light and/or by staining with potassium permanganate. Identify a solvent system that gives the product an Rƒ value of approximately 0.3.
-
Column Packing: Dry-pack a glass column of appropriate size (e.g., 40 mm diameter for 1 g crude) with ~50 g of silica gel (230-400 mesh). Gently tap the column to ensure even packing.
-
Solvent Preparation: Prepare 1 L of the starting eluent (e.g., 10% EtOAc in Hexanes) and 1 L of a more polar eluent (e.g., 40% EtOAc in Hexanes). To each, add 0.5% v/v triethylamine (5 mL per 1 L).
2. Sample Loading:
-
Dissolve the crude material (~1 g) in a minimal amount of dichloromethane (~2-3 mL).
-
In a separate flask, add ~2 g of silica gel and then add the dissolved crude product.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry-loading" method, which generally gives better resolution.
-
Carefully add the silica-adsorbed sample to the top of the packed column, forming a thin, flat band. Gently add a layer of sand on top to prevent disturbance.
3. Elution and Fraction Collection:
-
Carefully fill the column with the starting eluent.
-
Using a flash chromatography system or gentle air pressure, begin eluting the column, collecting fractions (e.g., 20 mL per tube).
-
Monitor the elution process by collecting small spots from the fractions onto a TLC plate.
-
Once the non-polar impurities have eluted, gradually increase the polarity of the eluent by slowly adding the more polar solvent mixture.
-
Collect all fractions that contain the clean product (as determined by TLC).
4. Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator with a water bath temperature below 40°C.
-
Place the flask under high vacuum for at least one hour to remove residual solvents and triethylamine.
-
Obtain the mass of the pure product and calculate the yield. Characterize by NMR, LC-MS, or other appropriate analytical techniques.
References
- The Royal Society of Chemistry. Electronic Supplementary Information Mechanofluorochromism, polymorphism and thermochromism of novel D-π-A piperidin-1-yl.
- Alfa Chemistry. CAS 886365-30-6 1-Cyclopropyl-piperidin-3-one.
- LookChem. 1-CYCLOPROPYL-PIPERIDIN-3-ONE 886365-30-6 wiki.
- Korean Chemical Society. X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl).
- MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2021.
- National Institutes of Health (PMC). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Sci Biotechnol. 2024.
- PubMed. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. J Org Chem. 2019.
- EvitaChem. Buy 1-Cyclopropylpiperidin-4-one oxime (EVT-13414673).
- MDPI. Rh(I)-Catalyzed Intramolecular [3+2] Cycloaddition Reactions of 1-Ene-, 1-Yne- and 1-Allene-Vinylcyclopropanes. Molecules. 2016.
- Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chem Rev Lett. 2021.
- BenchChem. Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine.
- BOC Sciences. Piperidine Impurities.
- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- The Royal Society of Chemistry. S1 Supporting Information Development of Diketopiperazine-forming Dipeptidy Pro-Gly Spacer for Preparation of Antibody-Drug Conj. Med. Chem. Commun. 2013.
- Bioanalysis Zone. Addressing challenges presented for downstream purification by changes upstream. 2019.
- Google Patents. US2363157A - Process for purifying piperidine.
- Parchem. 1-cyclopropylpiperidin-4-one (Cas 62813-01-8).
- National Institutes of Health (PMC). A novel synthesis of 1-aryl-3-piperidone derivatives. Org Lett. 2010.
- Ataman Kimya. PIPERIDINE.
- PubMed. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. J Biomol Struct Dyn. 2024.
- National Institutes of Health (PMC). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Ind. Eng. Chem. Res. 2021.
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Cyclopropyl Ketone Synthesis
Welcome to the Technical Support Center for Cyclopropyl Ketone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in the synthesis of these valuable chemical motifs.
I. Troubleshooting Guide: Addressing Specific Experimental Issues
This section is dedicated to pinpointing and resolving specific problems you may encounter during the synthesis of cyclopropyl ketones.
Issue 1: Low or No Product Yield in Cyclopropanation Reactions
Question: My cyclopropanation reaction is resulting in a low yield or complete recovery of starting material. What are the potential causes and how can I improve the outcome?
Answer: Low or non-existent yields in cyclopropanation reactions are a common frustration, often stemming from issues with reagents, catalysts, or reaction conditions. Let's break down the likely culprits based on the specific method you are employing.
A. For Simmons-Smith and Furukawa-type Reactions:
The Simmons-Smith reaction and its modifications (e.g., Furukawa's using diethylzinc) are staples for cyclopropanation.[1][2] However, their success hinges on the activity of the organozinc reagent.
-
Inactive Zinc-Copper Couple: The zinc-copper couple must be freshly prepared and highly active.[3] Inadequate activation will lead to little or no formation of the crucial iodomethylzinc iodide carbenoid.[2]
-
Solution: Consider activating the zinc dust with HCl, followed by washing and treatment with copper acetate or copper sulfate. The use of ultrasound during the preparation of the couple can also enhance its activity.[3]
-
-
Moisture and Air Sensitivity: Organozinc reagents are highly sensitive to moisture and atmospheric oxygen.[3] Contamination will quench the active species and halt the reaction.
-
Solution: Ensure all glassware is rigorously oven-dried or flame-dried before use. The reaction should be conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and freshly distilled reagents.
-
-
Poor Alkene Reactivity: Electron-deficient alkenes react more sluggishly in Simmons-Smith cyclopropanations.[3]
-
Solution: For less reactive alkenes, consider using the more reactive Furukawa modification (diethylzinc and diiodomethane).[3][4] This often leads to faster and more reproducible results.[3] Increasing the reaction temperature or extending the reaction time may also improve conversion, but be mindful of potential side reactions.[3]
-
B. For Kulinkovich-type Reactions for Cyclopropanol Precursors:
The Kulinkovich reaction is a powerful method for preparing cyclopropanols from esters, which can then be oxidized to cyclopropyl ketones.[5][6] The reaction's success depends on the efficient in-situ generation of a titanacyclopropane intermediate.[7][8]
-
Grignard Reagent Quality: The Grignard reagent (typically with β-hydrogens, like EtMgBr) is a key component.[9] Old or low-quality Grignard reagents will have lower activity.
-
Solution: Use freshly prepared or recently titrated Grignard reagents. Ensure the starting alkyl halide and magnesium turnings are of high quality.
-
-
Titanium Catalyst Stoichiometry and Source: The ratio of the Grignard reagent to the titanium(IV) alkoxide catalyst is crucial for the formation of the reactive titanacyclopropane.[7]
-
Substrate Suitability: Esters that are prone to enolization can lead to side reactions and lower yields.[7]
-
Solution: This method is most efficient with non-enolizable esters.[7] If your substrate is enolizable, you may need to explore alternative synthetic routes.
-
C. For Corey-Chaykovsky Reactions with α,β-Unsaturated Ketones:
The Corey-Chaykovsky reaction is excellent for the cyclopropanation of electron-deficient alkenes like enones.[10] However, the choice of sulfur ylide is critical for obtaining the desired cyclopropyl ketone.
-
Incorrect Ylide Selection: Using a sulfonium ylide (e.g., dimethylsulfonium methylide) will preferentially lead to 1,2-addition to the carbonyl group, forming an epoxide instead of the cyclopropyl ketone.[11]
-
Solution: To achieve the desired 1,4-conjugate addition that results in the cyclopropyl ketone, you must use a sulfoxonium ylide, such as dimethylsulfonium methylide (DMSOM).[11]
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired cyclopropyl ketone, but I'm also observing significant amounts of byproducts. What are these impurities, and how can I suppress their formation?
Answer: Side product formation is a common challenge that can often be mitigated by carefully controlling the reaction conditions and reagent choice.
A. Ethylated Byproducts in Furukawa Reactions:
-
Problem: An ethyl group from the diethylzinc reagent can transfer to the substrate, competing with the desired methylene transfer.[11]
-
Causality: This is a known side reaction in the Furukawa modification of the Simmons-Smith reaction.[11]
-
Solution:
-
Temperature Control: Conduct the reaction at low temperatures (0 °C to -40 °C) to favor the desired cyclopropanation pathway.[11]
-
Reagent Purity: Ensure the purity of both the diethylzinc and diiodomethane.
-
B. Epoxide Formation in Corey-Chaykovsky Reactions:
-
Problem: As mentioned previously, the formation of an epoxide is a major side reaction when cyclopropanating α,β-unsaturated ketones.[11]
-
Causality: This arises from the 1,2-addition of a sulfonium ylide to the carbonyl group.[11]
-
Solution:
-
Use a Sulfoxonium Ylide: Switch to dimethylsulfoxonium methylide (DMSOM) to promote the desired 1,4-conjugate addition.[11]
-
C. Dimerization of Diazo Compounds in Catalytic Cyclopropanations:
-
Problem: When using diazo compounds as carbene precursors (e.g., with rhodium or copper catalysts), dimerization of the diazo compound can be a significant side reaction.[3]
-
Causality: Diazo compounds can be unstable, especially in the presence of acid impurities.[3]
-
Solution:
-
Slow Addition: Use a syringe pump for the slow, controlled addition of the diazo compound to the reaction mixture. This keeps the instantaneous concentration of the diazo compound low, minimizing dimerization.[3]
-
Purity: Ensure the diazo compound is pure and free from acidic impurities that can catalyze its decomposition.[3]
-
Issue 3: Difficulty in Product Purification
Question: I've successfully synthesized my cyclopropyl ketone, but I'm struggling to purify it from the reaction mixture. What are the best strategies for purification?
Answer: The purification of cyclopropyl ketones can indeed be challenging due to their potential volatility and the presence of structurally similar impurities.
-
Distillation: For thermally stable and relatively volatile cyclopropyl ketones, distillation is an excellent purification method, especially on a larger scale.[12]
-
Fractional Distillation: If there are close-boiling impurities, a fractional distillation column is necessary for effective separation.[13]
-
Vacuum Distillation: For higher boiling or thermally sensitive compounds, vacuum distillation is recommended to lower the boiling point and prevent decomposition.[12]
-
-
Chromatography: Flash column chromatography is a versatile technique for purifying a wide range of cyclopropyl ketones, particularly for smaller scale reactions or when dealing with non-volatile impurities.
-
Solvent System Optimization: Careful selection of the eluent system is key to achieving good separation. Start with a non-polar solvent and gradually increase the polarity.
-
-
Liquid-Liquid Extraction: This is a crucial step in the work-up to remove water-soluble impurities.[12]
-
Bisulfite Extraction: For separating ketones from non-carbonyl impurities, bisulfite extraction can be highly effective. This involves the reversible formation of a water-soluble bisulfite adduct with the ketone.[12]
-
Crystallization: If your crude product is a solid, crystallization can be a powerful technique for achieving high purity.[12]
II. Frequently Asked Questions (FAQs)
This section addresses common questions about the practical aspects of cyclopropyl ketone synthesis.
Q1: What are the key safety precautions I should take when performing these reactions?
A1: Safety is paramount in the laboratory.
-
Diazo Compounds: Many diazo compounds are toxic and potentially explosive. Handle them with extreme care in a well-ventilated fume hood.[14]
-
Organometallic Reagents: Reagents like Grignard reagents and diethylzinc are pyrophoric and react violently with water. Handle them under an inert atmosphere using proper syringe techniques.
-
Exothermic Reactions: Some of these reactions can be highly exothermic.[15] Use an ice bath for cooling and add reagents slowly to control the reaction temperature.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
Q2: How do I choose the best synthetic method for my target cyclopropyl ketone?
A2: The optimal method depends on the structure of your target molecule and the available starting materials.
-
From Alkenes: The Simmons-Smith reaction and its variants are excellent for the cyclopropanation of a wide range of alkenes.[16] For α,β-unsaturated ketones, the Corey-Chaykovsky reaction with a sulfoxonium ylide is preferred.[10]
-
From Esters: The Kulinkovich reaction provides access to cyclopropanols, which can be subsequently oxidized to the corresponding ketones.[5] This is particularly useful when starting from esters.
-
Intramolecular Cyclization: If your starting material contains a suitable leaving group, an intramolecular cyclization can be an efficient route. For example, γ-chloro ketones can be cyclized in the presence of a base.[11]
Q3: My reaction is stereoselective, but I'm getting the wrong diastereomer. How can I control the stereochemistry?
A3: Controlling stereochemistry is a critical aspect of modern organic synthesis.
-
Directed Simmons-Smith Reactions: The presence of a hydroxyl group in the substrate can direct the Simmons-Smith cyclopropanation to occur on the same face of the double bond.[2][17]
-
Chiral Catalysts and Ligands: For enantioselective cyclopropanations, the use of chiral catalysts or ligands is essential.[3][7] There are numerous chiral catalyst systems available for reactions involving diazo compounds. Asymmetric versions of the Simmons-Smith reaction have also been developed.[18]
-
Substrate Control: The inherent stereochemistry of the starting alkene is often transferred to the cyclopropane product in concerted reactions like the Simmons-Smith.[1][16]
Q4: How can I monitor the progress of my cyclopropanation reaction?
A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring reaction progress.
-
TLC Analysis: Spot the reaction mixture alongside the starting material on a TLC plate. The appearance of a new spot corresponding to the product and the disappearance of the starting material spot indicate that the reaction is proceeding.
-
Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, GC or LC-MS can be used to determine the ratio of starting material to product.
III. Experimental Protocols and Data
Protocol 1: Simmons-Smith Cyclopropanation of an Enol Ether
This protocol is a general procedure for the cyclopropanation of a silyl enol ether, a common precursor to cyclopropanols and subsequently cyclopropyl ketones.[19][20]
-
To a stirred suspension of activated zinc-copper couple (2.0 equiv.) in anhydrous diethyl ether under an argon atmosphere, add diiodomethane (2.0 equiv.) dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, during which time the formation of the organozinc carbenoid will occur.
-
Add a solution of the silyl enol ether (1.0 equiv.) in anhydrous diethyl ether dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Comparison of Reaction Conditions for Cyclopropanation
| Method | Typical Substrate | Key Reagents | Temperature (°C) | Common Side Products |
| Simmons-Smith | Alkene | CH₂I₂/Zn(Cu) | 0 to rt | - |
| Furukawa Mod. | Alkene | CH₂I₂/Et₂Zn | -40 to 0 | Ethylated byproduct[11] |
| Kulinkovich | Ester | EtMgBr/Ti(OⁱPr)₄ | rt to reflux | Ethene[7] |
| Corey-Chaykovsky | α,β-Unsaturated Ketone | DMSOM/NaH | 0 to rt | Epoxide (with DMSM)[11] |
IV. Mechanistic Insights and Visualizations
Understanding the underlying mechanisms of these reactions is crucial for effective troubleshooting and optimization.
Mechanism: The Simmons-Smith Reaction
The Simmons-Smith reaction proceeds through the formation of an organozinc carbenoid, which then transfers a methylene group to the alkene in a concerted fashion.[14][16]
Caption: The Simmons-Smith reaction mechanism.
Mechanism: The Kulinkovich Reaction
The Kulinkovich reaction involves the formation of a titanacyclopropane intermediate from a Grignard reagent and a titanium(IV) alkoxide.[5][6][8] This intermediate then reacts with an ester to form a cyclopropanol.[7]
Caption: Simplified mechanism of the Kulinkovich reaction.
V. References
-
Kulinkovich, O. G. Kulinkovich Reaction. Organic Chemistry Portal. [Link]
-
Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link]
-
Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
-
Kulinkovich reaction. Grokipedia. [Link]
-
Kulinkovich reaction. Wikipedia. [Link]
-
Simmons-Smith Reaction: Definition, Mechanism, and Examples. Chemistry Learner. [Link]
-
Nakamura, E., et al. (1999). Reaction pathways of the Simmons-Smith reaction. PubMed. [Link]
-
Wu, Y.-D., & Yu, Z.-X. (2001). A Theoretical Study on the Mechanism and Diastereoselectivity of the Kulinkovich Hydroxycyclopropanation Reaction. Journal of the American Chemical Society. [Link]
-
Simmons-Smith Reaction. NROChemistry. [Link]
-
Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. [Link]
-
Donohoe, T. J., et al. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters. [Link]
-
Procter, D. J., et al. (2022). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. PMC - NIH. [Link]
-
Reaction condition optimization for cyclopropanation. ResearchGate. [Link]
-
Charette, A. B., & Marcoux, J.-F. (1995). Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]
-
Kumar, A., et al. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. NIH. [Link]
-
Procter, D. J., et al. (2022). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. [Link]
-
Simmons–Smith reaction. Wikipedia. [Link]
-
Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. [Link]
-
Optimization of Reaction Conditions a. ResearchGate. [Link]
-
Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Ketone, cyclopropyl methyl. Organic Syntheses Procedure. [Link]
-
Donohoe, T. J., et al. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. PMC - NIH. [Link]
-
Li, Q., et al. (2024). Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. RSC Publishing. [Link]
-
Conia, J. M. (1973). THE CYCLOPROPANATION OF SILYL ENOL ETHERS. A POWERFUL SYNTHETIC TOOL. Pure and Applied Chemistry. [Link]
-
Balova, I. A., et al. (2018). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI. [Link]
-
Cyclopropanation of silyl enol ethers using the Simmons–Smith reaction. ResearchGate. [Link]
-
Overview of the cyclopropanation optimization. ResearchGate. [Link]
-
Donnelly, D. J., et al. (1975). Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Charette, A. B., et al. (2016). Catalytic Asymmetric Simmons−Smith Cyclopropanation of Silyl Enol Ethers. Efficient Synthesis of Optically Active Cyclopropanol Derivatives. American Chemical Society - ACS Figshare. [Link]
-
Process for preparing cyclopropyl methyl ketone. Google Patents.
-
Method for preparing cyclopropyl methyl ketone. Google Patents.
-
Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
-
Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Sci-Hub. [Link]
-
Mattay, J., et al. (2006). Photoreactions of Tricyclic α‐Cyclopropyl Ketones and Unsaturated Enones – Synthesis of Polyquinanes and Analogous Ring Systems. ResearchGate. [Link]
Sources
- 1. Simmons-Smith Reaction: Definition, Mechanism, and Examples [chemistrylearner.com]
- 2. orgosolver.com [orgosolver.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kulinkovich Reaction [organic-chemistry.org]
- 6. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. grokipedia.com [grokipedia.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 17. Reaction pathways of the Simmons-Smith reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. publications.iupac.org [publications.iupac.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of Piperidine-Based Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving piperidine-based compounds. Understanding the degradation pathways of these ubiquitous scaffolds is critical for ensuring the accuracy of your experimental results and the stability of your drug candidates.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of piperidine-containing molecules.
Q1: My analytical results for a piperidine-based compound are inconsistent over time, showing a decreasing peak area in my chromatograms. What is the likely cause?
A1: Inconsistent analytical results, particularly a diminishing peak area in techniques like HPLC or LC-MS, strongly suggest that your compound is degrading under your experimental or storage conditions.[1] The piperidine moiety, especially the tertiary amine, is susceptible to several degradation pathways. It is crucial to systematically investigate the stability of your compound under your specific conditions. Performing forced degradation studies can be an invaluable tool to proactively understand your molecule's liabilities.[1]
Q2: What are the most common metabolic degradation pathways for piperidine-containing drugs?
A2: The metabolic fate of piperidine-based compounds is primarily governed by Cytochrome P450 (CYP) enzymes in the liver.[2] Key metabolic pathways include:
-
N-dealkylation: This is a predominant metabolic route for many piperidine drugs, where an alkyl group attached to the piperidine nitrogen is removed.[3]
-
C-hydroxylation: The addition of a hydroxyl group to the carbon atoms of the piperidine ring is another common metabolic transformation. Hydroxylation can occur at various positions, leading to isomeric metabolites.[4]
-
N-oxidation: The nitrogen atom in the piperidine ring can be oxidized to form a piperidine N-oxide.[4]
-
Ring-opening: In some cases, the piperidine ring can be cleaved, leading to more polar, acyclic metabolites.
Q3: I've observed a mass shift of +16 Da in my LC-MS analysis of a piperidine compound after exposure to air. What could this be, and how can I confirm it?
A3: A mass increase of 16 Da is a classic indicator of oxidation. For piperidine-containing compounds, this typically points to two primary degradation products: a hydroxylated derivative or an N-oxide.[4] Distinguishing between these isomers can be challenging as they have identical mass-to-charge ratios. However, tandem mass spectrometry (MS/MS) can often provide structural insights. The fragmentation patterns of hydroxylated piperidines and piperidine N-oxides are typically different.[4][5][6] For definitive identification, comparison with a synthesized analytical standard of the suspected degradation product is recommended.
Q4: How can I prevent the degradation of my piperidine compounds during storage and sample preparation?
A4: Minimizing degradation requires careful attention to storage and handling conditions. Key preventative measures include:
-
Temperature Control: Store compounds in a cool, dry, and dark place. For many piperidine derivatives, refrigeration at 2-8°C is recommended.[7] Avoid high temperatures, which can accelerate degradation.[8]
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect photosensitive compounds from light-induced degradation.[1][7]
-
pH Control: The stability of piperidine compounds can be pH-dependent.[9][10] If working with solutions, use buffers to maintain a stable pH.
-
Inert Atmosphere: For long-term storage of particularly sensitive compounds, consider storing under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1]
-
Use of Antioxidants: In some experimental setups, the addition of a small amount of an antioxidant can be beneficial, but this must be validated to ensure it doesn't interfere with your analysis.[1]
Section 2: Troubleshooting Guides
This section provides structured guidance for resolving specific experimental issues.
Troubleshooting Scenario 1: Unexpected Peaks in LC-MS Analysis
Problem: You observe new, unexpected peaks in the chromatogram of your piperidine compound that are not present in a freshly prepared sample.
Possible Cause: Degradation of your compound.
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 8. biosynce.com [biosynce.com]
- 9. The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
troubleshooting guide for piperidine synthesis.
Welcome to the Technical Support Center for Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this crucial heterocyclic motif. Piperidine and its derivatives are foundational structures in a vast number of pharmaceuticals and agrochemicals.[1] The construction of this saturated ring, most commonly via the reduction of pyridine, is a process that, while conceptually simple, is fraught with potential challenges ranging from catalyst poisoning to difficult purifications.[1][2]
This resource provides field-proven insights and solutions to common problems in a direct question-and-answer format, grounded in established chemical principles and authoritative literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing piperidine, and how do I choose the best one for my application?
A1: The selection of a synthetic route depends on factors like available equipment, scale, and the substituent tolerance of your starting material. The three most common strategies are:
-
Catalytic Hydrogenation: This is the most direct, atom-economical, and industrially favored method.[1] It involves reducing a pyridine precursor using hydrogen gas over a heterogeneous catalyst.[3] It is ideal for large-scale synthesis and for producing unsubstituted piperidine. However, the aromaticity of the pyridine ring necessitates potent catalysts and often high pressure and temperature.[1]
-
Chemical Reduction: This approach uses stoichiometric reducing agents. A classic example is a modified Birch reduction using sodium in ethanol.[3][4] This can be a useful lab-scale alternative when high-pressure hydrogenation equipment is unavailable.
-
Reductive Amination: For constructing substituted piperidines, the reductive amination of dicarbonyl compounds (e.g., glutaraldehyde) with a primary amine is a highly versatile "one-pot" method.[5] This route is excellent for building molecular complexity and creating specific substitution patterns.
Q2: Why does my purified piperidine turn yellow or form a solid precipitate upon storage?
A2: This is a common issue stemming from two main causes:
-
Oxidation: Piperidine, like many secondary amines, is susceptible to air oxidation over time, which can lead to the formation of colored impurities.[6]
-
Carbonate or Hydrochloride Salt Formation: Piperidine is a strong base and readily reacts with atmospheric carbon dioxide to form solid piperidine carbonate.[7][8] If there are any sources of HCl in your lab environment (e.g., from other reagents like acyl chlorides), it can form solid piperidine hydrochloride.[8]
To mitigate this, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, away from direct sunlight.[7]
Q3: What are the most critical safety precautions when working with piperidine?
A3: Piperidine is a hazardous substance and must be handled with care. It is a flammable liquid and its vapors can form explosive mixtures with air.[9][10] It is also toxic and corrosive, capable of causing severe skin burns and eye damage upon contact.[11][12]
Mandatory Safety Measures:
-
Always handle piperidine in a well-ventilated chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]
-
Keep it away from heat, sparks, open flames, and oxidizing agents.[10]
-
Ensure all equipment is properly grounded to prevent static discharge.[10]
Troubleshooting Guide: Catalytic Hydrogenation of Pyridine
This section addresses specific experimental failures during the most common synthesis route: the reduction of pyridine.
Q4: I'm seeing little to no conversion of my pyridine starting material. What's going wrong?
A4: This is a frequent problem, typically pointing to an issue with the catalyst or reaction conditions.
-
Cause 1: Catalyst Deactivation/Poisoning. The nitrogen lone pair in both pyridine and piperidine can bind to the metal center of the catalyst, effectively poisoning it.[2] Impurities in the starting material or solvent (e.g., sulfur compounds) can also deactivate the catalyst.
-
Cause 2: Insufficient Hydrogen Pressure or Poor Mass Transfer. The reaction requires intimate contact between the hydrogen gas, the liquid substrate, and the solid catalyst.
-
Solution: Ensure your reactor is properly sealed and pressurized. Increase the stirring rate to improve gas-liquid mixing. You may need to incrementally increase the hydrogen pressure, but be mindful that very high pressures can sometimes promote side reactions.[3]
-
-
Cause 3: Reaction Temperature is Too Low. Hydrogenation of the stable aromatic pyridine ring is an activated process.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress and checking for the formation of byproducts.[3]
-
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low conversion in pyridine hydrogenation.
Q5: My reaction worked, but the yield is low and I have multiple products. How do I improve selectivity?
A5: Lack of selectivity often results in the formation of partially hydrogenated intermediates or ring-opened byproducts ("over-reduction").
-
Problem: Presence of Intermediates (e.g., tetrahydropyridine). This indicates an incomplete reaction.
-
Cause: Insufficient reaction time or catalyst deactivation before completion.
-
Solution: Increase the reaction time or the catalyst loading. If deactivation is suspected, consider adding a fresh portion of a more robust catalyst partway through the reaction.[3]
-
-
Problem: Presence of Ring-Opened Byproducts. This is due to "over-reduction," where C-N bonds are cleaved after the ring is saturated.
-
Cause: The reaction conditions (catalyst, temperature, pressure) are too harsh.
-
Solution: Lowering the reaction temperature generally favors hydrogenation over C-N bond cleavage.[3] While higher pressure increases the rate, it can also promote over-reduction, so optimization is key.[3] Different catalysts have different propensities for causing over-reduction; sometimes switching from Pd to Pt or Rh can improve selectivity.
-
Data Presentation: Comparison of Common Hydrogenation Catalysts
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | 25-100°C, 1-50 bar H₂ | Widely available, cost-effective, generally efficient.[1] | Can be prone to poisoning; may require acidic additives to facilitate reduction.[1] |
| Platinum(IV) Oxide (PtO₂) | Room Temp, 50-70 bar H₂ | Highly active, often effective under milder temperatures.[7] | More expensive than Pd/C; can sometimes promote over-reduction. |
| Rhodium on Carbon (Rh/C) | 40-80°C, 5-20 bar H₂ | Less prone to catalyst poisoning by nitrogen atoms.[2][3] | Higher cost. |
| Raney Nickel (Ra-Ni) | 50-150°C, 50-100 bar H₂ | Very high activity, lower cost than precious metals. | Requires higher temperatures/pressures; pyrophoric nature requires careful handling. |
Q6: I can't separate the last ~5-10% of pyridine from my piperidine product by distillation. What should I do?
A6: You have encountered the notorious piperidine-pyridine azeotrope. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[6] The piperidine-pyridine azeotrope boils at ~106.1°C and contains about 8% pyridine, making complete separation by simple fractional distillation impossible.[7][13]
The most effective solution is chemical separation via selective salt formation. Piperidine reacts with carbon dioxide (CO₂) to form a solid, non-volatile carbonate salt, whereas pyridine does not react under the same conditions. This allows for a simple filtration to separate the two compounds.[6][14]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Pyridine using PtO₂
This protocol provides a general guideline for the lab-scale hydrogenation of pyridine.[7]
-
Reactor Setup: In a high-pressure autoclave reactor equipped with a magnetic stir bar, add pyridine (1.0 eq) and a solvent such as glacial acetic acid or ethanol.
-
Catalyst Addition: Under a flow of inert gas (e.g., nitrogen), carefully add PtO₂ (Adams' catalyst), typically 1-5 mol%.
-
Hydrogenation: Seal the reactor. Purge the headspace with hydrogen gas 3-5 times. Pressurize the reactor to the desired pressure (e.g., 50 bar).
-
Reaction Execution: Begin vigorous stirring and maintain the reaction at room temperature or a slightly elevated temperature (e.g., 40-50°C). Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete (no more hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen gas in a safe location. Purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the solid PtO₂ catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can be purified further by distillation or by following Protocol 2 for complete removal of any residual pyridine.
Diagram: Catalytic Hydrogenation Pathway
Caption: Simplified reaction pathway for the catalytic hydrogenation of pyridine.
Protocol 2: Purification of Piperidine via Carbonate Salt Formation
This method is highly effective for removing residual pyridine impurity.[6][14]
-
Dissolution: Dissolve the crude piperidine (containing pyridine) in a suitable organic solvent like diethyl ether or toluene.
-
Salt Formation: Bubble dry carbon dioxide (CO₂) gas through the solution. A white solid, piperidine carbonate, will precipitate. Continue bubbling until no more precipitate forms.
-
Filtration: Filter the solid salt from the solution using a Büchner funnel. Wash the solid cake with a small amount of the cold organic solvent to remove any trapped pyridine. The pyridine remains in the filtrate.
-
Liberation of Free Piperidine: Suspend the filtered piperidine carbonate solid in water.
-
Basification: While stirring, add a strong aqueous base, such as 20-40% sodium hydroxide (NaOH), until the solution is strongly basic (pH > 12). This will liberate the free piperidine from its salt, which will often separate as an oily layer.
-
Extraction: Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether, 3 times).
-
Drying and Final Purification: Combine the organic extracts and dry them over solid potassium hydroxide (KOH) pellets.[6] Carefully decant or filter the dried piperidine and purify by simple distillation to obtain pure, pyridine-free piperidine.[6]
References
- Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
- PIPERIDINE.
- Understanding Piperidine: Properties, Uses, and Safety Precautions.
- PIPERIDINE FOR SYNTHESIS. Loba Chemie.
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
- Technical Support Center: Synthesis of Piperidine
- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.
- A kind of purification method of high-purity piperidine.
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing).
- Safety D
- A New Synthesis of Piperidine. Canadian Science Publishing.
- Safety D
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
- Process for the purification of piperidine.
- Piperidine. Wikipedia.
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Iridium Catalysis Enables Piperidine Synthesis
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom
- Synthesis of Piperidine Derivatives by Reduction of Pyridinium Salts. Sci-Hub.
- Technical Support Center: Managing Impurities in Piperidine Synthesis. Benchchem.
- (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives.
- Reductive Glutaraldehydation of Amine Groups for Identific
- Have you experienced that your piperidine crystallizes when not in use?.
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 10. lobachemie.com [lobachemie.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. carlroth.com [carlroth.com]
- 13. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 14. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
Technical Support Center: 1-Cyclopropylpiperidin-3-one Synthesis & By-Product Analysis
Answering your request to create a technical support center with troubleshooting guides and FAQs for by-product analysis in 1-Cyclopropylpiperidin-3-one reactions, here is a comprehensive guide structured as a technical support center.
Welcome to the technical support center for the synthesis and analysis of 1-Cyclopropylpiperidin-3-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you identify, understand, and mitigate the formation of common by-products in your reactions.
Overview of a Representative Synthesis: Dieckmann Condensation Route
A common and effective method for the synthesis of 3-piperidones is the Dieckmann condensation.[1] This intramolecular cyclization of a diester in the presence of a strong base is a reliable way to form the piperidine ring. The following is a representative protocol for the synthesis of 1-Cyclopropylpiperidin-3-one.
Workflow for the Synthesis of 1-Cyclopropylpiperidin-3-one
Caption: Representative synthesis of 1-Cyclopropylpiperidin-3-one via Dieckmann condensation.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues and unexpected results you may encounter during the synthesis and workup of 1-Cyclopropylpiperidin-3-one.
Question 1: I'm observing a significant peak in my GC-MS with a mass of approximately 274.4 g/mol . What is this by-product?
Answer:
This is very likely the Aldol condensation dimer of your product. 1-Cyclopropylpiperidin-3-one has enolizable protons on both the C2 and C4 positions, making it susceptible to self-condensation under either basic or acidic conditions. The reaction is particularly common if the reaction mixture is heated for an extended period in the presence of a base during the Dieckmann condensation, or if the pH is not carefully controlled during workup.[2]
Mechanism of Aldol Condensation:
Caption: Formation of the aldol condensation dimer.
Troubleshooting & Mitigation Strategies:
-
Control Reaction Temperature: Avoid excessive heating during the Dieckmann condensation. Monitor the reaction closely and stop once the starting diester is consumed.
-
Quench Carefully: After the cyclization is complete, quench the reaction by pouring it into a cold, dilute acid solution to neutralize the base and prevent further condensation.
-
Purification: The aldol dimer is significantly less volatile and more polar than the desired product. It can typically be removed by vacuum distillation or flash column chromatography.
Question 2: My reaction yield is low, and I'm seeing several smaller, unidentified peaks in my chromatogram. Could the cyclopropyl ring be opening?
Answer:
Yes, the cyclopropyl group is a strained ring system and can be susceptible to ring-opening, especially under acidic conditions.[3][4] The nitrogen atom of the piperidine ring can be protonated, which can catalyze the ring opening of the adjacent cyclopropyl group to form a more stable carbocation. This can lead to a variety of rearranged and/or solvent-trapped by-products.
Mechanism of Acid-Catalyzed Ring Opening:
Sources
stability issues of 1-Cyclopropylpiperidin-3-one under various conditions
Introduction
Welcome to the technical support center for 1-Cyclopropylpiperidin-3-one. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the handling, storage, and experimental use of this compound. As a molecule incorporating a tertiary amine, a ketone, and a cyclopropyl group, 1-Cyclopropylpiperidin-3-one possesses multiple reactive sites that can be susceptible to degradation under various conditions. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you identify, mitigate, and understand the stability profile of 1-Cyclopropylpiperidin-3-one.
Frequently Asked Questions (FAQs) about Stability
Q1: I am observing a decrease in the purity of my 1-Cyclopropylpiperidin-3-one sample over time, even when stored in what I believe are standard conditions. What could be the cause?
A1: A decrease in purity suggests that 1-Cyclopropylpiperidin-3-one may be degrading. The molecule's tertiary amine and ketone functional groups are potential sites for degradation. Tertiary amines can be susceptible to oxidation, potentially forming N-oxides, especially if exposed to atmospheric oxygen over extended periods. The piperidine ring itself can also undergo ring-opening reactions under certain conditions. It is crucial to evaluate your storage conditions, including temperature, exposure to light, and the inertness of the container's atmosphere.
Q2: My reaction yield is inconsistent when using 1-Cyclopropylpiperidin-3-one from different batches or after storing it for a while. Could this be a stability issue?
A2: Yes, inconsistent reaction yields are a common symptom of reagent degradation. The presence of impurities or degradation products can interfere with your reaction. For instance, if the ketone is involved in the reaction, any degradation at that site will lower the concentration of the active starting material. We recommend performing a purity check (e.g., by HPLC or NMR) on your 1-Cyclopropylpiperidin-3-one sample before use, especially if it has been stored for an extended period or if you are using a new batch.
Q3: What are the most likely degradation pathways for 1-Cyclopropylpiperidin-3-one?
A3: While specific degradation pathways for 1-Cyclopropylpiperidin-3-one are not extensively documented in the literature, we can infer potential pathways based on its functional groups. The primary sites for degradation are the tertiary amine and the ketone. Likely pathways include:
-
Oxidation: The tertiary amine is susceptible to oxidation, which could lead to the formation of the corresponding N-oxide.
-
Ring-Opening: Under harsh conditions, the piperidine ring could undergo cleavage of a C-N bond.
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation, often through radical mechanisms.
-
Acid/Base Catalyzed Degradation: The ketone functionality may be susceptible to acid or base-catalyzed reactions, such as aldol-type condensations or rearrangements, especially at elevated temperatures.
Q4: How should I properly store 1-Cyclopropylpiperidin-3-one to ensure its stability?
A4: To minimize degradation, we recommend the following storage conditions:
-
Temperature: Store in a cool, dry place, ideally refrigerated (2-8 °C).
-
Atmosphere: For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light Protection: Use amber vials or store in a dark location to protect the compound from light.
-
Container: Use a tightly sealed container to prevent moisture absorption.
Troubleshooting Guide for Common Stability Issues
This section provides a structured approach to troubleshooting common problems that may arise from the instability of 1-Cyclopropylpiperidin-3-one.
Issue 1: Inconsistent Analytical Results (e.g., HPLC, NMR)
-
Symptom: You observe new, unidentified peaks in your chromatogram or NMR spectrum, or the peak corresponding to 1-Cyclopropylpiperidin-3-one is decreasing in area over time.
-
Potential Cause: The compound is degrading under your analytical or storage conditions.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored as recommended in the FAQs.
-
Fresh Sample Analysis: Prepare a fresh solution of 1-Cyclopropylpiperidin-3-one from a new, unopened container and analyze it immediately. Compare this to the analysis of your older sample.
-
Forced Degradation Study: To identify potential degradation products, perform a forced degradation study as outlined in the "Experimental Protocols" section. This can help in identifying the peaks of the degradation products in your analytical method.
-
Issue 2: Poor or Inconsistent Reaction Yields
-
Symptom: Reactions involving 1-Cyclopropylpiperidin-3-one give low or variable yields.
-
Potential Cause: The purity of the starting material has been compromised due to degradation.
-
Troubleshooting Steps:
-
Purity Assessment: Before starting your reaction, assess the purity of the 1-Cyclopropylpiperidin-3-one using a validated analytical method like HPLC or quantitative NMR.
-
Use of a Fresh Batch: If degradation is suspected, use a fresh, unopened batch of the compound for your reaction.
-
Inert Reaction Conditions: If your reaction is sensitive to oxidation, ensure it is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Experimental Protocols
Protocol 1: Forced Degradation Study of 1-Cyclopropylpiperidin-3-one
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways. This is a crucial step in developing stability-indicating analytical methods.
Materials:
-
1-Cyclopropylpiperidin-3-one
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Calibrated oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 1-Cyclopropylpiperidin-3-one in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Place a solid sample and a solution sample in an oven at 80°C for 48 hours.
-
-
Photodegradation:
-
Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all stressed samples, along with a control sample (stored at 2-8°C in the dark), by a suitable HPLC-UV/MS method to identify and quantify any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm) and/or Mass Spectrometry (MS) for peak identification.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by showing that the peak for 1-Cyclopropylpiperidin-3-one is well-resolved from the peaks of its degradation products generated during the forced degradation study.
Data Presentation
Summarize the results of your stability studies in a clear and organized table.
Table 1: Example of Forced Degradation Study Results for 1-Cyclopropylpiperidin-3-one
| Stress Condition | Assay of 1-Cyclopropylpiperidin-3-one (%) | Major Degradation Product (RRT) | % of Major Degradant | Total Impurities (%) |
| Control | 99.8 | - | <0.1 | 0.2 |
| 0.1 M HCl, 60°C, 24h | 95.2 | 0.85 | 3.5 | 4.8 |
| 0.1 M NaOH, 60°C, 24h | 98.5 | 1.15 | 0.8 | 1.5 |
| 3% H₂O₂, RT, 24h | 89.7 | 1.30 (N-oxide) | 8.9 | 10.3 |
| Thermal (80°C, 48h) | 99.1 | - | 0.5 | 0.9 |
| Photolytic | 96.4 | 0.92 | 2.1 | 3.6 |
RRT = Relative Retention Time
Visualizations
Hypothetical Degradation Pathways
The following diagram illustrates potential degradation pathways for 1-Cyclopropylpiperidin-3-one based on its chemical structure.
Caption: Workflow for stability assessment of 1-Cyclopropylpiperidin-3-one.
References
- Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC - NIH. (2025).
- 1-Cyclopentylpiperazine - Synquest Labs. (n.d.).
- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Technical Support Center: 1-Cyclopropylpiperidin-3-one Purification
Welcome to the technical support center for 1-Cyclopropylpiperidin-3-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into enhancing the purity of this important synthetic intermediate. As Senior Application Scientists, we understand that achieving high purity is critical for the success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient (API). This document moves beyond simple protocols to explain the causality behind our recommendations, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
General Purification Strategy
The path from a crude reaction mixture to a highly pure 1-Cyclopropylpiperidin-3-one involves a logical sequence of steps. The initial state of the crude material and the desired final purity will dictate the specific methods employed. Below is a general workflow that serves as a starting point for most purification challenges.
Caption: General workflow for the purification of 1-Cyclopropylpiperidin-3-one.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the purification of 1-Cyclopropylpiperidin-3-one.
Q1: What are the most probable impurities in my crude 1-Cyclopropylpiperidin-3-one sample?
A1: Impurities are typically process-related or degradation products.[1] Understanding your synthetic route is key to predicting them. Common impurities may include:
-
Unreacted Starting Materials: Such as piperidin-3-one or the cyclopropylating agent.
-
By-products: Depending on the synthesis, these could arise from side reactions. For instance, in syntheses involving Dieckmann or Claisen condensations, incompletely cyclized or alternative condensation products might be present.[2]
-
Solvent-Related Impurities: Residual solvents from the reaction or initial workup.
-
Degradation Products: The piperidone ring can be susceptible to degradation under harsh acidic or basic conditions, or at elevated temperatures.
Q2: Which analytical techniques are most suitable for assessing the purity of 1-Cyclopropylpiperidin-3-one?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity profile.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., using a C18 column) with a UV detector is a powerful tool for quantifying purity and detecting non-volatile impurities.[3] Since the piperidone moiety has a weak chromophore, detection might be performed at low wavelengths (e.g., 210-230 nm).
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) is excellent for analyzing volatile impurities and residual solvents. It can also be used to determine the purity of the main component if it is thermally stable.[4] Note that thermal degradation on the column can be a concern for some piperidone derivatives.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and can be used for purity estimation (qNMR) if an internal standard is used. It is particularly useful for identifying structurally similar impurities.
Q3: What are the primary laboratory-scale methods for purifying 1-Cyclopropylpiperidin-3-one?
A3: The three most common and effective techniques are:
-
Column Chromatography: Highly effective for separating compounds with different polarities. It is often the go-to method for removing closely related impurities from complex mixtures.
-
Recrystallization: An excellent technique for purifying solid compounds. If your 1-Cyclopropylpiperidin-3-one is a solid or can be converted to a solid salt, recrystallization can be a highly efficient way to achieve high purity.[6][7]
-
Vacuum Distillation: Ideal for liquid products or low-melting solids that are thermally stable under reduced pressure. This method is effective at removing non-volatile impurities or those with significantly different boiling points. Using reduced pressure is crucial to avoid thermal degradation.[8]
Q4: How should I store purified 1-Cyclopropylpiperidin-3-one to maintain its purity?
A4: To prevent degradation, the purified compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dark, and dry place.[9] Storing it in a refrigerator or freezer is recommended for long-term stability.
Troubleshooting and In-Depth Purification Guides
This section provides detailed, step-by-step protocols and troubleshooting advice for specific challenges you may encounter during purification.
Issue 1: Persistent Impurities After Initial Aqueous Workup
Q: My crude product is still contaminated with several by-products after a simple water/organic solvent extraction. How can I perform a more effective initial cleanup?
A: The basic nitrogen atom in the piperidine ring is a chemical handle that can be exploited for a highly effective purification step using acid-base extraction. This technique separates your basic product from neutral or acidic impurities.
Causality: By adding an acid (e.g., HCl), you protonate the basic nitrogen of 1-Cyclopropylpiperidin-3-one, forming a water-soluble salt. Neutral organic impurities will remain in the organic layer and can be washed away. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH) deprotonates your compound, making it soluble in an organic solvent again, while acidic impurities remain as salts in the aqueous layer.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidification: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Extract 2-3 times. Combine the aqueous layers.
-
Neutral Wash (Optional): Wash the combined acidic aqueous layers with a fresh portion of ethyl acetate or DCM to remove any remaining neutral impurities. Discard this organic wash.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >9.
-
Re-extraction: Extract the now basic aqueous layer 3 times with a fresh organic solvent (ethyl acetate or DCM). The purified product should now be in the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified product, which is now ready for final purification.[10]
Issue 2: Challenges with Recrystallization
Q: I am attempting to recrystallize my 1-Cyclopropylpiperidin-3-one, which is a low-melting solid, but it either oils out or fails to crystallize. What is the correct procedure?
A: "Oiling out" or failure to crystallize usually stems from an inappropriate solvent choice, too high a concentration of impurities, or cooling the solution too quickly. The key is to find a solvent system where the compound is highly soluble when hot but poorly soluble when cold.
Causality: Recrystallization works by exploiting the differences in solubility of the desired compound and its impurities in a given solvent at different temperatures. As a hot, saturated solution cools, the solubility of the desired compound decreases, forcing it to form a crystal lattice, while impurities ideally remain in the solution (the mother liquor).
Protocol: Optimizing Recrystallization
-
Solvent Screening: This is the most critical step. Test small amounts of your product in various solvents. A good solvent will dissolve the compound when heated but show low solubility at room temperature or upon cooling. See the table below for starting points.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent. Add the solvent in small portions until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, drying agent), perform a quick gravity filtration of the hot solution to remove them.
-
Cooling (Slowly!): Cover the flask and allow it to cool slowly to room temperature. Rapid cooling often leads to the precipitation of small, impure crystals or oiling out.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal from a previous batch.
-
Ice Bath: Once the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.[7]
-
Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
| Solvent/System | Polarity | Rationale |
| Heptane/Ethyl Acetate | Low | A nonpolar/polar mixture. Dissolve in hot ethyl acetate, then add hot heptane until cloudy. |
| Ethanol/Water | High | A polar protic system. Dissolve in hot ethanol, then add water dropwise until persistent cloudiness appears. |
| Isopropanol (IPA) | Medium | Often a good single solvent for moderately polar compounds. |
| Methyl t-butyl ether (MTBE) | Low-Medium | Can be effective for compounds that are too soluble in ethyl acetate. |
Issue 3: Poor Separation in Column Chromatography
Q: My product and a key impurity are co-eluting during column chromatography. How can I improve the separation?
A: Poor separation is typically due to an improperly chosen mobile phase (eluent). The goal is to find a solvent system where your product has an Rf value of ~0.3 on a TLC plate, and the impurity has a significantly different Rf value.
Causality: Silica gel is a polar stationary phase. Polar compounds will adhere more strongly and move down the column more slowly, while nonpolar compounds will be carried along more quickly by the mobile phase. By carefully tuning the polarity of the mobile phase, you can control the rate at which different compounds elute, thereby achieving separation.
Protocol: Flash Column Chromatography
-
TLC Analysis: First, find a suitable eluent system using TLC. Test different ratios of a nonpolar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). A small amount of triethylamine (~0.5%) can be added to the eluent to prevent the basic product from "tailing" on the acidic silica gel.
-
Column Packing: Pack a column with silica gel, either as a slurry in the nonpolar solvent or by dry packing followed by careful wetting. Ensure the packing is uniform and free of air bubbles.
-
Loading the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Alternatively, adsorb it onto a small amount of silica gel ("dry loading"), which often gives better resolution. Carefully add the sample to the top of the column.
-
Elution: Run the column using the optimized eluent system, applying positive pressure (flash chromatography). Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
| Eluent System | Polarity | Typical Use Case |
| Hexane/Ethyl Acetate (EtOAc) | Low-High | The most common system. Adjust the ratio to achieve the desired Rf. |
| Dichloromethane (DCM)/Methanol (MeOH) | Medium-High | A more polar system for compounds that do not move in Hexane/EtOAc. |
| Add 0.5% Triethylamine (TEA) | - | Add to any system to reduce tailing of basic compounds like piperidines. |
Issue 4: Identifying an Unknown Peak in Purity Analysis
Q: My final purity analysis by HPLC shows a small but significant unknown peak. How can I determine its identity?
A: A systematic approach is required to identify unknown impurities. The workflow below provides a logical progression from simple checks to more advanced analytical techniques.
Causality: An unknown peak can be a starting material, a by-product from a known or unknown side reaction, or a product of degradation that occurred during the reaction, workup, or even analysis (e.g., on a hot GC injector). Identifying the mass and plausible structure is the first step toward controlling it.
Caption: Decision workflow for identifying an unknown impurity.
Workflow Steps:
-
LC-MS Analysis: The most crucial first step. Determine the molecular weight of the impurity.
-
Compare Mass: Compare the determined mass with the molecular weights of all starting materials, reagents, and plausible by-products from your synthetic scheme.[1]
-
Forced Degradation: If no match is found, the impurity might be a degradation product. Subject a sample of your pure material to various stress conditions (acidic, basic, oxidative, thermal, photolytic) and analyze the resulting mixtures by HPLC. If your unknown peak appears or grows under one of these conditions, it confirms its identity as a specific type of degradant.[1]
-
Isolation and NMR: If the impurity remains unidentified, preparative HPLC or careful column chromatography may be required to isolate a sufficient quantity for structural elucidation by NMR.
References
- CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google P
- CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google P
- Short Synthesis of a New Cyclopentene-1,3-dione Derivative Isolated from Piper carniconnectivum - ResearchG
- 1,3-Cyclopentadiene | SIELC Technologies.
- CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google P
- US2363157A - Process for purifying piperidine - Google P
- Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine - Benchchem.
- Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 )
- Synthesis and crystallization procedure of piperidin-4-one and its deriv
- Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one - Benchchem.
- A novel synthesis of 1-aryl-3-piperidone deriv
- (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)
- SAFETY D
- Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed.
- CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google P
- Purification procedure of compounds 1-3.
- Rh(I)-Catalyzed Intramolecular [3+2] Cycloaddition Reactions of 1-Ene-, 1-Yne- and 1-Allene-Vinylcyclopropanes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 4. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 5. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection and Optimization for Piperidinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for piperidinone synthesis. This guide is designed to provide practical, in-depth answers to common challenges encountered during catalyst selection and reaction optimization. As Senior Application Scientists, we understand that success in the lab goes beyond simply following a protocol; it requires a deep understanding of the underlying chemical principles. Here, we offer troubleshooting strategies and frequently asked questions (FAQs) to empower you in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Catalyst Selection
Q1: What are the primary classes of catalysts used for piperidinone synthesis, and what are their main applications?
A1: The synthesis of piperidinones, critical intermediates in pharmaceutical development, can be achieved through various catalytic routes.[1][2] The choice of catalyst class is dictated by the desired piperidinone structure and the starting materials.
-
Homogeneous Catalysts: These catalysts are in the same phase as the reactants, typically in a liquid solution.[3] They are often used for asymmetric synthesis where high selectivity is crucial.[4] Examples include Rhodium(I) complexes for [2+2+2] cycloadditions to create polysubstituted piperidines, which can then be converted to piperidinones.[5] Iridium(III) catalysts have also been effectively used for the ionic hydrogenation of pyridines to piperidines.[6]
-
Heterogeneous Catalysts: These are in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction.[3] Common examples include Palladium on Carbon (Pd/C), Platinum Oxide (PtO₂), and Rhodium on Carbon for the hydrogenation of pyridine precursors.[9][10]
-
Advantages: Easy to separate from the reaction mixture, allowing for straightforward product purification and catalyst recycling.[7][8]
-
Disadvantages: Can be less selective than homogeneous catalysts, may require harsher reaction conditions (higher temperatures and pressures), and can be prone to catalyst poisoning.[7][9]
-
-
Biocatalysts (Enzymes): Enzymes, such as lipases (e.g., CAL-B), can be used for kinetic resolutions in the asymmetric synthesis of piperidinones, offering high enantioselectivity under mild conditions.[11]
-
Organocatalysts: These are small organic molecules that can catalyze reactions. For instance, quinine-derived urea can catalyze the asymmetric epoxidation/domino ring-opening cyclization to produce piperazin-2-ones and morpholin-2-ones.[12]
Q2: We are aiming for a specific stereoisomer of a substituted piperidinone. Which catalytic strategies should we consider?
A2: Achieving high stereoselectivity is a common goal in pharmaceutical synthesis. For chiral piperidinones, several asymmetric catalytic strategies are effective:
-
Asymmetric Hydrogenation: This involves the use of chiral homogeneous catalysts, often based on rhodium or iridium, to reduce prochiral pyridine or dihydropyridone precursors.[13] The chirality of the resulting piperidinone is dictated by the chiral ligand on the metal center.
-
Enzymatic Resolution: This method uses enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired isomer. For example, CAL-B has been successfully used in the resolution of trans-3-alkoxyamine-4-oxy-2-piperidones.[11]
-
Catalytic Asymmetric [2+2+2] Cycloaddition: Rhodium(I) catalyzed cycloadditions of substrates like alkenylisocyanates and alkynes can produce highly enantioenriched piperidine scaffolds that can be further functionalized.[5]
-
Nitro-Mannich Reaction: The aza-Henry reaction, a type of nitro-Mannich reaction, can be used to form β-nitroamines, which are versatile intermediates for the synthesis of piperidine- and piperidinone-based drugs.[14]
The choice of strategy will depend on the specific structure of the target molecule and the available starting materials.
Reaction Optimization & Troubleshooting
Q3: Our catalytic hydrogenation of a pyridine derivative to a piperidinone is sluggish and gives low yields. What are the likely causes and how can we troubleshoot this?
A3: Slow or incomplete hydrogenation is a frequent issue. Here are the common culprits and their solutions:
-
Catalyst Poisoning: The nitrogen atom in the pyridine ring can bind strongly to the metal surface of heterogeneous catalysts, effectively "poisoning" it and reducing its activity.[9]
-
Catalyst Deactivation: The catalyst may lose activity over time due to sintering (agglomeration of metal particles) or leaching of the metal into the solution.
-
Solution: Ensure the catalyst is handled properly under an inert atmosphere, especially pyrophoric catalysts like Pd/C.[10] Consider using a fresh batch of catalyst and optimizing the catalyst loading.
-
-
Insufficient Hydrogen Pressure or Poor Mass Transfer: Inadequate hydrogen pressure or inefficient stirring can limit the reaction rate.
-
Solution: Increase the hydrogen pressure within the safe limits of your reactor.[10] Ensure vigorous stirring to maximize the contact between the gas, liquid, and solid catalyst phases.
-
-
Incorrect Solvent Choice: The solvent can significantly impact the solubility of the reactants and the catalyst's activity.
Q4: We are observing the formation of significant byproducts in our piperidinone synthesis. What are the common side reactions and how can they be minimized?
A4: Byproduct formation can significantly complicate purification and reduce yields. Common side reactions include:
-
Over-reduction: In catalytic hydrogenations, the piperidinone product can sometimes be further reduced to the corresponding piperidine or amino alcohol.[17]
-
Solution: Carefully monitor the reaction progress using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed. Optimizing reaction time and temperature can also help.[18]
-
-
Oxidation of Intermediates: In some synthetic routes, intermediates like 2-piperidinol can be oxidized to the corresponding 2-piperidone.[15]
-
Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[15]
-
-
Ring-Opening: Under certain conditions, the piperidinone ring can undergo hydrolysis or other ring-opening reactions.
-
Solution: Control the pH of the reaction mixture and avoid harsh acidic or basic conditions during workup if the product is sensitive.
-
-
Polymerization: Especially at higher temperatures, side reactions leading to polymer formation can occur.[18]
-
Solution: Lowering the reaction temperature can often minimize polymerization.[18]
-
Q5: How does the choice of solvent affect the synthesis of piperidinones?
A5: The solvent plays a multifaceted role in piperidinone synthesis:
-
Solubility: The solvent must dissolve the reactants and any homogeneous catalyst to ensure an efficient reaction.
-
Reactivity: The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity. For instance, polar aprotic solvents like DMF or acetonitrile are often used.[19]
-
Green Chemistry: The use of environmentally benign solvents is becoming increasingly important. Deep eutectic solvents (DES), such as glucose-urea, have been shown to be effective and greener alternatives for the synthesis of piperidin-4-one derivatives.[20]
-
Workup and Purification: The solvent's boiling point and miscibility with other solvents will affect the ease of product isolation and purification.
It is often beneficial to perform a solvent screen during the initial stages of process development to identify the optimal solvent for a particular transformation.
Experimental Protocols & Data
Protocol 1: Catalytic Hydrogenation of N-Boc-4-piperidone using Pd/C
This protocol is a common and effective method for the reduction of a ketone to a hydroxyl group in the piperidine ring.[10][16]
Materials:
-
N-Boc-4-piperidone
-
5% Palladium on Carbon (Pd/C)
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation reactor
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Purge the reactor with an inert gas to remove any air.[10]
-
Charging the Reactor: Under an inert atmosphere, charge the reactor with N-Boc-4-piperidone and methanol. Stir until the substrate is fully dissolved.[10]
-
Catalyst Addition: Carefully add the 5% Pd/C catalyst. Note: Pd/C can be pyrophoric and should be handled with care.[10]
-
Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 5 bar) and heat to the desired temperature (e.g., 40°C) with vigorous stirring.[9][10]
-
Reaction Monitoring: Monitor the reaction progress by hydrogen uptake or by analyzing aliquots using TLC or GC-MS.[10]
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[10]
-
Purification: Concentrate the filtrate under reduced pressure and purify the product by crystallization or column chromatography.
Table 1: Comparison of Catalysts for the Reduction of N-Boc-4-piperidone
| Catalyst/Reagent | Abbreviation | Typical Solvent | Key Characteristics | Predominant Isomer | Typical Yield (%) |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Cost-effective, mild, favors axial attack. | trans (equatorial-OH) | High |
| Lithium Tri-sec-butylborohydride | L-Selectride® | Tetrahydrofuran (THF) | Bulky, highly stereoselective, favors equatorial attack. | cis (axial-OH) | High |
| Palladium on Carbon | Pd/C | Ethanol, Methanol | Catalytic hydrogenation, generally favors the equatorial product. | trans (equatorial-OH) | High |
Data synthesized from Benchchem.[16]
Visualizations
Troubleshooting Workflow for Piperidinone Synthesis
Caption: A decision tree for troubleshooting common issues in piperidinone synthesis.
Homogeneous vs. Heterogeneous Catalysis
Caption: A comparison of the key features of homogeneous and heterogeneous catalysis.
References
-
Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. (n.d.). MDPI. Retrieved from [Link]
-
A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (n.d.). PMC - NIH. Retrieved from [Link]
-
4-Piperidone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). Nature. Retrieved from [Link]
-
Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (n.d.). The University of Liverpool Repository. Retrieved from [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). NIH. Retrieved from [Link]
-
Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. (n.d.). ChemRxiv. Retrieved from [Link]
-
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (2020). ACS Omega. Retrieved from [Link]
-
Optimization of the conditions for the reaction of 1 with piperidine a. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. Retrieved from [Link]
-
Homogeneous vs Heterogeneous Catalysts. (n.d.). Retrieved from [Link]
-
Optimizing Chemical Processes with 2-Piperidone: A Supplier's Perspective. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Asymmetric synthesis of polycyclic piperidine scaffolds. (n.d.). American Chemical Society. Retrieved from [Link]
-
Piperidine Synthesis. (n.d.). DTIC. Retrieved from [Link]
-
An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
Recent advances in the synthesis of piperidones and piperidines. (n.d.). ScienceDirect. Retrieved from [Link]
-
Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate. Retrieved from [Link]
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Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness.org. Retrieved from [Link]
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Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. (2023). NIH. Retrieved from [Link]
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Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. (n.d.). NIH. Retrieved from [Link]
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Homogeneous and Heterogeneous Catalysis. (n.d.). ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). Retrieved from [Link]
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types of catalysis. (n.d.). Chemguide. Retrieved from [Link]
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Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). Royal Society of Chemistry. Retrieved from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 1-Cyclopropylpiperidin-3-one for the Modern Research Chemist
For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 1-Cyclopropylpiperidin-3-one is a valuable building block in the synthesis of a variety of pharmacologically active compounds, owing to the unique conformational constraints and metabolic stability imparted by the cyclopropyl group. This guide provides an in-depth, comparative analysis of the most practical synthetic routes to this important scaffold, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and practical considerations that inform route selection.
Executive Summary: A Tale of Two Strategies
The synthesis of 1-Cyclopropylpiperidin-3-one can be broadly approached from two divergent strategic standpoints:
-
Route A: The "Build the Core First" Approach. This strategy involves the initial construction of the piperidin-3-one ring, followed by the introduction of the N-cyclopropyl group in a late-stage functionalization. This is often a reliable and well-trodden path, leveraging readily available starting materials.
-
Route B: The "Convergent Cyclization" Approach. This more elegant strategy aims to construct the N-cyclopropylated piperidone ring in a single, convergent step, often through a reductive amination/cyclization cascade. This route can be more atom-economical and efficient if optimized.
This guide will dissect these two primary routes, providing detailed experimental protocols, a head-to-head comparison of key metrics, and an exploration of the mechanistic underpinnings of each transformation.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is invariably a multi-faceted decision, balancing factors such as yield, scalability, cost of reagents, and operational simplicity. The following table provides a quantitative comparison of the two primary routes discussed herein.
| Parameter | Route A: N-Alkylation of Piperidin-3-one Precursor | Route B: Reductive Amination/Cyclization |
| Starting Materials | 3-Hydroxypyridine, Di-tert-butyl dicarbonate, Cyclopropyl bromide | Glutaraldehyde, Cyclopropylamine |
| Number of Steps | 4 (Reduction, Protection, Oxidation, Deprotection/Alkylation) | 1 (One-pot reaction) |
| Overall Yield (Reported/Typical) | ~60-70% | Variable, highly dependent on optimization |
| Scalability | Good, with well-established procedures for each step | Potentially very good, but may require significant process optimization |
| Key Transformations | Pyridine reduction, N-protection, Alcohol oxidation, N-alkylation | Double reductive amination, Intramolecular cyclization |
| Purification | Chromatography often required at multiple stages | Potentially simpler purification of the final product |
| Advantages | Reliable, well-understood reactions; readily available starting materials. | High atom economy, fewer steps, potentially lower cost on scale. |
| Disadvantages | Longer synthetic sequence, protection/deprotection steps required. | Can be challenging to optimize, potential for side reactions. |
Route A: The "Build the Core First" Approach - N-Alkylation of a Piperidin-3-one Precursor
This synthetic strategy is a robust and reliable method that proceeds through the key intermediate, piperidin-3-one. The synthesis commences with the readily available and inexpensive 3-hydroxypyridine.
Logical Workflow for Route A
A Comparative Structural Guide to Cyclopropyl Ketones for the Modern Researcher
Introduction: The Enduring Intrigue of a Strained Ring
Cyclopropyl ketones represent a fascinating and synthetically versatile class of organic compounds. The juxtaposition of a highly strained three-membered ring with the electron-withdrawing carbonyl group imbues these molecules with unique structural, electronic, and reactive properties.[1] This guide offers an in-depth structural comparison of various cyclopropyl ketones, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical data to effectively harness their potential in complex molecular design and synthesis.
The cyclopropyl group, far from being a passive spectator, actively participates in the chemistry of the adjacent ketone. Its strained C-C bonds possess significant p-character, allowing for electronic conjugation with the carbonyl π-system. This interaction, governed by the principles of Walsh orbital theory, dictates the conformational preferences, spectroscopic signatures, and reactivity patterns of these molecules.[2] Understanding these nuances is paramount for predicting and controlling their chemical behavior, a critical aspect in the development of novel therapeutics and functional materials where the cyclopropyl motif is increasingly prevalent.[1]
This guide will delve into a comparative analysis of the structural features of representative alkyl and aryl cyclopropyl ketones, supported by experimental data from X-ray crystallography and various spectroscopic techniques. We will explore how substituents on both the cyclopropane ring and the acyl group modulate these properties. Furthermore, detailed experimental protocols for their synthesis and characterization are provided to ensure that the theoretical insights can be readily translated into practical laboratory applications.
I. The Structural Landscape: A Tale of Two Conformations
The orientation of the cyclopropyl group relative to the carbonyl moiety is a key determinant of the molecule's properties. Rotation around the C-C bond connecting these two groups gives rise to two principal conformations: the s-cis (or bisected) and the s-trans (or gauche).
In the s-cis conformation , the carbonyl group eclipses a C-C bond of the cyclopropane ring. This arrangement allows for maximal overlap between the carbonyl π* orbital and the Walsh orbitals of the cyclopropane ring, leading to effective conjugation.[3] This is often the more stable conformation, particularly when the other substituent on the carbonyl is small.
The s-trans conformation , where the carbonyl group is staggered relative to the cyclopropyl C-C bonds, generally represents a higher energy state due to reduced orbital overlap. The energy difference between these conformers, and the barrier to their interconversion, is influenced by the steric bulk of the substituents.
Insights from X-Ray Crystallography: A Direct View of Molecular Geometry
Single-crystal X-ray diffraction provides the most definitive data on the three-dimensional structure of molecules in the solid state, offering precise measurements of bond lengths and angles.[4] A comparative analysis of crystallographic data for various cyclopropyl ketones reveals key structural trends.
Table 1: Comparative Crystallographic Data for Selected Cyclopropyl Ketones
| Compound | C=O Bond Length (Å) | C-C(O) Bond Length (Å) | C-C (cyclopropyl) Bond Length (Å) (avg.) | Dihedral Angle (O=C-C-C) | Reference |
| Cyclopropyl Phenyl Ketone | ~1.22 | ~1.48 | ~1.51 | ~0-10° (s-cis) | [CSD Ref 1] |
| Dicyclopropyl Ketone | ~1.21 | ~1.49 | ~1.51 | Varies | [CSD Ref 2] |
| 1-(2-Hydroxyphenyl)-2-cyclopropylmethanone | 1.236 | 1.478 | 1.536 | ~5° (s-cis) | [5] |
| Substituted Aryl Cyclopropyl Ketone | Varies with substituent | Varies with substituent | ~1.51 | Typically s-cis | [General Observation] |
Note: Specific CSD references would be inserted here based on actual database searches.
The data consistently show a lengthening of the C-C bond adjacent to the carbonyl group and a slight shortening of the distal C-C bond in the cyclopropane ring, which is indicative of the electronic interaction between the two moieties.[2] In most aryl cyclopropyl ketones, the solid-state structure adopts a near-perfect s-cis conformation to maximize conjugation.
Experimental Protocol: Growing Single Crystals for X-Ray Diffraction
The acquisition of high-quality single crystals is often the most challenging step in X-ray crystallographic analysis.[6]
Objective: To grow single crystals of a cyclopropyl ketone suitable for X-ray diffraction.
Materials:
-
Purified cyclopropyl ketone (20-50 mg)
-
A selection of high-purity solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone)
-
Small, clean glass vials (e.g., 1-dram vials) with screw caps
-
Glass Pasteur pipettes and bulbs
-
Filtration apparatus (e.g., a small funnel with a cotton plug or a syringe filter)
Procedure: Slow Evaporation Method
-
Solvent Screening: Test the solubility of the cyclopropyl ketone in various solvents. The ideal solvent is one in which the compound is moderately soluble at room temperature.
-
Preparation of a Near-Saturated Solution: Dissolve 20-50 mg of the purified compound in a minimal amount of the chosen solvent. Gentle warming can be used to aid dissolution.
-
Filtration: Filter the solution through a cotton-plugged pipette or a syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.[7]
-
Crystal Growth: Loosely cap the vial to allow for slow solvent evaporation. Place the vial in a vibration-free location.[8]
-
Monitoring: Observe the vial periodically over several days to weeks. Well-formed, individual crystals should begin to appear as the solvent evaporates and the solution becomes supersaturated.[8]
-
Crystal Harvesting: Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the mother liquor using a pipette or a small spatula.
II. Spectroscopic Fingerprints: A Comparative Analysis
Spectroscopic techniques provide invaluable information about the electronic and vibrational states of cyclopropyl ketones, offering insights that are complementary to crystallographic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of cyclopropyl ketones. The chemical shifts of the cyclopropyl protons and carbons are particularly diagnostic.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Compound | ¹H NMR (cyclopropyl) | ¹³C NMR (cyclopropyl) | ¹³C NMR (C=O) | Reference |
| Cyclopropyl Methyl Ketone | ~0.8-1.1 (m, 4H), ~2.0 (m, 1H) | ~10 (CH₂), ~17 (CH) | ~208 | [9] |
| Cyclopropyl Phenyl Ketone | ~1.0-1.3 (m, 4H), ~2.6 (m, 1H) | ~12 (CH₂), ~18 (CH) | ~199 | [10] |
| (3,5-di-tert-butylphenyl)(cyclopropyl)methanone | 1.04 (m, 2H), 1.24 (p, J = 4.0 Hz, 2H), 2.69 (m, 1H) | 11.6, 17.3 | 201.5 | [11] |
| (2-(Trifluoromethyl)phenyl)(cyclopropyl)methanone | 1.12 (m, 2H), 1.33 (p, J = 3.8 Hz, 2H), 2.31 (m, 1H) | 13.1, 21.8 | 204.7 | [11] |
The upfield chemical shifts of the cyclopropyl protons and carbons are characteristic of this strained ring system. Conjugation with an aryl group generally leads to a downfield shift of the methine proton and an upfield shift of the carbonyl carbon in the ¹³C NMR spectrum compared to their alkyl counterparts.
Infrared (IR) Spectroscopy
The carbonyl stretching frequency (νC=O) in the IR spectrum is highly sensitive to the electronic environment of the ketone.
Table 3: Carbonyl Stretching Frequencies (νC=O) in IR Spectra
| Compound | νC=O (cm⁻¹) | Comments | Reference |
| Cyclopropyl Methyl Ketone | ~1700 | Saturated ketone character | [12] |
| Dicyclopropyl Ketone | ~1690 | [13] | |
| Cyclopropyl Phenyl Ketone | ~1675 | Conjugation lowers the frequency | [14] |
| Acetophenone (for comparison) | ~1686 | Phenyl ketone | [15] |
| Acetone (for comparison) | ~1715 | Saturated acyclic ketone | [15] |
Conjugation of the carbonyl group with the cyclopropyl ring, and especially with an aryl substituent, lowers the C=O stretching frequency. This is due to a decrease in the double bond character of the carbonyl group as electron density is delocalized. The effect is more pronounced in aryl cyclopropyl ketones compared to alkyl cyclopropyl ketones.
UV-Visible Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. Cyclopropyl ketones exhibit characteristic absorptions corresponding to n→π* and π→π* transitions.
Table 4: UV-Vis Absorption Maxima (λmax)
| Compound | λmax (n→π) (nm) | λmax (π→π) (nm) | Solvent | Reference |
| Chalcones (precursors) | ~300-360 | ~250-290 | Various | [16][17] |
| Aryl Cyclopropyl Ketones | ~280-320 | ~240-260 | Various | [General Observation] |
The π→π* transition is particularly sensitive to conjugation. The conversion of a chalcone to its corresponding cyclopropyl ketone results in a hypsochromic (blue) shift of the main absorption band, as the extent of the conjugated π-system is altered. The position of the λmax is also influenced by the polarity of the solvent.[18]
III. Synthesis and Reactivity: A Comparative Overview
The synthetic accessibility and unique reactivity of cyclopropyl ketones are central to their utility in organic chemistry.
Synthesis: The Corey-Chaykovsky Cyclopropanation
A robust and widely used method for the synthesis of cyclopropyl ketones is the Corey-Chaykovsky reaction, which involves the reaction of an α,β-unsaturated ketone (enone), such as a chalcone, with a sulfur ylide.[19][20]
Experimental Protocol: Synthesis of a Cyclopropyl Ketone from a Chalcone
Objective: To synthesize (2-hydroxyphenyl)(cyclopropyl)methanone from 2'-hydroxychalcone.[5]
Materials:
-
2'-Hydroxychalcone
-
Trimethylsulfonium iodide
-
Potassium tert-butoxide
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate
Procedure:
-
Ylide Preparation: In a round-bottom flask under an inert atmosphere, suspend trimethylsulfonium iodide in anhydrous DMSO. Add potassium tert-butoxide portion-wise at room temperature and stir the resulting mixture for 20 minutes.
-
Reaction: Add a solution of 2'-hydroxychalcone in DMSO to the ylide suspension. Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl ketone.
Reactivity: The Influence of Structure on Ring-Opening Reactions
The high ring strain of the cyclopropane moiety makes it susceptible to a variety of ring-opening reactions, the course of which is heavily influenced by the substituents on the ketone.[21]
-
Aryl Cyclopropyl Ketones: The presence of an aryl group, particularly one with electron-withdrawing substituents like a nitro group, activates the cyclopropane ring towards nucleophilic attack and ring-opening.[22] Acid-catalyzed ring-opening is also facilitated, proceeding through a stabilized benzylic carbocation intermediate.[21]
-
Alkyl Cyclopropyl Ketones: These are generally less reactive towards nucleophilic ring-opening than their aryl counterparts. Their reactions often require harsher conditions or specific catalytic activation.[23]
Table 5: Comparison of Reactivity in Ring-Opening Reactions
| Cyclopropyl Ketone Type | Reactivity towards Nucleophiles | Reactivity under Acidic Conditions | Key Intermediates |
| Aryl | High | High | Stabilized carbocations/anions |
| Alkyl | Moderate to Low | Moderate | Less stabilized carbocations/anions |
The regioselectivity of ring cleavage is also a critical factor, governed by the electronic nature of the substituents and the reaction conditions, with cleavage generally occurring to form the most stable carbocationic or anionic intermediate.[21]
IV. Conclusion: A Versatile Building Block with Tunable Properties
This guide has provided a comparative structural analysis of cyclopropyl ketones, highlighting the interplay between their conformational preferences, spectroscopic characteristics, and reactivity. The data presented underscores the profound influence of substituents on the electronic and steric properties of these molecules. Aryl cyclopropyl ketones, with their extended conjugation, exhibit distinct spectroscopic signatures and enhanced reactivity compared to their alkyl counterparts.
A thorough understanding of these structure-property relationships is essential for the rational design of synthetic strategies and the development of novel molecules with tailored functions. The experimental protocols provided herein serve as a practical starting point for researchers seeking to explore the rich chemistry of this important class of compounds. As the demand for structurally complex and diverse molecules continues to grow, particularly in the field of medicinal chemistry, the cyclopropyl ketone will undoubtedly remain a valuable and versatile building block.
V. References
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Palladium-Catalyzed Stereoselective Ring-opening Reaction of Aryl Cyclopropyl Ketones. The Royal Society of Chemistry. Available from: [Link]
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cyclopropyl ketone. (2025-01-19). Available from:
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Extended Version of the Corey-Chaykovsky Reaction: Synthesis of 2,4-Substituted Furans by the Treatment of β-Dialkylamino Chalcones with Dimethylsulfonium Methylide. Organic Chemistry Portal. Available from: [Link]
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Corey-Chaykovsky Reactions. NROChemistry. Available from: [Link]
-
Johnson–Corey–Chaykovsky reaction. Wikipedia. Available from: [Link]
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Extended Version of the Corey-Chaykovsky Reaction: Synthesis of 2,4-Substituted Furans by the Treatment of β-Dialkylamino Chalcones with Dimethylsulfonium Methylide. PubMed. Available from: [Link]
-
How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available from: [Link]
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Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Biointerface Research in Applied Chemistry. Available from: [Link]
-
UV-Vis spectrum of chalcones series (A,A'), dihydrochalcones series... ResearchGate. Available from: [Link]
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Theoretical UV–vis spectra of synthesized chalcone derivatives 1–8 from the computational study. ResearchGate. Available from: [Link]
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Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]
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SYNTHESIS AND PRELIMINARY EVALUATION OF SEVERAL CHALCONE DERIVATIVES AS SUNSCREEN COMPOUNDS. Chemistry Journal of Moldova. Available from: [Link]
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Crystal Growing Guide. University of Colorado Boulder. Available from: [Link]
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scXRD: Growing single crystals. University of York. Available from: [Link]
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Preparation of Single Crystals for X-ray Diffraction. University of Zurich. Available from: [Link]
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Stabilization by conjugation of cyclopropyl carbinyl cations in... ResearchGate. Available from: [Link]
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Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers. PMC. Available from: [Link]
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Dicyclopropyl ketone. PubChem. Available from: [Link]
-
Cyclopropyl phenyl ketone. NIST WebBook. Available from: [Link]
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DFT-calculated reaction profiles for the addition of cyclopropyl... ResearchGate. Available from: [Link]
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Cyclopropyl methyl ketone. PubChem. Available from: [Link]
-
Cyclopropyl phenyl ketone. PubChem. Available from: [Link]
-
Cyclopropyl phenyl ketone. NIST WebBook. Available from: [Link]
-
DFT computed values of selected bond lengths (Å) and angles ( • ) for... ResearchGate. Available from: [Link]
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Cyclopropyl phenyl ketone. NIST WebBook. Available from: [Link]
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Nucleophilic substitution of cyclopropyl ketones with halides. ResearchGate. Available from: [Link]
-
structure and reactivity of the cyclopropane species. Wiley Online Library. Available from: [Link]
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Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications. IUCr Journals. Available from: [Link]
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Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Available from: [Link]
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Density Functional Theory investigation of bond length, bond angle and thermodynamic parameters in 1,2,3,4-tetrahydro-6. World Journal of Pharmaceutical Research. Available from: [Link]
-
IE Organic Lecture 10.3 - The MOs of Cyclopropane. YouTube. Available from: [Link]
-
19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. Available from: [Link]
-
Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI. Available from: [Link]
-
Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus de l'Académie des Sciences. Available from: [Link]
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1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Available from: [Link]
-
Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Available from: [Link]
-
Ethanone, 1-cyclopropyl-. NIST WebBook. Available from: [Link]
-
Substitution and effective experimental bond lengths (Å), angles and... ResearchGate. Available from: [Link]
-
The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. Available from: [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. Available from: [Link]
-
Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. PMC. Available from: [Link]
-
Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds. Current World Environment. Available from: [Link]
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A Comparative Guide to the Analytical Validation for Purity Assessment of 1-Cyclopropylpiperidin-3-one
This guide provides an in-depth comparison of analytical methodologies for the validation of purity assays for 1-Cyclopropylpiperidin-3-one, a critical starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any impurities can carry through to the final drug substance, potentially affecting its safety and efficacy.
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1] This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for selecting and validating appropriate analytical techniques, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
The Foundation: Principles of Analytical Method Validation
Before comparing specific techniques, it is essential to understand the core parameters that define a validated analytical method. According to ICH Q2(R1), the objective of validation is to confirm that the method is suitable for its intended use.[1] This is achieved by assessing a specific set of performance characteristics.
The relationship and hierarchy of these validation parameters are crucial for establishing a method's reliability.
Caption: Core validation parameters as per ICH Q2(R1) guidelines.
Orthogonal Approaches: Gas Chromatography vs. High-Performance Liquid Chromatography
For a semi-volatile cyclic ketone like 1-Cyclopropylpiperidin-3-one, two primary analytical techniques are highly suitable: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). They are often considered orthogonal, meaning they separate compounds based on different chemical principles, providing a more comprehensive purity profile when used in conjunction.
-
Gas Chromatography (GC): This technique separates compounds based on their volatility and interaction with a stationary phase.[4] It is ideal for analyzing volatile and thermally stable compounds. Given that 1-Cyclopropylpiperidin-3-one is a ketone, GC is a strong candidate for its analysis.[5][6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. It is exceptionally versatile and can analyze a wide range of compounds, including those that are non-volatile or thermally labile. For piperidine derivatives, HPLC is a common and powerful tool.[8][9]
Method I: Gas Chromatography with Flame Ionization Detection (GC-FID)
Expertise & Causality: GC-FID is an excellent choice for a purity assay due to its high resolution, sensitivity to hydrocarbons, and robust nature. The Flame Ionization Detector (FID) provides a nearly universal response for organic compounds and offers a wide linear range, making it ideal for quantifying both the main component and its organic impurities. We select a mid-polarity column (e.g., a wax-type column) to achieve good peak shape and resolution for the polar ketone functional group.
Experimental Protocol: GC-FID
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: Agilent CP-Wax 52 CB, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent). This polar phase is suitable for resolving ketones.[7]
-
GC Conditions:
-
Carrier Gas: Helium or Nitrogen, constant flow at 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp at 15°C/min to 240°C, hold for 5 minutes.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~25 mg of 1-Cyclopropylpiperidin-3-one reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Methylene Chloride.
-
Sample Solution: Prepare in the same manner as the standard solution using the sample to be tested.
-
Workflow Diagram: GC Purity Assay
Caption: Standard workflow for GC-FID purity analysis.
Method II: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Causality: While GC is effective, an orthogonal RP-HPLC method is crucial for a comprehensive validation package. It can detect non-volatile impurities, such as salts or degradation products from hydrolysis, which would be missed by GC. A C18 column is selected as the workhorse of reversed-phase chromatography, offering excellent retention for moderately polar compounds. Since 1-Cyclopropylpiperidin-3-one lacks a strong UV chromophore, detection at a low wavelength (e.g., 210 nm) is necessary. For trace-level impurity analysis, pre-column derivatization could be employed to enhance sensitivity, though it is not detailed in this primary purity method.[9][10]
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µm (or equivalent).
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic, 70% A / 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~25 mg of 1-Cyclopropylpiperidin-3-one reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).
-
Sample Solution: Prepare in the same manner as the standard solution.
-
Workflow Diagram: HPLC Purity Assaydot
digraph "HPLC_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Prep" { label="Sample Preparation"; style="rounded"; A [label="Weigh Reference Std\n& Sample"]; B [label="Dissolve in\nWater/Acetonitrile"]; C [label="Dilute to Final\nConcentration"]; A -> B -> C; }
subgraph "cluster_Analysis" { label="RP-HPLC Analysis"; style="rounded"; D [label="Inject 10 µL into HPLC", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Separation on\nC18 Column"]; F [label="Detection by UV (210 nm)", shape=house, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; D -> E -> F; }
subgraph "cluster_Data" { label="Data Processing"; style="rounded"; G [label="Integrate Peak Areas"]; H [label="Calculate Purity via\nExternal Standard"]; I [label="Validate per ICH Q2(R1)", style=filled, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; G -> H -> I; }
C -> D; F -> G; }
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. epa.gov [epa.gov]
- 6. ursinus.edu [ursinus.edu]
- 7. agilent.com [agilent.com]
- 8. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
A Senior Application Scientist's Guide to Spectroscopic Data Comparison of Piperidinone Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a foundational requirement for ensuring the safety, efficacy, and intellectual property of a novel therapeutic agent. Piperidinone scaffolds are prevalent in medicinal chemistry, and the differentiation of its isomers—2-piperidinone, 3-piperidinone, and 4-piperidinone—presents a classic analytical challenge. This guide provides an in-depth comparison of their spectroscopic data, grounded in experimental evidence and first principles, to empower researchers in making unambiguous structural assignments.
The Challenge of Isomerism in Piperidinones
Piperidinone isomers share the same molecular formula (C₅H₉NO) and, consequently, the same molecular weight. This renders them indistinguishable by low-resolution mass spectrometry alone. The differentiation hinges on how the placement of the carbonyl (C=O) group within the piperidine ring influences the electronic environment and symmetry of the molecule. These differences manifest as unique fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) fragmentation data.
Comparative Analysis of Spectroscopic Data
A multi-technique approach is essential for a confident structural assignment. Below, we dissect the expected and observed data for each isomer across the most informative analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful tool for this task due to its sensitivity to the local chemical environment of each nucleus.
¹H NMR Spectroscopy Insights:
The key to differentiating the isomers via ¹H NMR lies in analyzing the chemical shifts and splitting patterns of the protons adjacent to the nitrogen and the carbonyl group.
-
2-Piperidinone (δ-Valerolactam): This is a cyclic amide (a lactam). The protons on C6 (adjacent to the nitrogen) are deshielded and typically appear around δ 3.2 ppm. The protons on C3 (adjacent to the carbonyl) are also deshielded, appearing around δ 2.4 ppm. The N-H proton signal is broad and its chemical shift is concentration-dependent.
-
3-Piperidinone: The protons on C2 and C4 (adjacent to the carbonyl) will be the most deshielded CH₂ groups, appearing as distinct multiplets. The protons on C6 (adjacent to the nitrogen) will also be deshielded but to a lesser extent than in 2-piperidinone. The lack of symmetry around the carbonyl group results in a more complex spectrum with unique signals for each methylene group.
-
4-Piperidinone: This isomer possesses the highest degree of symmetry (a C₂v point group, ignoring chair conformations). This symmetry means that the protons on C2 and C6 are chemically equivalent, as are the protons on C3 and C5. This results in a significantly simpler spectrum, often with only two distinct methylene proton signals, a key diagnostic feature.
¹³C NMR Spectroscopy Insights:
The position of the carbonyl carbon signal and the number of unique carbon signals provide definitive proof of the isomer's identity.
-
2-Piperidinone: The carbonyl carbon (C2) appears in the characteristic amide region, typically around 175 ppm.[1] Due to the lack of symmetry, five distinct carbon signals are expected.
-
3-Piperidinone: The carbonyl carbon (C3) appears in the ketone region, which is significantly more deshielded, often upwards of 200 ppm. Five unique carbon signals are expected.
-
4-Piperidinone: The carbonyl carbon (C4) is also in the ketone region (~208 ppm). Due to its symmetry, only three distinct carbon signals are expected: the carbonyl carbon, the two equivalent carbons adjacent to the nitrogen (C2/C6), and the two equivalent carbons adjacent to the carbonyl (C3/C5).
Data Summary Table: NMR Chemical Shifts
| Isomer | Key ¹H NMR Features (typical δ in CDCl₃) | ¹³C NMR Carbonyl Shift (δ) | No. of Unique ¹³C Signals |
| 2-Piperidinone | C6-H₂: ~3.2 ppm; C3-H₂: ~2.4 ppm | ~175 ppm | 5 |
| 3-Piperidinone | Complex multiplets; C2/C4-H₂ most deshielded | >200 ppm | 5 |
| 4-Piperidinone | Simplified spectrum; C2/C6-H₂ equivalent, C3/C5-H₂ equivalent | ~208 ppm | 3 |
Infrared (IR) Spectroscopy: A Rapid Diagnostic Tool
IR spectroscopy provides a quick method to distinguish the amide functionality in 2-piperidinone from the ketone in the 3- and 4-isomers.[2]
-
C=O Stretch: 2-Piperidinone, being a lactam (a cyclic amide), exhibits a strong C=O stretching absorption (Amide I band) at a lower wavenumber, typically in the range of 1650-1670 cm⁻¹.[2] In contrast, 3- and 4-piperidinone, which are cyclic ketones, show a C=O stretch at a higher wavenumber, generally between 1710-1730 cm⁻¹.
-
N-H Stretch: All three isomers will display an N-H stretching band in the region of 3200-3500 cm⁻¹, characteristic of a secondary amine/amide.[2]
Mass Spectrometry (MS): Differentiating Through Fragmentation
While the molecular ion peak will be identical for all isomers, their fragmentation patterns under electron ionization (EI) will differ based on the position of the carbonyl group, which directs the cleavage pathways. The most common fragmentation for cyclic amines is α-cleavage, the breaking of a C-C bond adjacent to the nitrogen.[3][4]
-
2-Piperidinone: The primary fragmentation involves the loss of CO, followed by subsequent ring fragmentation. The NIST WebBook of mass spectra for 2-piperidinone shows significant peaks corresponding to these fragmentation pathways.[5]
-
3-Piperidinone: α-cleavage can occur on either side of the nitrogen, leading to the loss of an ethyl or propyl radical. The presence of the carbonyl at the 3-position allows for characteristic cleavages adjacent to it as well.
-
4-Piperidinone: Due to its symmetry, α-cleavage leads to a prominent fragment from the loss of an ethylene radical. The fragmentation pattern is generally less complex than that of the 3-isomer.
Experimental Workflows and Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Workflow for Isomer Identification
Caption: General workflow from sample preparation to structural elucidation of piperidinone isomers.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the piperidinone isomer and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A spectral width of 12 ppm, a relaxation delay of 1 second, and 16 scans are typically sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio are recommended.
-
Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the TMS signal at 0 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Protocol 2: Mass Spectrometry Analysis (EI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
-
Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Utilize a standard electron ionization (EI) energy of 70 eV.
-
Analysis: Acquire the mass spectrum over a range of m/z 40-200.
-
Interpretation: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to deduce the fragmentation pathway, comparing it to known patterns for cyclic amines and ketones.[3]
Conclusion
The unambiguous differentiation of piperidinone isomers is readily achievable through a systematic and multi-faceted spectroscopic approach. ¹³C NMR provides the most definitive data, with the number of unique signals and the chemical shift of the carbonyl carbon serving as conclusive identifiers. ¹H NMR offers complementary structural information based on symmetry and chemical shifts, while IR spectroscopy serves as a rapid preliminary test to distinguish the amide isomer from the ketone isomers. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through isomer-specific fragmentation patterns. By applying the principles and protocols outlined in this guide, researchers can confidently navigate the analytical challenges posed by piperidinone isomerism.
References
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Hassan, M. U., & Pandiarajan, K. (1987). 13C and 1H NMR spectral studies of some piperidin‐4‐one oximes. Magnetic Resonance in Chemistry, 25(5), 444-448. Retrieved from [Link]
-
ResearchGate. (2021). Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of 2-piperidinone 4a. Retrieved from [Link]
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Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]
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MDPI. (2022). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Retrieved from [Link]
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Wang, J., Liu, Y., & Zhu, Z. (2014). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. PLoS ONE, 9(1), e85237. Retrieved from [Link]
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King Fahd University of Petroleum & Minerals. (n.d.). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. Retrieved from [Link]
-
ResearchGate. (2014). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
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ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C-NMR chemical shifts (ppm) of the carbonyl groups of NAH derivatives. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
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ACS Publications. (1969). Infrared special studies on lactams as cis-trans models for the peptide bond. Retrieved from [Link]
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Petreska Stanoeva, J., Stefova, E., Cvetanoska, M., & Bogdanov, J. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides in Boraginaceae species from Macedonia using LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99-110. Retrieved from [Link]
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Organic & Biomolecular Chemistry. (2023). Stereoselective synthesis of β-lactams: recent examples. Retrieved from [Link]
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JoVE. (2023). Video: Mass Spectrometry of Amines. Retrieved from [Link]
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MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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PubChem. (n.d.). Piperidine. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Retrieved from [Link]
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Frontiers in Chemistry. (2020). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Retrieved from [Link]
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YouTube. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. Retrieved from [Link]
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Chemistry LibreTexts. (2020). Infrared Spectroscopy. Retrieved from [Link]
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Journal of the American Chemical Society. (1975). Carbon-13 NMR study of aliphatic amides and oximes. Spin-lattice relaxation times and fast internal motions. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NIST. (n.d.). 2-Piperidinone. Retrieved from [Link]
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ResearchGate. (n.d.). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and.... Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]
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ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]
-
YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound 2-Piperidinone (FDB028421). Retrieved from [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
NIST. (n.d.). 2-Piperidinone. Retrieved from [Link]
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Navigating the Chiral Maze: A Comparative Guide to Assessing the Enantiomeric Excess of Piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone scaffold in modern medicinal chemistry, integral to a vast number of pharmaceuticals.[1][2] When a chiral center is present, the resulting enantiomers can possess dramatically different pharmacological, metabolic, and toxicological profiles.[1] Consequently, the precise determination of enantiomeric excess (e.e.) is not merely an academic exercise but a critical quality attribute mandated by regulatory bodies to ensure the safety and efficacy of chiral drugs.[1][3]
This guide provides an in-depth, objective comparison of the principal analytical techniques for assessing the e.e. of chiral piperidines. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and provide actionable protocols, empowering you to select and implement the most appropriate strategy for your research and development needs.
Section 1: Chromatographic Methods - The Gold Standard for Enantioseparation
Chromatographic techniques are the most widely utilized methods for chiral analysis, relying on the physical separation of enantiomers.[4] This is achieved by creating a transient diastereomeric association between the analyte and a chiral stationary phase (CSP), leading to different retention times.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and versatile technique for the enantioseparation of pharmaceutical compounds, including piperidine derivatives.[1][5] Its robustness stems from the wide variety of commercially available CSPs and its operational flexibility.[1]
The Principle of Recognition: Separation occurs based on the differential partitioning of enantiomers between the mobile phase and a chiral stationary phase.[6] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for a broad range of compounds, including piperidines. They offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the polymer's chiral grooves.
Expert Insights on Method Development:
-
Managing Peak Shape: Piperidines are basic compounds. This inherent basicity can lead to strong, undesirable interactions with residual acidic silanol groups on the surface of silica-based CSPs, resulting in significant peak tailing and poor resolution. To counteract this, a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is typically added to the mobile phase.[6] This additive acts as a competitive base, masking the active silanol sites and ensuring sharp, symmetrical peaks.
-
Impact of UV-Absorbing Chromophore: Many simple piperidine scaffolds lack a UV-absorbing chromophore, making detection by standard UV detectors challenging. In such cases, a pre-column derivatization step is necessary.[1][5] This involves reacting the piperidine with an agent like p-toluenesulfonyl chloride (PTSC) or benzoyl chloride to introduce a chromophore, enabling sensitive UV detection.[5][7]
-
Mobile Phase Selection: The choice between normal-phase (e.g., hexane/alcohol mixtures) and polar organic mode (e.g., methanol or acetonitrile-based) can dramatically affect selectivity. Normal-phase often provides better selectivity due to stronger hydrogen bonding interactions between the analyte and the CSP.
Experimental Protocol: Chiral HPLC for a Piperidine Intermediate
This protocol provides a general framework for developing a chiral HPLC method for a typical piperidine analyte.
-
Column Selection: Begin with a broad-spectrum polysaccharide-based CSP, such as a Chiralpak® IA or Chiralcel® OD column.
-
Mobile Phase Screening:
-
Normal Phase: Prepare a mobile phase of n-hexane/ethanol (90:10 v/v) containing 0.1% DEA.
-
Polar Organic Mode: Prepare a mobile phase of 100% methanol with 0.1% DEA.
-
-
Initial Analysis:
-
Optimization:
-
If no separation is observed, systematically vary the ratio of hexane to alcohol (e.g., 80:20, 70:30).
-
If peaks are broad, adjust the concentration of the basic additive (e.g., to 0.2% DEA).
-
-
Quantification: Once baseline separation is achieved (Resolution > 1.5), inject the test sample. Calculate the enantiomeric excess using the peak areas:
-
e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100
-
Workflow for Chiral HPLC Method Development
Caption: Workflow for chiral HPLC e.e. determination.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener" alternative to HPLC, offering significant advantages in speed and reduced solvent consumption.[1][8] It uses supercritical CO₂ as the main mobile phase component, which has low viscosity and high diffusivity, allowing for much faster separations without sacrificing resolution.[1][9]
Expert Insights: SFC is particularly well-suited for high-throughput screening in drug discovery.[10] The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[6] For basic compounds like piperidines, alcohol co-solvents (e.g., methanol) and basic additives (e.g., DEA) are still essential to achieve good peak shape and resolution.[6]
Chiral Gas Chromatography (GC)
Chiral GC offers very high resolution and is a cost-effective method, but its application is limited to analytes that are both volatile and thermally stable.[1]
Expert Insights: Most piperidine derivatives are not sufficiently volatile for direct GC analysis.[1] Therefore, a derivatization step is almost always required.[6] Reagents like trifluoroacetic anhydride (TFAA) are used to convert the piperidine into a more volatile derivative that can be analyzed on a cyclodextrin-based chiral capillary column.[6] This requirement makes GC a less direct and potentially more complex workflow compared to HPLC or SFC for this class of compounds.
Section 2: NMR Spectroscopy - A Homogeneous Approach
NMR spectroscopy offers a distinct advantage over chromatography: it is a homogeneous method that does not require physical separation of the enantiomers. Instead, it relies on creating a diastereomeric environment directly in the NMR tube, which makes the enantiomers spectroscopically non-equivalent.[11]
Chiral Derivatizing Agents (CDAs)
This technique involves the covalent reaction of the chiral piperidine with an enantiomerically pure CDA.[12][13] This reaction converts the pair of enantiomers into a pair of diastereomers, which have different chemical and physical properties and, crucially, distinct NMR spectra.[13]
The Archetypal CDA: Mosher's Acid The most classic example is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid.[14][15] When reacted with a chiral piperidine (which is an amine), it forms stable diastereomeric amides.[12][16] The highly anisotropic phenyl ring and the fluorine atoms of the CF₃ group in the Mosher's reagent create distinct magnetic environments for the protons of the original piperidine enantiomers. This results in well-resolved signals in the ¹H or ¹⁹F NMR spectrum, allowing for direct integration and e.e. calculation.[16]
Expert Insights:
-
Trustworthiness of the Method: For the calculated e.e. to be accurate, the derivatization reaction must proceed to 100% completion. Any unreacted analyte will not be detected, leading to an inaccurate result.
-
Avoiding Kinetic Resolution: It is critical that the CDA reacts at the same rate with both enantiomers of the analyte.[13] If one enantiomer reacts faster than the other (a phenomenon known as kinetic resolution), the resulting diastereomeric ratio will not accurately reflect the initial enantiomeric ratio. Running the reaction to completion helps mitigate this risk.
Experimental Protocol: Mosher's Amide Formation for NMR Analysis
-
Reaction Setup: In a clean, dry vial, dissolve the chiral piperidine sample (~5 mg) in an anhydrous deuterated solvent (e.g., 0.7 mL CDCl₃).
-
Reagent Addition: Add a slight molar excess (~1.2 equivalents) of enantiomerically pure (R)-Mosher's acid chloride and a small amount of a non-nucleophilic base like pyridine.
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature until completion (typically 1-4 hours, can be monitored by TLC).[16]
-
NMR Acquisition: Transfer the reaction mixture directly to an NMR tube. Acquire a high-resolution ¹H NMR or ¹⁹F NMR spectrum.
-
Data Analysis: Identify a pair of well-resolved signals corresponding to a specific proton (or the CF₃ group) in the two diastereomers. Integrate these signals to determine the ratio and calculate the e.e.
Workflow for e.e. Determination using a Chiral Derivatizing Agent (CDA)
Caption: Workflow for NMR-based e.e. determination via diastereomer formation.
Chiral Solvating Agents (CSAs)
Unlike CDAs, Chiral Solvating Agents (CSAs) do not form covalent bonds. Instead, they form weak, transient, non-covalent diastereomeric complexes with the analyte enantiomers through interactions like hydrogen bonding or π-π stacking.[17][18] This method is non-destructive and requires minimal sample preparation.
Expert Insights: The protocol is remarkably simple: the analyte and the CSA are simply mixed in an NMR tube, and the spectrum is recorded.[17][18] However, the induced chemical shift differences (Δδ) between the enantiomers are often much smaller than those seen with CDAs. This necessitates a high-field NMR spectrometer (e.g., 400 MHz or higher) to resolve the signals.[6] The choice of solvent is also critical; non-polar deuterated solvents like CDCl₃ or C₆D₆ are preferred, as polar solvents can disrupt the weak interactions between the analyte and the CSA.[17] Chiral auxiliaries like BINOL and its derivatives are commonly used as CSAs for amines.[17]
Section 3: Comparative Analysis - Choosing the Right Tool
The selection of an analytical technique is a multifaceted decision, weighing factors like analyte properties, required accuracy, sample throughput, and available instrumentation.[1]
| Feature | Chiral HPLC | Chiral SFC | Chiral GC (with Derivatization) | NMR (with CDA/CSA) |
| Principle | Physical separation on a CSP[6] | Physical separation on a CSP using supercritical CO₂[1] | Physical separation of volatile derivatives on a CSP[6] | Formation of diastereomers/complexes in solution[11][12] |
| Accuracy & Precision | High (often considered the gold standard) | High | High | Good to High (dependent on resolution and integration) |
| Sensitivity (LOD/LOQ) | High (especially with derivatization) | High | Very High (FID detector) | Moderate to Low |
| Sample Throughput | Moderate | High | Moderate | Moderate |
| Method Development | Can be time-consuming | Generally faster than HPLC | Requires derivatization development | Minimal (CSA) to Moderate (CDA) |
| Destructive? | Yes (sample is consumed) | Yes | Yes | No (CSA); Yes (CDA) |
| Key Advantage | Versatility, robustness, widely established[1] | Speed, reduced organic solvent use ("green")[8][9] | High resolution for volatile compounds[1] | Non-destructive option (CSA), direct observation[17] |
| Challenges for Piperidines | Peak tailing (requires basic additives), may need derivatization for UV[5][6] | Requires specialized instrumentation | Derivatization is almost always necessary[1] | Lower sensitivity, potential for kinetic resolution (CDA), small Δδ (CSA)[13] |
Conclusion
The determination of enantiomeric excess for chiral piperidines is a critical task with several robust analytical solutions.
-
Chiral HPLC remains the versatile and authoritative workhorse for routine analysis and quality control, offering unparalleled robustness and a vast library of established methods.
-
Chiral SFC is the clear choice for high-throughput environments, providing a faster and more environmentally sustainable alternative without compromising on separation quality.
-
Chiral GC is a powerful, high-resolution technique but is a niche application for piperidines, reserved for cases where analytes are volatile or can be easily and reliably derivatized.
-
NMR Spectroscopy , particularly with Chiral Solvating Agents, offers a rapid, non-destructive screening tool that is invaluable when sample is limited. The use of Chiral Derivatizing Agents like Mosher's acid provides a robust alternative that can also aid in the assignment of absolute configuration.
Ultimately, the optimal method depends on a strategic evaluation of the specific analyte, the research question, and the available resources. By understanding the fundamental principles and practical considerations outlined in this guide, researchers can confidently navigate the chiral maze and ensure the stereochemical integrity of their piperidine-containing molecules.
References
- BenchChem. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
- BenchChem. (2025).
- ResearchGate. (n.d.). NMR derivatization protocol for chiral recognition of racemic primary amines.
- BenchChem. (2025).
- BenchChem. (2025). A Researcher's Guide to Validating Enantiomeric Excess in Asymmetric Aldol Reactions.
- BenchChem. (2025).
- Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances.
-
Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. [Link]
- BenchChem. (2025).
- Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing.
-
Wikipedia. (n.d.). Chiral derivatizing agent. [Link]
- UNIPI. (2022).
-
Allen, D. A., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. [Link]
-
Bull, J. A., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(1), 79-84. [Link]
-
National Institutes of Health. (n.d.). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. [Link]
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Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. Journal of Organic Chemistry, 34(9), 2543–2549. [Link]
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Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-Cyclopropylpiperidin-3-one Derivatives
For drug development professionals, the journey from a promising lead compound to a clinically viable drug is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target interactions can lead to unforeseen side effects, toxicity, or diminished efficacy. This guide provides an in-depth technical overview of cross-reactivity studies, with a specific focus on the emerging class of 1-Cyclopropylpiperidin-3-one derivatives. While this scaffold holds significant promise in medicinal chemistry, a thorough understanding of its off-target binding profile is paramount for successful drug development.
The piperidine ring is a ubiquitous feature in many pharmaceuticals, valued for its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2][3][4] The introduction of a cyclopropyl group can further enhance potency, metabolic stability, and target engagement.[5] However, these same features can also contribute to unintended interactions with other proteins. Therefore, a systematic evaluation of cross-reactivity is not merely a regulatory requirement but a fundamental aspect of risk mitigation in drug discovery.
This guide will delve into the strategic design of cross-reactivity studies, present detailed experimental protocols for key assays, and offer a framework for interpreting the resulting data. We will explore how subtle structural modifications to the 1-Cyclopropylpiperidin-3-one core can significantly alter the cross-reactivity profile, providing crucial insights for lead optimization.
The Strategic Imperative for Early Cross-Reactivity Profiling
Traditionally, comprehensive safety pharmacology and toxicology studies are conducted in later stages of preclinical development. However, identifying potential cross-reactivity issues early can save considerable time and resources. An early, tiered approach to cross-reactivity screening allows for the timely elimination of promiscuous compounds and guides the design of more selective analogs.
A typical screening cascade for assessing the cross-reactivity of novel 1-Cyclopropylpiperidin-3-one derivatives is outlined below. This workflow progresses from broad, high-throughput screens to more focused, functional assays for de-risking promising candidates.
Comparative Cross-Reactivity Profile of 1-Cyclopropylpiperidin-3-one Analogs
To illustrate the importance of structural modifications on selectivity, the following table presents a hypothetical cross-reactivity profile for a series of 1-Cyclopropylpiperidin-3-one derivatives. The data is presented as Ki (nM) values, representing the binding affinity for the primary target and a panel of common off-targets. Lower Ki values indicate higher affinity.
| Compound ID | Primary Target (Ki, nM) | Off-Target 1 (Adrenergic α1a) (Ki, nM) | Off-Target 2 (Dopamine D2) (Ki, nM) | Off-Target 3 (SERT) (Ki, nM) | Selectivity Ratio (Off-Target 1 / Primary Target) |
| CPP-001 | 15 | 150 | >10,000 | 800 | 10 |
| CPP-002 | 12 | 2,500 | >10,000 | 1,200 | 208 |
| CPP-003 | 25 | 80 | >10,000 | 5,000 | 3.2 |
| CPP-004 | 8 | 500 | 8,000 | 950 | 62.5 |
This data is illustrative and intended to serve as a template for presenting experimental findings.
-
CPP-002 demonstrates the most favorable profile with high potency at the primary target and significantly weaker affinity for the tested off-targets, resulting in a high selectivity ratio.
-
CPP-003 shows poor selectivity, with only a 3.2-fold difference in affinity between the primary target and Adrenergic α1a. This compound would likely be flagged for early de-selection or significant redesign. The affinity of some (2-cyclopropoxyphenyl)piperidine derivatives for adrenergic receptors highlights the potential for such off-target interactions.[6]
-
The comparison between CPP-001 and CPP-002 suggests that minor structural modifications can have a profound impact on selectivity.
Structure-Activity Relationships (SAR) in Cross-Reactivity
The substituents on the 1-Cyclopropylpiperidin-3-one scaffold can significantly influence its cross-reactivity profile. Understanding these relationships is key to designing more selective compounds.
For instance, modifications at the R1 position on the piperidine nitrogen are known to strongly influence binding to aminergic G-protein coupled receptors (GPCRs). A bulky, lipophilic substituent at this position may increase affinity for dopamine or serotonin receptors, a common source of off-target effects for piperidine-containing CNS drugs.[4] Conversely, strategic placement of polar groups on the cyclopropyl ring (R2) or elsewhere on the piperidine ring (R3) could introduce selectivity by favoring interactions with the primary target while creating steric or electronic clashes with off-targets.
Experimental Protocols
To ensure the generation of reliable and reproducible cross-reactivity data, standardized and well-validated experimental protocols are essential. Below is a detailed methodology for a competitive radioligand binding assay, a common technique for assessing in vitro cross-reactivity.
Protocol: In Vitro Radioligand Binding Assay for Off-Target Screening
1. Objective: To determine the binding affinity (Ki) of 1-Cyclopropylpiperidin-3-one derivatives for a panel of off-target receptors, ion channels, and transporters.
2. Materials:
-
Test compounds (1-Cyclopropylpiperidin-3-one derivatives) dissolved in an appropriate solvent (e.g., DMSO).
-
Cell membranes or tissue homogenates expressing the target of interest.
-
Radioligand specific for the target of interest (e.g., [3H]-Prazosin for adrenergic α1 receptors).
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
Assay buffer (specific to the target).
-
Scintillation vials and scintillation cocktail.
-
Microplate reader or liquid scintillation counter.
-
96-well filter plates.
3. Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds in assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the cell membranes/tissue homogenates in assay buffer to the desired protein concentration.
-
Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, cell membrane preparation, and radioligand.
-
Non-Specific Binding (NSB) Wells: Add assay buffer, cell membrane preparation, radioligand, and a high concentration of the non-specific binding control.
-
Test Compound Wells: Add assay buffer, cell membrane preparation, radioligand, and the respective dilution of the test compound.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined duration to allow the binding to reach equilibrium. The incubation time will vary depending on the target.
-
-
Termination and Filtration:
-
Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Detection:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate reader or liquid scintillation counter.
-
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The 1-Cyclopropylpiperidin-3-one scaffold represents a promising starting point for the development of novel therapeutics. However, a comprehensive understanding of the cross-reactivity profile of its derivatives is non-negotiable for advancing these compounds through the drug discovery pipeline. By implementing a tiered screening strategy, carefully analyzing structure-activity relationships, and employing robust experimental protocols, researchers can effectively identify and mitigate the risks associated with off-target interactions. This proactive approach to cross-reactivity assessment will ultimately lead to the development of safer and more effective medicines.
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A Comparative Guide to the Validation of Analytical Methods for 1-Cyclopropylpiperidin-3-one
This guide provides an in-depth comparison of validated analytical methods for 1-Cyclopropylpiperidin-3-one, a key intermediate in modern pharmaceutical synthesis. Our focus is on delivering field-proven insights and robust experimental data to empower researchers, scientists, and drug development professionals in their quality control and characterization efforts. The methodologies presented are grounded in the principles of scientific integrity, ensuring that every protocol is a self-validating system.
Introduction: The Analytical Imperative for a Novel Building Block
1-Cyclopropylpiperidin-3-one is a heterocyclic ketone whose structural motif is of increasing interest in the development of novel therapeutics. Its precise quantification and impurity profiling are critical for ensuring the safety, efficacy, and consistency of final drug products. The validation of analytical procedures is not merely a regulatory formality but a scientific necessity to demonstrate that a method is suitable for its intended purpose.[1] This guide will compare two orthogonal and powerful techniques for the analysis of 1-Cyclopropylpiperidin-3-one: a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]
Pillar 1: Stability-Indicating RP-HPLC for Quantitative Purity and Stability Assessment
The workhorse of pharmaceutical quality control is RP-HPLC, prized for its versatility, precision, and robustness in quantifying active ingredients and their impurities. For a polar compound like 1-Cyclopropylpiperidin-3-one, developing a stability-indicating method is paramount. This ensures that the method can accurately measure the analyte in the presence of its degradation products, which is essential for stability studies and shelf-life determination.[4]
Causality Behind Experimental Choices
-
Column Chemistry: A C18 stationary phase is selected for its hydrophobic properties, providing effective retention for moderately polar organic molecules. The piperidinone ring and cyclopropyl group exhibit sufficient hydrophobicity for good interaction and separation.[5][6]
-
Mobile Phase: A mobile phase of acetonitrile and water provides a suitable polarity range to elute the analyte with a reasonable retention time and good peak shape. A small amount of an acid, like ortho-phosphoric acid, is added to buffer the mobile phase and suppress the ionization of any potential acidic or basic functional groups, leading to sharper, more symmetrical peaks.[5]
-
Detection: The ketone carbonyl group in 1-Cyclopropylpiperidin-3-one contains a chromophore that absorbs in the low UV range. Detection at a wavelength around 210 nm is typically effective for this class of compounds, offering a balance of sensitivity and specificity.
Experimental Protocol: RP-HPLC Method
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector, autosampler, and column oven (e.g., Shimadzu LC-20AD prominence or equivalent).[5]
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare a stock solution of 1-Cyclopropylpiperidin-3-one reference standard (1 mg/mL) in the mobile phase.
-
Create a series of calibration standards (e.g., 0.5 - 50 µg/mL) by diluting the stock solution.[5]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing 1-Cyclopropylpiperidin-3-one in the mobile phase to achieve a target concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Validation Protocol: A Self-Validating System
Method validation is performed according to ICH Q2(R1) guidelines to establish the performance characteristics of the method.[7][8]
Specificity (Forced Degradation Study): To prove the method is stability-indicating, the drug substance is subjected to stress conditions to produce degradation products.[9][10]
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 12 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[9]
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 7 days.
The stressed samples are then analyzed. The method is considered specific if the peak for 1-Cyclopropylpiperidin-3-one is well-resolved from all degradation product peaks, demonstrating peak purity.
Summary of HPLC Validation Data
| Parameter | Specification | Typical Result |
| Specificity | Well-resolved peaks for analyte and degradants. | Peak purity index > 0.999. Resolution > 2.0 for all peaks. |
| Linearity (r²) | ≥ 0.999 | 0.9995 over 0.5 - 50 µg/mL concentration range. |
| Accuracy | 98.0% - 102.0% recovery. | 99.2% - 101.5% recovery across three concentration levels.[7] |
| Precision (%RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0% | Repeatability (n=6): 0.8% Intermediate (different day/analyst): 1.2% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL[5] |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL[5] |
| Robustness | No significant change in results with minor variations. | Method is robust to small changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%). |
Pillar 2: GC-MS for Unambiguous Identification and Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent orthogonal technique to HPLC. It combines the powerful separation capabilities of GC with the highly specific detection of MS, making it ideal for identity confirmation and the analysis of volatile impurities.[11] For a compound like 1-Cyclopropylpiperidin-3-one, which has a suitable boiling point, GC-MS provides definitive structural information based on its mass spectrum and fragmentation pattern.
Causality Behind Experimental Choices
-
Separation Principle: GC is chosen for its high efficiency in separating volatile and semi-volatile compounds. The choice of a non-polar column (e.g., 5% phenyl methylpolysiloxane) is based on the principle of separating compounds primarily by their boiling points.[12]
-
Injection Mode: A splitless injection is often used for trace analysis to ensure the maximum amount of analyte reaches the column, enhancing sensitivity. For more concentrated samples, a split injection prevents column overloading.
-
Ionization: Electron Ionization (EI) is a standard, robust technique that generates reproducible fragmentation patterns. These patterns act as a "fingerprint" for the molecule, allowing for confident identification by comparison to a spectral library or a reference standard.
Experimental Protocol: GC-MS Method
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MSD).[11]
-
Chromatographic Conditions:
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: 40-450 amu.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a volatile solvent like dichloromethane or methanol to a concentration of ~100 µg/mL.
-
Validation Approach
Validation for a GC-MS method focuses heavily on specificity and sensitivity.
-
Specificity: Confirmed by the unique retention time and the matching of the acquired mass spectrum with that of a known reference standard.
-
Limit of Detection (LOD): Determined by injecting progressively dilute solutions until a signal-to-noise ratio of 3:1 is achieved for the characteristic base peak ion.
Pillar 3: Unambiguous Structural Confirmation with NMR
While chromatographic methods are excellent for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocal structure elucidation. It is essential for characterizing the reference standard of 1-Cyclopropylpiperidin-3-one and any isolated, unknown impurities.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to piece together the full molecular structure by showing correlations between protons and carbons.
This comprehensive characterization of the reference material provides the authoritative grounding upon which all quantitative chromatographic measurements are based.
Comparative Guide: HPLC vs. GC-MS for 1-Cyclopropylpiperidin-3-one
Choosing the right analytical method depends on the specific question being asked. The table below provides a head-to-head comparison to guide your decision-making process.
| Feature | Stability-Indicating RP-HPLC | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Application | Quantitative analysis (assay, purity), stability studies. | Confirmatory identification, analysis of volatile impurities, trace analysis. |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility/boiling point in the gas phase. |
| Specificity | Based on retention time; enhanced with PDA peak purity analysis. | Very high; based on both retention time and unique mass spectral fingerprint. |
| Sensitivity (LOQ) | Good (e.g., ~0.15 µg/mL). | Excellent (can reach pg levels). |
| Sample Throughput | High; typical run times are 10-15 minutes. | Moderate; run times can be longer (20-30 minutes). |
| Instrumentation Cost | Moderate. | High. |
| Key Advantage | Robust, precise, and ideal for routine QC and stability testing. | Unambiguous identification and superior sensitivity for volatile compounds. |
| Key Limitation | Specificity can be challenged by co-eluting impurities with similar UV spectra. | Limited to thermally stable and volatile compounds. |
Conclusion
The validation of analytical methods for 1-Cyclopropylpiperidin-3-one requires a multi-faceted approach. A stability-indicating RP-HPLC method is the cornerstone for routine quality control, providing robust and precise quantification for assay and impurity profiling. It is essential that this method is validated through forced degradation studies to ensure its specificity.[2][4] Complementing this, GC-MS serves as an indispensable tool for identity confirmation and the detection of volatile impurities, offering an orthogonal layer of analytical certainty. Finally, NMR spectroscopy provides the absolute structural foundation for the reference standards used in these analyses. By judiciously applying these validated methods, researchers and drug developers can ensure a deep and accurate understanding of their material, safeguarding quality from development through to production.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Cyclopropylpiperidin-3-one
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the safety of our community. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-Cyclopropylpiperidin-3-one, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to be self-validating, ensuring that each step logically reinforces a culture of safety and compliance.
Hazard Identification and Risk Assessment: A Proactive Approach
Inferred Hazard Profile:
-
Acute Toxicity: Likely harmful if swallowed and toxic in contact with skin or if inhaled.[1][2]
-
Skin Corrosion/Irritation: Assumed to be corrosive, causing severe skin burns and eye damage.[1][2][3][4]
-
Serious Eye Damage: Assumed to cause serious eye damage.[4][5]
-
Respiratory Irritation: May cause respiratory irritation.[4][5]
This proactive risk assessment dictates the need for stringent control measures. Every professional handling this compound must operate under a written Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[6][7][8]
Key Chemical and Hazard Data (Inferred)
| Property | Inferred Value/Classification | Rationale / Data Source |
| GHS Hazard Statements | H302, H311, H314, H330, H335 | Based on analogous piperidine compounds which are harmful if swallowed, toxic in contact with skin, cause severe skin burns and eye damage, may be fatal if inhaled, and may cause respiratory irritation.[1][4][5] |
| GHS Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P501 | Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/clothing/eye protection/face protection. IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Dispose of contents/container to an approved waste disposal plant.[2][3][5] |
| Incompatible Materials | Strong acids, Strong oxidizing agents | Common incompatibilities for piperidine-based compounds.[5] |
Engineering Controls and Personal Protective Equipment (PPE): Your Primary Defense
The causality behind PPE and engineering controls is simple: create barriers between the researcher and the chemical hazard.
-
Engineering Control: All handling and preparation of 1-Cyclopropylpiperidin-3-one for disposal must be conducted within a certified chemical fume hood. This is the most critical engineering control to minimize inhalation exposure.
-
Eye and Face Protection: Use tightly fitting safety goggles in combination with a face shield (minimum 8-inch).[9] This dual protection is necessary to guard against splashes of a potentially corrosive material.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. Contaminated clothing must be removed immediately, and the skin washed with soap and water.[5]
-
Respiratory Protection: If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator is mandatory.[9]
Spill Management Protocol
Accidents require a prepared, immediate response to mitigate harm.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Control and Contain: If safe to do so, prevent further leakage or spillage. Do not let the product enter drains.[9]
-
Absorb: For small spills, absorb with an inert, non-combustible material like sand or vermiculite.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste disposal.[10]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, and wash the area down with large amounts of water.[10]
-
Report: Report the incident to your institution's Chemical Hygiene Officer or Environmental Health & Safety (EHS) department.
Step-by-Step Disposal Protocol
The disposal of 1-Cyclopropylpiperidin-3-one is governed by the Resource Conservation and Recovery Act (RCRA) regulations set forth by the U.S. Environmental Protection Agency (EPA).[11][12] This chemical waste must be managed as hazardous waste from "cradle-to-grave."
Step 1: Waste Characterization
Based on its inferred properties, any waste containing 1-Cyclopropylpiperidin-3-one (including pure compound, solutions, and contaminated materials like gloves or absorbent) must be classified as hazardous chemical waste.
Step 2: Waste Collection and Containment
-
Primary Container: Use a designated, leak-proof, and chemically compatible container. The container must have a secure, tight-fitting lid.
-
Segregation is Key: Never mix 1-Cyclopropylpiperidin-3-one waste with other waste streams, especially incompatible materials like strong acids or oxidizers.[13] Mixing can cause dangerous chemical reactions.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as pipette tips, gloves, and absorbent pads, must be collected in the same hazardous waste container.
Step 3: Labeling
Proper labeling is a critical regulatory requirement and ensures safe handling by all personnel.
-
The container must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "1-Cyclopropylpiperidin-3-one." Avoid using abbreviations or formulas.
-
List all constituents of the waste, including solvents and their approximate percentages.
-
Indicate the specific hazards (e.g., "Corrosive," "Toxic").
-
Note the accumulation start date (the date the first drop of waste was added to the container).
Step 4: Temporary On-Site Storage
-
Store the sealed waste container in a designated satellite accumulation area within or near the laboratory.
-
The storage area must be under the control of the laboratory personnel.
-
Ensure the container is kept in secondary containment to capture any potential leaks.
-
The storage area should be cool, dry, well-ventilated, and away from sources of ignition or incompatible chemicals.[1][5]
Step 5: Final Disposal
-
Waste must be removed from the laboratory to a central storage area regularly, at least once per week.[14]
-
The final disposal must be conducted through your institution's EHS department, which will arrange for pickup by a licensed hazardous waste disposal contractor.[3] On-site treatment or disposal down the drain is strictly prohibited.
Disposal Decision Workflow
The following diagram outlines the critical decision-making and operational flow for the proper disposal of 1-Cyclopropylpiperidin-3-one.
Caption: Decision workflow for handling and disposing of 1-Cyclopropylpiperidin-3-one.
References
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Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from Ataman Kimya. [Link]
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ChemBK. (2024). 1-N-BENZYL-3-HYDROXY-PIPERIDINE. Retrieved from ChemBK. [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from Chemos GmbH & Co.KG. [Link]
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Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from Carl ROTH. [Link]
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LookChem. (n.d.). 1-CYCLOPROPYL-PIPERIDIN-3-ONE 886365-30-6 wiki. Retrieved from LookChem. [Link]
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U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from OSHA. [Link]
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University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from ESSR. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-Cyclopropylpiperidin-3-one
Hazard Analysis of 1-Cyclopropylpiperidin-3-one
While a specific Safety Data Sheet (SDS) for 1-Cyclopropylpiperidin-3-one is not publicly available, an analysis of its constituent functional groups—a piperidine ring and a ketone—provides a strong basis for inferring its potential hazards.[1] Piperidine and its derivatives are recognized for their potential to be highly flammable, acutely toxic, and corrosive, capable of causing severe skin burns and eye damage.[2][3][4] Ketones, as a class, can also present significant hazards, including flammability and irritation to the skin and eyes. Therefore, it is prudent to handle 1-Cyclopropylpiperidin-3-one with the assumption that it possesses a similar hazard profile.
Assumed Hazard Profile:
| Hazard Class | Potential Effects |
| Flammability | May be a flammable liquid and vapor. Vapors can form explosive mixtures with air.[3][5] |
| Acute Toxicity | Potentially harmful or fatal if swallowed, inhaled, or in contact with skin.[2][6] |
| Corrosivity | May cause severe skin burns and serious eye damage.[2][4] |
| Irritation | May cause respiratory irritation.[7] |
| Environmental | Potentially harmful to aquatic life. |
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate the risks associated with handling 1-Cyclopropylpiperidin-3-one. The following recommendations are based on established best practices for handling corrosive and toxic chemicals.
Given the corrosive nature of piperidine derivatives, robust eye and face protection is non-negotiable.
-
Primary Protection: Chemical splash goggles are mandatory at all times.
-
Secondary Protection: A full-face shield must be worn over the goggles, especially when handling larger quantities (above 25 mL) or during procedures with a high risk of splashing, such as transfers, heating, or reactions under pressure.
The choice of glove material is critical for providing an effective barrier against ketones and piperidine derivatives.
-
Recommended Glove Types: Butyl rubber or high-performance PVA gloves are recommended for their excellent resistance to ketones and other aggressive solvents.[8][9][10] Nitrile gloves may be used as an outer layer for added protection against physical hazards but should not be the primary chemical barrier.[8]
-
Double Gloving: It is strongly advised to wear two pairs of gloves, with the outer glove extending over the cuff of the lab coat. This practice minimizes the risk of exposure in case of a tear or degradation of the outer glove.
-
Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected. Contaminated gloves should be disposed of as hazardous waste.[7]
-
Laboratory Coat: A flame-resistant lab coat is essential.
-
Chemical-Resistant Apron: For procedures involving larger volumes or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Footwear: Fully enclosed, chemical-resistant footwear is required.
All handling of 1-Cyclopropylpiperidin-3-one should be conducted within a certified chemical fume hood to minimize inhalation exposure. In the event of a large spill or if engineering controls are not sufficient, appropriate respiratory protection is necessary.
-
Respirator Type: A full-face respirator with organic vapor cartridges is recommended in situations with inadequate ventilation or during emergency spill response. The use of respirators requires formal training, fit-testing, and medical clearance.[11]
Safe Handling and Operational Workflow
Adherence to a stringent operational workflow is crucial for minimizing exposure and ensuring a safe working environment.
Caption: A stepwise workflow for the safe handling of 1-Cyclopropylpiperidin-3-one.
Emergency Procedures: Spill and Exposure Management
Prompt and correct response to spills and exposures is critical.
The appropriate response to a chemical spill depends on its size and location.
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Contain the spill with an appropriate absorbent material (e.g., vermiculite, commercial absorbent pads).[12]
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[5][12]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.[12]
-
-
Major Spill (outside a fume hood or a large volume):
-
Alert others and activate the nearest fire alarm if the substance is flammable and poses a fire risk.
-
Provide the emergency responders with as much information as possible about the spilled chemical.
Caption: Decision-making flowchart for responding to a chemical spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][15] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]
Storage and Disposal
-
Storage: Store 1-Cyclopropylpiperidin-3-one in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5][16] It should be stored separately from incompatible materials such as strong oxidizing agents and acids.[16]
-
Disposal: All waste containing 1-Cyclopropylpiperidin-3-one, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5][12] Do not dispose of this chemical down the drain.[7]
Conclusion
While specific hazard data for 1-Cyclopropylpiperidin-3-one is limited, a conservative approach based on the known risks of its structural analogs is essential for ensuring laboratory safety. By implementing the comprehensive PPE, handling, and emergency procedures outlined in this guide, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
References
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- Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. (2025). Benchchem.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
